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  • Product: 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid
  • CAS: 1258640-64-0

Core Science & Biosynthesis

Foundational

2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic Acid Abstract The precise structural elucidation of conformationally restricted amino acids is a critical bottleneck i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic Acid

Abstract The precise structural elucidation of conformationally restricted amino acids is a critical bottleneck in the development of novel peptide foldamers and peptidomimetic therapeutics. 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid (CAS: 1258640-64-0) represents a highly constrained norcarane derivative where the fusion of a cyclopropane ring to a cyclohexane backbone dictates strict dihedral angles. This whitepaper details a comprehensive, self-validating analytical framework combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography to unambiguously determine its constitution, relative stereochemistry, and absolute configuration.

The Structural Challenge of Bicyclic Amino Acids

Conformationally restricted amino acids, such as bicyclo[4.1.0]heptane derivatives, are engineered to lock peptides into specific secondary structures, resisting proteolytic degradation while enhancing receptor affinity[1]. However, the structural elucidation of these molecules presents unique analytical challenges:

  • Quaternary Stereocenters: The C2 position is a quaternary stereocenter bearing both the amino and carboxyl groups. Lacking an α -proton, traditional scalar coupling (J-coupling) analyses cannot be used to establish its stereochemical relationship with the rest of the ring.

  • Severe Spectral Overlap: The contiguous methylene protons of the cyclohexane ring often exhibit severe multiplet overlap in 1D 1 H NMR, complicating spin-system extraction.

  • Extreme Narrowing Limit: With a molecular weight of 155.19 Da, the molecule tumbles rapidly in solution, placing it near the zero-crossing point for the Nuclear Overhauser Effect (NOE), which can lead to vanishingly small cross-peaks in standard NOESY experiments[2].

To overcome these hurdles, a multi-modal, causality-driven analytical workflow must be employed.

Workflow A Sample Preparation (Purity >98%) B HRMS (ESI-TOF) Exact Mass & Formula A->B C 1D NMR (1H, 13C) Chemical Environment A->C F Derivatization (Fmoc / Heavy-Atom) A->F D 2D NMR (COSY, HSQC, HMBC) Spin Systems & Connectivity C->D E ROESY Spectroscopy Relative Stereochemistry D->E H Unambiguous 3D Structure Elucidation E->H G X-Ray Crystallography Absolute Configuration F->G G->H

Multi-modal elucidation workflow for bicyclic amino acids.

Establishing Constitution via HRMS and 2D NMR

The first phase of elucidation focuses on confirming the 2D connectivity (constitution) of the norcarane scaffold.

HRMS Protocol
  • Causality: High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI) is utilized to determine the exact mass. For 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid, identifying the [M+H]+ ion at m/z 156.1025 (calculated for C8​H14​NO2+​ ) confirms the molecular formula and the degree of unsaturation (three: one carbonyl, two rings), thereby validating the bicyclic framework before NMR analysis[3].

NMR Acquisition Methodology

To resolve the severe overlap of the aliphatic protons and bypass the NOE zero-crossing, the following self-validating NMR protocol is executed:

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 15-20 mg of the analyte in 600 µL of DMSO- d6​ .

    • Causality: Unlike D2​O , DMSO- d6​ prevents the rapid exchange of the −NH2​ protons, allowing them to be observed. These amino protons act as critical NOE "antennas" to determine the relative stereochemistry of the quaternary C2 center.

  • Relaxation Optimization: Acquire 1D 1 H and 13 C spectra using a relaxation delay ( D1​ ) of 5 seconds.

    • Causality: A long D1​ ensures complete longitudinal relaxation ( T1​ ) of the quaternary carbons (C2 and C8), ensuring they appear with sufficient signal-to-noise in the 13 C spectrum.

  • Heteronuclear Correlation: Acquire multiplicity-edited HSQC and HMBC spectra.

    • Causality: HSQC cleanly separates the overlapping methylene protons by spreading them across the much wider 13 C chemical shift dimension. HMBC is strictly required to bridge the isolated spin systems; specifically, the 3JCH​ correlations from the cyclopropane protons to the C2 quaternary carbon prove the fusion of the rings.

  • ROESY Acquisition: Acquire a 2D ROESY spectrum with a spin-lock time of 200-300 ms.

    • Causality: Because the molecule's molecular weight (~155 Da) places it in the extreme narrowing limit ( ωτc​≪1 ), standard NOESY cross-peaks may be near zero. Rotating-frame Overhauser Effect Spectroscopy (ROESY) guarantees positive cross-peaks regardless of the rotational correlation time, ensuring reliable distance constraints[2].

Representative NMR Data Summary

The quantitative data extracted from the 1D and 2D NMR experiments must be tabulated to map the exact chemical environment of the bicyclic system.

Position 13 C Shift (ppm) 1 H Shift (ppm)MultiplicityKey HMBC ( 2J , 3J )Key ROESY Contacts
C1 (Bridgehead)18.51.15mC2, C6, C7H7-endo, H6
C2 (Quaternary)62.4----
C3 ( CH2​ )32.11.80, 2.10m, mC2, C4, C8 −NH2​ , H4
C4 ( CH2​ )22.31.45, 1.60m, mC3, C5H3, H5
C5 ( CH2​ )26.71.30, 1.55m, mC1, C6H4, H6
C6 (Bridgehead)14.20.95mC1, C5, C7H7-endo, H1
C7 (Cyclopropane)8.90.40 (endo), 0.75 (exo)td, dtC1, C6H1, H6, −NH2​ (if syn)
C8 ( COOH )176.512.5 (br)sC2, C3, C1-
N9 ( −NH2​ )-8.20 (br)s-H3, H7-exo (depends on isomer)

Stereochemical Logic & Assignment

The most complex aspect of elucidating 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid is determining the relative configuration (diastereomer identity) between the cyclopropane ring and the C2 substituents. The norcarane system adopts a boat-like conformation to minimize ring strain.

Through the ROESY data, we establish a logical decision tree based on through-space dipole-dipole coupling. If the −NH2​ group is syn to the cyclopropane ring, strong ROESY cross-peaks will be observed between the −NH2​ protons and the exo-proton of the cyclopropane ring (H7). Conversely, if the carboxyl group is syn to the cyclopropane ring, the −NH2​ protons will show strong correlations only to the axial protons of the C3 and C5 methylenes.

Logic N1 Identify Cyclopropane Protons (H7-endo, H7-exo) N2 Extract ROESY Cross-Peaks for -NH2 N1->N2 N3 Strong NOE to H7-exo? N2->N3 N4 Strong NOE to C3/C5 Axial Protons? N2->N4 N5 Assign as Amino-syn Diastereomer N3->N5 Yes N6 Assign as Carboxyl-syn Diastereomer N4->N6 Yes

ROESY-driven logic tree for relative stereochemical assignment.

Absolute Configuration via X-Ray Crystallography

While NMR definitively solves the constitution and relative stereochemistry, determining the absolute configuration (enantiomeric identity) of a novel synthetic batch requires single-crystal X-ray diffraction[4]. Small, highly polar zwitterionic amino acids are notoriously difficult to crystallize directly into high-quality single crystals.

Derivatization and Crystallization Protocol

To engineer a self-validating crystallographic system, the molecule is derivatized to enhance its crystallization propensity and introduce an anomalous scatterer.

Step-by-Step Protocol:

  • Fmoc-Protection: React the amino acid with Fmoc-Cl in aqueous NaHCO3​ /dioxane.

    • Causality: The bulky, planar fluorenylmethyloxycarbonyl (Fmoc) group introduces strong intermolecular π−π stacking interactions, highly favoring ordered crystal lattice formation over amorphous precipitation.

  • Salt Formation (Heavy Atom Introduction): Convert the Fmoc-protected amino acid into a hydrobromide salt or co-crystallize with a chiral auxiliary containing a heavy atom (e.g., a brominated counter-ion).

    • Causality: Carbon, nitrogen, and oxygen are light atoms that do not scatter X-rays anomalously to a significant degree. Introducing a heavier atom (like Bromine) ensures a strong anomalous dispersion signal, which is mathematically required to calculate a reliable Flack parameter.

  • Vapor Diffusion Crystallization: Dissolve the derivative in a minimum amount of methanol and place it in a hanging-drop vapor diffusion setup against a reservoir of diethyl ether at 4°C.

    • Causality: Vapor diffusion allows for an exceptionally slow, controlled increase in supersaturation, which is critical for growing macroscopic, diffraction-quality single crystals rather than microcrystalline powders.

  • Diffraction and Refinement: Mount the crystal on a diffractometer equipped with a Copper ( CuKα , λ=1.5418 Å) microfocus source.

    • Causality: The longer wavelength of CuKα radiation (compared to standard Molybdenum MoKα ) maximizes the anomalous scattering cross-section of the atoms, ensuring the Flack parameter can be refined to near zero (indicating the correct absolute enantiomer) with a low standard uncertainty (< 0.1).

By integrating exact mass validation, ROESY-driven relative stereochemical mapping, and anomalous dispersion crystallography, the complete 3D structure of 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid is unambiguously elucidated, providing a secure foundation for its incorporation into advanced pharmacological foldamers.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Available at:[Link][2]

  • Mykhailiuk, P. K. New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site. Available at: [Link][1]

  • Various Authors (2026). From Cloudy to Clear: A Strategy to Resolve the Complex Structural Elucidation of Bicycle Drug Conjugate Zelenectide Pevedotin by NMR. ResearchGate. Available at:[Link][4]

  • Pilon, A., et al. (2019). Computational methods for NMR and MS for structure elucidation I: software for basic NMR. ResearchGate. Available at:[Link][3]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid

Foreword: Navigating the Known and the Unknown In the landscape of drug discovery and development, the precise characterization of a molecule's physicochemical properties is a cornerstone of its journey from a promising...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Known and the Unknown

In the landscape of drug discovery and development, the precise characterization of a molecule's physicochemical properties is a cornerstone of its journey from a promising lead to a therapeutic agent. This guide is dedicated to a molecule of significant interest: 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid. It is important to note that while its structural analogue, 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), is well-documented as a glutamate dehydrogenase activator, the specific physicochemical data for the [4.1.0] bicyclic system is not extensively available in the public domain.[1][2][3]

Therefore, this document serves a dual purpose. Firstly, it collates the available information and provides expert estimations of the key physicochemical parameters of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid based on established chemical principles and data from analogous structures. Secondly, and more crucially, it provides a comprehensive roadmap of the experimental protocols required to empirically determine these properties, empowering researchers to fill the existing knowledge gaps. This guide is structured to provide not just the "what," but the "why" and the "how" of physicochemical characterization, ensuring a foundation of scientific integrity and practical utility.

Structural and Stereochemical Landscape

The structure of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid, a constrained amino acid, presents a fascinating stereochemical puzzle. The fusion of a cyclopropane ring to a cyclohexane framework introduces significant conformational rigidity, which is a desirable trait in medicinal chemistry for optimizing binding to biological targets.

Molecular Structure:

Caption: Workflow for obtaining a high-purity sample.

Determination of pKa via Potentiometric Titration

The pKa values are critical for understanding the ionization state of the molecule at different pHs. Potentiometric titration is a robust method for their determination.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent if solubility is low.

  • Initial pH Adjustment: Add a small amount of a strong acid (e.g., 0.1 M HCl) to protonate both the amine and carboxylate groups, bringing the initial pH below 2.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first pKa (carboxylic acid) will be in the acidic region, and the second pKa (amine) will be in the basic region.

Workflow for pKa Determination:

Prep Prepare Aqueous Solution of Compound Acidify Acidify to pH < 2 with HCl Prep->Acidify Titrate Titrate with Standardized NaOH Acidify->Titrate Record Record pH vs. Volume of NaOH Titrate->Record Plot Plot pH vs. Volume Record->Plot Analyze Determine Half-Equivalence Points Plot->Analyze pKa pKa Values Obtained Analyze->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Assessment

The solubility of a compound is a critical parameter for its formulation and delivery. The shake-flask method is a standard approach for determining equilibrium solubility.

Step-by-Step Protocol:

  • Preparation: Prepare a series of buffered solutions at various pH values (e.g., pH 2, 4, 7.4, 9).

  • Incubation: Add an excess amount of the solid compound to each buffered solution in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Spectroscopic and Structural Elucidation

A suite of spectroscopic and analytical techniques is essential for unequivocal structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number of different types of protons and their connectivity. The coupling constants will be crucial for determining the stereochemical relationships between protons, particularly for elucidating the cis or trans nature of the ring fusion.

    • ¹³C NMR: Will indicate the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition and molecular formula of the compound.

  • Infrared (IR) Spectroscopy:

    • Will show characteristic absorption bands for the functional groups present:

      • O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

      • N-H stretch (amine): Medium bands around 3300-3500 cm⁻¹

      • C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹

  • X-ray Crystallography:

    • This is the gold standard for determining the three-dimensional structure of a crystalline solid. A successful crystal structure analysis will unambiguously determine the stereochemistry at all chiral centers and the conformation of the bicyclic system in the solid state.

Conclusion: A Call for Empirical Investigation

While theoretical predictions and analogies to related structures provide a valuable starting point, the definitive physicochemical profile of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid can only be established through rigorous experimental investigation. The protocols and frameworks outlined in this guide are designed to provide researchers and drug development professionals with a robust and scientifically sound approach to this essential task. A thorough understanding of these properties will be instrumental in unlocking the full therapeutic potential of this promising molecule.

References

  • PubChem. (n.d.). 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid. National Center for Biotechnology Information.
  • Sapphire Bioscience. (n.d.). 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride.
  • NextSDS. (n.d.). 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride.
  • Park, J.-S., et al. (2008). Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2- carboxylic Acid as a onformationally Constrained γ-Turn Mimic. Protein & Peptide Letters, 15(9).
  • PubChem. (n.d.). 2-(Methylamino)bicyclo[4.1.0]heptane-2-carboxamide. National Center for Biotechnology Information.
  • Dukes, M. D., et al. (2024). 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Journal of Organic Chemistry, 89(12), 9110–9117.
  • Ambeed, Inc. (n.d.). Bicyclo[2.2.1]heptane-2-carboxylic acid.
  • ChemicalBook. (n.d.). Bicyclo[4.1.0]heptan-2-one(5771-58-4) 1H NMR.
  • A2B Chem. (n.d.). 1935905-95-5 | 2-aminobicyclo[4.1.0]heptane-7-carboxylic acid.
  • BLDpharm. (n.d.). 20448-79-7|2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid.
  • PubChem. (n.d.). Bicyclo[4.1.0]heptane-2-carboxylic acid. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). Bicyclo[4.1.0]heptane-2-carboxylic acid (C8H12O2).
  • ECHEMI. (n.d.). Why is cis-bicyclo [4.1.0]-heptane more stable than its trans isomer?
  • Mercuri, N. B., et al. (2008). The L-amino acid carrier inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) reduces L-dopa-elicited responses in dopaminergic neurons of the substantia nigra pars compacta. Experimental Neurology, 212(1), 230-233.
  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend.
  • Santa Cruz Biotechnology. (n.d.). (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride.
  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table.
  • ChemRxiv. (n.d.). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization.
  • Lee, S. H., et al. (2012). β-Cell-protective effect of 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid as a glutamate dehydrogenase activator in db/db mice. Islets, 4(2), 149-157.
  • Sigma-Aldrich. (n.d.). bicyclo[2.2.1]heptane-2-carboxylic acid.
  • Dukes, M. D., et al. (2024). 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. OSTI.GOV.
  • NIST. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid. NIST Chemistry WebBook.
  • Aaronchem. (n.d.). rac-(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride.
  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams.
  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups.
  • Cheméo. (n.d.). Chemical Properties of Bicyclo[4.1.0]heptane (CAS 286-08-8).
  • NIST. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid. NIST Chemistry WebBook.

Sources

Foundational

Conformational Analysis and Synthetic Integration of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic Acid in Peptidomimetics

Target Audience: Researchers, scientists, and drug development professionals Document Type: In-Depth Technical Guide & Whitepaper Introduction & Rationale The development of conformationally restricted amino acids is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: In-Depth Technical Guide & Whitepaper

Introduction & Rationale

The development of conformationally restricted amino acids is a cornerstone of modern peptidomimetic drug discovery. By locking the peptide backbone into predefined secondary structures (such as β -turns or α -helices), scientists can drastically reduce the entropic penalty of target binding while simultaneously shielding the amide bonds from proteolytic degradation.

Among the most structurally intriguing non-natural amino acids is 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid (ABHC) (CAS: 1258640-64-0)[1][2]. Featuring a cyclohexane ring fused to a cyclopropane ring, the bicyclo[4.1.0]heptane scaffold imposes severe geometric constraints on the molecule[3][4]. Unlike standard aliphatic amino acids, the fusion of the three-membered ring prevents the six-membered ring from adopting a relaxed chair conformation, forcing it into a dynamic equilibrium of boat and twist-boat states[4]. This guide provides an in-depth analysis of the conformational dynamics, stereoselective synthesis, and experimental validation of ABHC in drug development.

Conformational Dynamics of the Bicyclo[4.1.0]heptane Scaffold

The Geometric Constraint Causality

In an unconstrained cyclohexane derivative (e.g., 1-aminocyclohexanecarboxylic acid), the ring predominantly exists in a stable chair conformation. However, in the cis-bicyclo[4.1.0]heptane system, the cyclopropane ring acts as a rigid brace across the C1 and C6 positions[4].

Because the internal bond angles of cyclopropane are highly strained (~60°), the attached cyclohexane carbons are pulled out of the ideal tetrahedral geometry required for a chair conformation. Consequently, the chair conformation becomes energetically forbidden. The system is forced to adopt boat-like and twist-boat conformations to minimize torsional strain and transannular steric clashes[4].

When ABHC is incorporated into a peptide chain, these restricted ring conformations directly limit the accessible Ramachandran dihedral angles ( ϕ and ψ ) of the peptide backbone. Depending on the specific stereoisomer (e.g., syn vs. anti relationship between the amino group and the cyclopropane ring), ABHC can act as a potent nucleator for γ -turns or rigidify extended β -strand geometries.

Quantitative Conformational Comparison

To understand the impact of ABHC, we must benchmark it against other cyclic and bicyclic amino acids. The table below summarizes the structural parameters driving these conformational restrictions.

Amino AcidRing SystemPreferred Ring ConformationTypical ϕ AngleTypical ψ AnglePrimary Application
Proline PyrrolidineEnvelope / Half-chair-60°+150° or -45°Turn induction, helix breaking
Ach CyclohexaneChair-60°-40°Helix stabilization
BCH Bicyclo[2.2.1]heptaneRigid Boat-55°-35°Highly rigid helix induction
ABHC Bicyclo[4.1.0]heptaneTwist-Boat / Boat[4]Restricted (Isomer dependent)Restricted (Isomer dependent)Custom turn mimetics, protease resistance

Stereoselective Synthesis of ABHC

Synthesizing highly constrained bicyclic amino acids presents a significant challenge: overriding the inherent flexibility of the precursor rings to establish multiple stereocenters accurately.

Historically, Simmons-Smith cyclopropanation of allylic amines was thwarted by the competing formation of a zinc-complexed ammonium ylide, which stalled the reaction[5]. To bypass this, modern protocols utilize specific N-protecting groups (such as Boc) that not only prevent ylide formation but also direct the incoming zinc carbenoid to a specific face of the alkene via coordination[5].

Using highly reactive zinc carbenoids like Shi's reagent ( CF3​CO2​ZnCH2​I ), the cyclopropanation of 3-(N-tert-butoxycarbonylamino)cyclohexene proceeds with exquisite diastereoselectivity, yielding the anti-cyclopropane exclusively[5][6].

Protocol 1: Diastereoselective Synthesis via Simmons-Smith Reaction

This self-validating protocol ensures that the stereochemical integrity is maintained throughout the cyclopropanation and subsequent deprotection phases.

Step 1: Preparation of Shi's Reagent

  • Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Add anhydrous dichloromethane (DCM, 20 mL) and cool to 0 °C.

  • Slowly inject diethylzinc (1.0 M in hexanes, 12.0 mmol).

  • Dropwise, add trifluoroacetic acid (12.0 mmol) dissolved in 5 mL DCM. Stir for 15 minutes to form CF3​CO2​ZnEt .

  • Add diiodomethane ( CH2​I2​ , 12.0 mmol) dropwise. Stir for 20 minutes to generate the active carbenoid ( CF3​CO2​ZnCH2​I )[5].

Step 2: Directed Cyclopropanation

  • Dissolve 3-(N-tert-butoxycarbonylamino)cyclohexene (5.0 mmol) in 10 mL anhydrous DCM.

  • Add the substrate solution dropwise to the carbenoid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours. The Boc carbonyl oxygen coordinates with the zinc, directing the methylene delivery to the anti face[5].

  • Quench the reaction with saturated aqueous NH4​Cl and extract with DCM ( 3×20 mL).

Step 3: Deprotection and Isolation

  • Treat the isolated anti-cyclopropane intermediate with a 4:1 mixture of DCM and Trifluoroacetic acid (TFA) for 2 hours at room temperature to cleave the Boc group[3].

  • Evaporate the solvent under reduced pressure to yield the trifluoroacetate salt of the anti-2-aminobicyclo[4.1.0]heptane derivative[5].

  • Subsequent oxidation and hydrolysis of the C2 position yields the final 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid.

Synthesis Start 3-(N-Boc-amino)cyclohexene (Allylic Precursor) Cyclo Directed Simmons-Smith Cyclopropanation (anti-face) Start->Cyclo Reagent Shi's Reagent Generation (CF3CO2ZnCH2I) Reagent->Cyclo Deprotect TFA-Mediated Boc Cleavage Cyclo->Deprotect Product anti-2-Aminobicyclo[4.1.0]heptane- 2-carboxylic acid Deprotect->Product

Caption: Stereoselective synthesis workflow of ABHC utilizing directed Simmons-Smith cyclopropanation.

Experimental Workflow for Conformational Validation

Once ABHC is incorporated into a peptidomimetic via standard solid-phase peptide synthesis (SPPS), its conformational impact must be empirically validated. Because the bicyclo[4.1.0]heptane ring is locked in a twist-boat/boat equilibrium[4], the spatial relationship between the backbone amide protons and the aliphatic ring protons is highly predictable.

We utilize 2D Nuclear Magnetic Resonance (NMR) spectroscopy coupled with Restrained Molecular Dynamics (MD) to solve the 3D structure of the peptide in solution.

Protocol 2: 2D NMR Conformational Analysis

Step 1: Sample Preparation & Data Acquisition

  • Dissolve 2-5 mg of the purified ABHC-containing peptide in 600 μ L of H2​O/D2​O (9:1 v/v) to allow observation of exchangeable amide protons. Adjust pH to 4.5–5.5 to minimize proton exchange rates.

  • Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum with a mixing time of 70 ms to identify the distinct spin systems of the bicyclo[4.1.0]heptane ring.

  • Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 200–300 ms. ROESY is preferred over NOESY for mid-sized peptidomimetics ( 1000–3000 Da) to avoid zero-crossing of the NOE effect.

Step 2: Resonance Assignment & Restraint Generation

  • Perform a sequential walk using the Hα​(i) to HN(i+1) cross-peaks in the ROESY spectrum to assign the backbone.

  • Identify diagnostic ROE cross-peaks between the cyclopropane methylene protons and the adjacent peptide backbone amides.

  • Integrate the ROE cross-peak volumes. Convert these volumes into interproton distance restraints ( r ) using the isolated spin-pair approximation ( V∝r−6 ), calibrating against a known fixed distance (e.g., geminal protons at 1.75 Å).

Step 3: Restrained Molecular Dynamics (MD)

  • Input the distance restraints (categorized as strong: 1.8–2.5 Å, medium: 1.8–3.5 Å, weak: 1.8–5.0 Å) into an MD engine (e.g., XPLOR-NIH or GROMACS).

  • Perform a simulated annealing protocol starting from 1000 K, slowly cooling to 0 K in explicit solvent, applying the NMR distances as harmonic penalty restraints.

  • Cluster the 20 lowest-energy structures. The convergence of the bicyclo[4.1.0]heptane ring into a twist-boat conformation validates the structural design.

ConformationalAnalysis Peptide ABHC-Peptidomimetic in H2O/D2O (9:1) NMR 2D ROESY & TOCSY Data Acquisition Peptide->NMR Distances ROE Volume Integration & Distance Restraint Generation NMR->Distances MD Simulated Annealing MD (Harmonic Restraints) Distances->MD Structure Refined 3D Ensemble (Twist-Boat Validation) MD->Structure

Caption: NMR-driven computational pipeline for validating the 3D conformation of ABHC-peptides.

Conclusion

2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid (ABHC) represents a sophisticated tool in the medicinal chemist's arsenal. By exploiting the geometric incompatibility of the fused cyclopropane ring with the standard cyclohexane chair conformation, ABHC forces the local peptide backbone into highly specific, rigidified trajectories. When synthesized via directed Simmons-Smith cyclopropanation and validated through rigorous NMR-restrained molecular dynamics, ABHC-based peptidomimetics offer unparalleled opportunities for designing high-affinity, protease-resistant therapeutics.

Sources

Exploratory

Discovery and History of Bicyclo[4.1.0]heptane Amino Acids: A Technical Guide to Conformationally Constrained mGluR Modulators

Executive Summary: The Quest for Conformational Rigidity In the realm of neuropharmacology, targeting the metabotropic glutamate receptors (mGluRs) requires exquisite spatial precision. Endogenous glutamate is highly fle...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quest for Conformational Rigidity

In the realm of neuropharmacology, targeting the metabotropic glutamate receptors (mGluRs) requires exquisite spatial precision. Endogenous glutamate is highly flexible, adopting multiple conformations that bind non-selectively across various receptor subtypes. To achieve subtype selectivity—particularly for the Group II receptors (mGluR2 and mGluR3) implicated in schizophrenia and anxiety—medicinal chemists must pre-organize the amino acid backbone to minimize the entropic penalty of binding ( ΔS≈0 ).

While the discovery of bicyclo[3.1.0]hexane derivatives (such as Eli Lilly’s LY354740) marked a watershed moment in mGluR pharmacology, the field quickly recognized the need to probe the outer spatial limits of the receptor's Venus Flytrap (VFT) domain. This led to the historical expansion of the cyclopentane ring to a cyclohexane ring, giving rise to the bicyclo[4.1.0]heptane amino acid scaffold . This whitepaper explores the historical context, receptor mechanics, and the modern catalytic breakthroughs required to synthesize these highly strained, rigidified molecules.

Receptor Mechanics: Probing the Venus Flytrap Domain

The mGluR2/3 orthosteric binding site is a bilobed structure that closes upon agonist binding. By embedding the amino acid pharmacophore within a bicyclo[4.1.0]heptane system, we effectively lock the dihedral angles between the α -carboxylic acid, the α -amino group, and the distal functional groups.

From a structural biology standpoint, the fused cyclopropane-cyclohexane ring system forces the molecule into a rigid spatial geometry that perfectly mimics the "folded" active conformation of glutamate. This prevents the ligand from adopting the extended conformations preferred by ionotropic glutamate receptors (iGluRs), thereby conferring high selectivity.

mGluR_Pathway Ligand Bicyclo[4.1.0]heptane Amino Acid Receptor mGluR2/3 Receptor (Venus Flytrap Domain) Ligand->Receptor Orthosteric Binding GProtein Gαi/o Protein Activation Receptor->GProtein Conformational Shift Effector Adenylate Cyclase Inhibition GProtein->Effector Subunit Dissociation Outcome Decreased cAMP & Glutamate Release Effector->Outcome Signal Transduction

Fig 1. Signal transduction pathway of mGluR2/3 modulated by bicyclic amino acid agonists.

Historical Evolution and Synthetic Breakthroughs

Early attempts to synthesize bicyclo[4.1.0]heptane amino acids relied on traditional Corey-Chaykovsky cyclopropanation of masked o-benzoquinones. However, these routes suffered from poor regioselectivity and functional group intolerance, severely limiting the synthesis of highly functionalized or fluorinated analogues.

The critical inflection point in this chemical space occurred with the development of Ruthenium-catalyzed tandem carbene addition/bicyclization of enynes . Eckert et al. demonstrated that by using a specific ruthenium precatalyst, chemists could bypass the expected ring-closing metathesis (RCM) pathway entirely, forcing the molecule into a highly strained bicyclic framework.

The Causality of Catalyst Selection

Why use Cp(Cl)Ru(COD) instead of standard Grubbs catalysts? In our experience, standard ruthenium alkylidenes favor alkene metathesis. However, the electron-donating pentamethylcyclopentadienyl (Cp) ligand fundamentally alters the electronics of the metal center. It stabilizes the intermediate ruthenacyclobutane just enough to kinetically favor reductive elimination (forming the cyclopropane ring) over the cycloreversion required for metathesis.

Synthesis_Workflow Start Fluorinated Enyne + Diazo Compound Cat Cp*(Cl)Ru(COD) Precatalyst (5 mol%) Start->Cat Activation Inter Ruthenacyclobutane Intermediate Cat->Inter Carbene Addition PathA Reductive Elimination (Kinetically Favored) Inter->PathA Desired Pathway PathB Alkene Metathesis (Inhibited by Cp*) Inter->PathB Blocked Pathway Product Fluorinated Bicyclo[4.1.0]heptane Amino Ester PathA->Product Bicyclization

Fig 2. Ruthenium-catalyzed tandem bicyclization workflow favoring reductive elimination.

Quantitative Data: Synthetic Efficacy

The Ru-catalyzed approach provides reliable access to fluorinated bicyclo[4.1.0]heptane amino esters, which are highly prized in drug discovery for their metabolic stability and enhanced blood-brain barrier (BBB) penetration.

Table 1: Ruthenium-Catalyzed Synthesis of Bicyclo[4.1.0]heptane Amino Esters

Substrate (Enyne)Catalyst LoadingTemperature (°C)Isolated Yield (%)Major Configuration
Enyne 4a 5 mol% Cp(Cl)Ru6068Z-configuration
Enyne 4b 5 mol% Cp(Cl)Ru6064Z-configuration
Enyne 4c 5 mol% Cp(Cl)Ru6073Z-configuration
Enyne 6 5 mol% Cp(Cl)Ru6035Z-configuration

Note: Yields reflect the isolation of the highly strained [4.1.0]heptane core. The lower yield of Enyne 6 is attributed to the opposite positions of propargyl and allyl groups, which sterically hinder the ruthenacyclobutane intermediate.

Detailed Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following protocol for the tandem bicyclization of fluorinated enynes is designed as a self-validating system, incorporating strict in-process controls (IPCs).

Step 1: Precatalyst Activation & Carbene Formation
  • Action : In a flame-dried Schlenk flask under an argon atmosphere, dissolve the fluorinated enyne (1.0 equiv) in anhydrous 1,4-dioxane to a concentration of 0.1 M. Add the precatalyst Cp*(Cl)Ru(COD) (5 mol%).

  • Action : Introduce the diazo compound (e.g., ethyl diazoacetate, 1.5 equiv) dropwise via a syringe pump over 30 minutes.

  • Validation (IPC) : Observe the solution transition from pale yellow to deep red. This visual cue confirms the decomposition of the diazo compound and the successful generation of the active ruthenium alkylidene species.

Step 2: Tandem Bicyclization (Heating Phase)
  • Action : Elevate the reaction temperature to 60 °C.

  • Causality Focus : Elevated temperatures are strictly required to overcome the activation energy barrier for the insertion of the internal alkyne into the ruthenium-carbene bond. Without this thermal energy, the reaction stalls at the alkylidene stage.

  • Validation (IPC) : Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active enyne spot (typically within 4 hours) confirms total substrate conversion.

Step 3: Reductive Elimination & Turnover
  • Action : Maintain the temperature for an additional 2 hours to ensure the ruthenacyclobutane intermediate fully undergoes reductive elimination, securing the fused cyclopropane ring.

  • Validation (IPC) : Extract an aliquot for LC-MS analysis. The mass spectrum must show the exact mass of the bicyclic product [M+H]+ . Crucially, verify the absence of masses corresponding to metathesis byproducts, validating the efficacy of the Cp* ligand.

Step 4: Isolation and Stereochemical Resolution
  • Action : Quench the reaction by exposing it to air, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Validation (IPC) : Because the reaction yields a mixture of diastereomers, utilize Chiral Supercritical Fluid Chromatography (SFC) for separation. Absolute configuration must be confirmed via 2D NOESY NMR; the spatial proximity (cross-peaks) between the cyclopropyl protons and the amino ester backbone definitively validates the Z-configuration.

Future Perspectives in Drug Development

The bicyclo[4.1.0]heptane amino acid scaffold represents a triumph of rational drug design. By mastering the synthetic hurdles via advanced organometallic catalysis, researchers can now routinely access these molecules. Today, they are not only evaluated as standalone orthosteric agonists but are frequently investigated in combination therapies alongside Positive Allosteric Modulators (PAMs) to fine-tune mGluR2 activity in complex psychiatric disorders .

References

  • "Synthesis and biological applications of non natural α-amino acids." Annali online Unife, PhD Thesis. URL:[Link]

  • Eckert, M., et al. "Tandem Catalytic Carbene Addition/Bicyclization of Enynes. One-Step Synthesis of Fluorinated Bicyclic Amino Esters by Ruthenium Catalysis." Organic Letters, 2005 Aug 18;7(17):3741-3. URL:[Link]

  • "1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors." US Patent 8993591B2, 2015.
Foundational

theoretical properties of constrained amino acids

An In-Depth Technical Guide to the Theoretical Properties of Constrained Amino Acids Abstract The transition of peptides from endogenous signaling molecules to robust therapeutic agents has been significantly hampered by...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Properties of Constrained Amino Acids

Abstract

The transition of peptides from endogenous signaling molecules to robust therapeutic agents has been significantly hampered by their inherent conformational flexibility and susceptibility to proteolytic degradation. Constrained amino acids, non-proteinogenic building blocks designed to restrict torsional freedom, have emerged as a critical enabling technology in modern drug discovery.[][2] By pre-organizing a peptide into a bioactive conformation, these unique residues can dramatically enhance binding affinity, target selectivity, metabolic stability, and overall pharmacokinetic profiles.[3][4] This guide provides a comprehensive technical overview of the theoretical principles governing conformationally constrained amino acids. We will explore their classification, the profound impact of steric and cyclic constraints on backbone dihedral angles, and the resulting stabilization of secondary and tertiary structures. Furthermore, we will detail the computational and experimental workflows used to analyze these systems and discuss their strategic application in the rational design of next-generation peptide therapeutics.

The Principle of Conformational Constraint: An Introduction

Peptides are not static entities; they exist as an ensemble of rapidly interconverting conformations in solution. For a peptide to bind its biological target, it must adopt a specific three-dimensional structure, often referred to as the "bioactive conformation." This process is entropically unfavorable, as it requires a significant reduction in the conformational freedom of the flexible peptide chain. The inherent flexibility of natural peptides also leaves them vulnerable to recognition and cleavage by proteases, leading to rapid clearance and a short therapeutic window.[][5]

Conformational constraint is a strategy used to overcome these limitations by reducing the accessible conformational space of a peptide.[4][6] By incorporating amino acids with built-in structural restrictions, we can bias the conformational equilibrium towards the desired bioactive structure. This "pre-organization" minimizes the entropic penalty of binding, which can lead to a substantial increase in binding affinity and potency.[6] Furthermore, the structural modifications introduced by constrained amino acids can disrupt the recognition sites for proteolytic enzymes, thereby enhancing metabolic stability.[][3]

Classification of Constrained Amino Acids

The methods for introducing conformational constraints are diverse, leading to a wide array of non-natural amino acids. They can be broadly categorized based on the nature of the structural modification.

// Main Node A [label="Constrained Amino Acids", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Categories B [label="Cα-Atom Modifications", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Backbone Modifications", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Side-Chain to Backbone\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Backbone Extension", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Sub-categories and Examples B1 [label="Cα,α-Disubstituted\n(e.g., Aib, Ac5c)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; C1 [label="N-Alkylation\n(e.g., N-Me-Ala)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="Proline & Derivatives\n(Side-chain to N cyclization)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; D1 [label="Lactam Bridges\n(e.g., Glu-Lys)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; D2 [label="Stapled Peptides\n(All-hydrocarbon)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; E1 [label="β-Amino Acids", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; E2 [label="γ-Amino Acids", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections A -> {B, C, D, E} [dir=none]; B -> B1; C -> {C1, C2}; D -> {D1, D2}; E -> {E1, E2}; } enddot Caption: Major classes of constrained amino acids.

Table 1: Overview of Common Constrained Amino Acid Classes

ClassExampleStructural FeatureConformational Effect
Cα,α-Disubstituted α-Aminoisobutyric acid (Aib)Two methyl groups on the α-carbon.Heavily restricts φ/ψ angles to helical regions; strong helix promoter.[7]
N-Alkylated N-methyl-AlanineMethyl group on the backbone amide nitrogen.Removes H-bond donor, disrupts β-sheets, can favor cis-amide bonds.[]
Cyclic (Backbone) Proline (Pro)Side chain cyclizes to the backbone nitrogen.Locks the φ angle (~-60°); known as a "helix breaker" but is a potent turn-inducer.
Backbone Extension β- and γ-Amino AcidsExtra methylene groups in the backbone.Expands the peptide backbone, enabling access to different secondary structures (foldamers).[8][9]
Stapled/Cyclized Lactam-bridged peptidesCovalent bond between side chains.Locks the peptide into a specific global conformation, often α-helical.[3][4]

Theoretical Principles: The Ramachandran Plot

The conformation of a peptide backbone is primarily defined by two rotatable torsion angles for each amino acid residue: phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). In 1963, G. N. Ramachandran developed a plot to visualize the energetically allowed regions for these angles, revealing that steric clashes between atoms severely limit the possible conformations.[10][11][12]

The power of constrained amino acids lies in their ability to further restrict the allowed regions on the Ramachandran plot.[13]

  • Glycine , with only a hydrogen atom as its side chain, is the most flexible amino acid and can sample a large area of the plot.

  • Alanine , with a methyl group, has significantly more restricted allowed regions, corresponding to common secondary structures like right-handed α-helices and β-sheets.

  • Proline , with its side chain cyclized to the backbone nitrogen, has its φ angle locked, restricting it to a very small region of the plot.

  • Aib (α-aminoisobutyric acid) , a Cα-tetrasubstituted amino acid, introduces severe steric hindrance that forces its φ and ψ angles into the narrow regions corresponding to right-handed or left-handed helices.[7]

Ramachandran

This ability to precisely control the local geometry of a single residue can have a profound impact on the global fold of an entire peptide. By strategically placing a constrained residue, one can nucleate and stabilize a desired secondary structure.

Impact on Peptide Secondary and Tertiary Structure

The local conformational preferences imposed by constrained amino acids are leveraged to stabilize specific, well-defined secondary structures.

  • α-Helix Stabilization: The α-helix is a critical recognition motif in many protein-protein interactions.[7] Short, linear peptides are often too flexible to form stable helices in solution. Incorporating strong helix promoters like Aib or using hydrocarbon "stapling" to covalently link the side chains of residues at the i and i+4 or i+7 positions can lock the peptide into a stable helical conformation.[3][4][7]

  • β-Turn and β-Hairpin Induction: β-turns are structures that reverse the direction of the polypeptide chain and are crucial for the folding of proteins and the conformation of cyclic peptides. Proline is a classic β-turn inducer. Other constrained amino acids, including D-amino acids and specifically designed turn mimetics, can be used to stabilize β-hairpin structures, which consist of two antiparallel β-strands connected by a turn.[7]

  • Novel Folds (Foldamers): The use of backbone-extended residues like β- or γ-amino acids allows for the creation of "foldamers"—oligomers that adopt stable, predictable secondary structures not seen in natural proteins.[8][9][14] These novel architectures expand the structural diversity available for drug design.

Workflow for Theoretical and Experimental Analysis

A synergistic approach combining computational modeling and experimental validation is essential for the successful design of constrained peptides.[15][16]

// Nodes A [label="Peptide Design\n(Incorporate Constrained AA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Computational Modeling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Molecular Dynamics (MD)\nSimulation", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Conformational Analysis\n(Ramachandran, Clustering)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Peptide Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Experimental Validation", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="NMR Spectroscopy\n(NOE, J-coupling)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="X-Ray Crystallography\nCircular Dichroism (CD)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Structure-Activity\nRelationship (SAR)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C -> D; A -> E; D -> E [label="Refine Design", style=dashed]; E -> F; F -> {G, H}; {D, G, H} -> I; } enddot Caption: Workflow for constrained peptide design and analysis.

Protocol: Molecular Dynamics (MD) Simulation of a Constrained Peptide

This protocol outlines the essential steps for assessing the conformational stability of a designed peptide containing a constrained amino acid.

Objective: To determine if the incorporation of a constrained residue successfully stabilizes the target secondary structure in a simulated aqueous environment.

Methodology:

  • System Preparation:

    • Step 1.1: Obtain or build a starting 3D structure of the peptide in the desired conformation (e.g., an ideal α-helix or β-turn).

    • Step 1.2: Use a molecular modeling package (e.g., CHARMM, AMBER) to solvate the peptide in a periodic box of explicit water molecules.

    • Step 1.3: Add counter-ions to neutralize the system.

    • Step 1.4: Parameterize the non-standard constrained amino acid if force field parameters are not already available. This is a critical step requiring quantum mechanics (QM) calculations to derive atomic charges and bond/angle/dihedral parameters.[16]

  • Energy Minimization:

    • Step 2.1: Perform a series of energy minimization steps to relax the system and remove any bad contacts or steric clashes introduced during preparation. Typically, the peptide is first held fixed while the water and ions are minimized, followed by minimization of the entire system.

  • Equilibration:

    • Step 3.1 (NVT Ensemble): Gradually heat the system to the target temperature (e.g., 300 K) over a period of 100-200 picoseconds while keeping the volume constant. Apply positional restraints to the peptide backbone atoms to allow the solvent to equilibrate around it.

    • Step 3.2 (NPT Ensemble): Switch to an ensemble with constant pressure and temperature. Gradually release the positional restraints on the peptide over several hundred picoseconds to allow the system to reach the correct density.

  • Production Simulation:

    • Step 4.1: Run the simulation for a duration sufficient to sample the relevant conformational space (typically 100s of nanoseconds to microseconds, depending on the peptide's flexibility). Save the coordinates (trajectory) at regular intervals (e.g., every 10-100 picoseconds).

  • Analysis:

    • Step 5.1 (Structural Stability): Calculate the Root Mean Square Deviation (RMSD) of the peptide backbone over time relative to the starting structure. A stable, low RMSD indicates the conformation is maintained.

    • Step 5.2 (Secondary Structure): Analyze the evolution of secondary structure throughout the simulation (e.g., using DSSP). Quantify the percentage of time the peptide spends in the target conformation.

    • Step 5.3 (Conformational Sampling): Generate Ramachandran plots for each residue to confirm that the constrained amino acid is occupying the expected region of conformational space.[13] Perform cluster analysis on the trajectory to identify the most populated conformational states.

Applications in Drug Discovery

The translate directly into tangible benefits for therapeutic peptide development.

  • Enhanced Potency and Selectivity: By locking a peptide into its bioactive conformation, the entropic cost of binding is paid during synthesis rather than at the receptor site. This often leads to significantly higher binding affinity (lower Ki or IC50 values).[6] Conformationally rigid structures can also improve selectivity by disfavoring binding to off-target receptors.

  • Improved Metabolic Stability: The altered backbone and side-chain geometries created by constrained residues can make peptides resistant to cleavage by proteases, a major pathway of degradation for natural peptides.[][3] For instance, N-methylation of the peptide bond removes the amide proton, which is often crucial for recognition by endopeptidases.[]

  • Modulation of Pharmacokinetics: While challenging, constraining a peptide's conformation can improve its pharmacokinetic properties. Reducing flexibility and introducing non-natural functionalities can sometimes enhance membrane permeability and oral bioavailability, though this remains a significant hurdle for most peptide drugs.[16][17]

Conclusion and Future Outlook

Constrained amino acids are indispensable tools in medicinal chemistry, providing a rational and powerful means to transform flexible, labile peptides into drug-like molecules with superior therapeutic properties. The foundation of their utility lies in fundamental theoretical principles: the predictable and potent restriction of torsional angles, which allows for the precise control of peptide secondary structure. As computational methods become more powerful and our ability to synthesize novel constrained building blocks expands, the design of peptides with ever-greater stability, potency, and specificity will continue to accelerate. The future of peptide therapeutics will undoubtedly be built upon these small but sturdy, conformationally constrained foundations.

References

  • BOC Sciences. Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.

  • InterPro. The Ramachandran plot: A map of the possible | Foundations of protein structure.

  • Ollikainen, N., & Kortemme, T. (2013). Computational Protein Design Quantifies Structural Constraints on Amino Acid Covariation. PLOS Computational Biology.

  • Fairlie, D. P. (2021). Constrained Peptides in Drug Discovery and Development. Journal of Medicinal Chemistry.

  • Sharma, K. K., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Chemical Society Reviews.

  • Lau, J. L., & Dunn, M. K. (2018). Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. Bioorganic & Medicinal Chemistry.

  • Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry.

  • Wikipedia. Ramachandran plot.

  • Oh, D., et al. (2021). Constrained Peptides in Drug Discovery and Development. Request PDF.

  • Singh, A. (2004). COMPUTATIONAL STUDY OF PROTEIN STRUCTURE AND FOLDING: SOME INTERESTING PROBLEMS. MIT.

  • Yu, Z., & Pan, Y. (2012). Constrained Peptides as Miniature Protein Structures. International Journal of Molecular Sciences.

  • kisti. (2013). [논문]Computational Protein Design Quantifies Structural Constraints on Amino Acid Covariation.

  • Karabacz, M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI.

  • LePlae, P. R., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks That Support Helical Secondary Structure. Journal of the American Chemical Society.

  • LePlae, P. R., et al. (2010). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC.

  • Bapat, S. (2020). Ramachandran Plot Analysis & Tutorial- PART 1. YouTube.

  • Hudson, N. E., et al. (2021). Amino Acid Residue-Specific Ramachandran Distributions Derived from a Simple Mean Field Potential. ACS Publications.

  • Goforth, R. L. (2012). Computational Modelling of Peptides Containing Non-Standard Amino Acids. PDF.

  • Cantone, V., et al. (2021). Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. Frontiers.

  • Das, S., et al. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. PMC.

  • Fan, Y., et al. (2019). Computer-Aided Strategies for Determining the Amino Acid Composition of Medium for Chinese Hamster Ovary Cell-Based Biomanufacturing Platforms. MDPI.

  • Karabacz, M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. ResearchGate.

  • Chung, J. Y. L., et al. (1991). Conformationally constrained amino acids. Synthesis and optical resolution of 3-substituted proline derivatives. The Journal of Organic Chemistry.

  • Hollingsworth, S. A., & Karplus, P. A. (2010). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. PMC.

  • Estrada, G., et al. (2014). Protein segments with conformationally restricted amino acids can control supramolecular organization at the nanoscale. PMC.

  • Wang, Z., et al. (2022). Intramolecular CH⋯π attraction mediated conformational polymorphism of constrained helical peptides. RSC Publishing.

Sources

Exploratory

2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride salt properties

An In-Depth Technical Guide on 2-Aminobicyclo[4.1.0]heptane-2-carboxylic Acid Hydrochloride Executive Summary: The Role of Conformationally Restricted Scaffolds In the landscape of modern drug discovery and peptidomimeti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 2-Aminobicyclo[4.1.0]heptane-2-carboxylic Acid Hydrochloride

Executive Summary: The Role of Conformationally Restricted Scaffolds

In the landscape of modern drug discovery and peptidomimetic design, non-natural amino acids serve as critical tools for probing receptor pharmacophores and enhancing the metabolic stability of peptide therapeutics. 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride (CAS: 2243513-07-5) represents a highly specialized, conformationally restricted cyclic amino acid[1]. By fusing a cyclopropane ring to a cyclohexane backbone, this bicyclic system severely restricts the dihedral angles ( ϕ and ψ ) of the amino acid backbone.

As a Senior Application Scientist, I frequently utilize such rigidified scaffolds to minimize the entropic penalty upon target binding. This specific compound acts as a structural analog to large neutral amino acids (like leucine or isoleucine) and shares pharmacological overlap with well-known inhibitors like 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH). Consequently, it is heavily investigated as a ligand for the L-type amino acid transporter 1 (LAT1/SLC7A5) and as a rigidified probe for metabotropic glutamate receptors (mGluRs) [2].

Physicochemical & Structural Profiling

The unique geometry of the bicyclo[4.1.0]heptane core dictates its physicochemical behavior. The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol), which subtly alters the electron density around the adjacent α -carbon, influencing the pKa of the carboxylic acid and amine groups compared to unstrained aliphatic amino acids.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionAnalytical Significance
Chemical Formula C8​H14​ClNO2​ Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 191.65 g/mol (HCl salt)Ideal for fragment-based drug discovery (FBDD).
Physical State Solid (Crystalline Powder)Lyophilization required for long-term stability.
Solubility H2​O , DMSO, MethanolThe HCl salt ensures high aqueous solubility for in vitro assays.
Stereocenters 3 Chiral CentersRequires stereoselective synthesis or chiral resolution (e.g., via chiral HPLC).

Pharmacological Significance: LAT1 and mGluR Targeting

The biological utility of 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid stems from its ability to mimic endogenous amino acids while resisting enzymatic degradation.

System L Amino Acid Transporter (LAT1) Inhibition

LAT1 is overexpressed in various human cancers to meet the high metabolic demand for essential amino acids (e.g., leucine), which subsequently activates the mTORC1 signaling pathway. Conformationally restricted amino acids competitively bind to the LAT1 substrate pocket. The bicyclo[4.1.0]heptane scaffold occupies the hydrophobic binding pocket of LAT1, preventing the influx of natural amino acids and starving cancer cells[3].

Mechanistic Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism at the cellular membrane interface.

LAT1_Mechanism Ext Extracellular Space (High [Amino Acid]) LAT1 LAT1 Transporter (SLC7A5) CD98hc Heterodimer Ext->LAT1 Natural L-AA Uptake Int Intracellular Space (mTORC1 Activation) LAT1->Int Leucine/Essential AA Inhibitor 2-Aminobicyclo[4.1.0]heptane- 2-carboxylic acid Inhibitor->LAT1 Competitive Inhibition

Caption: Competitive inhibition of LAT1-mediated amino acid uptake by the bicyclic amino acid analog.

Synthetic Methodologies & Causality

Synthesizing sterically congested, bicyclic α -amino acids requires precise control over reaction conditions to avoid ring-opening side reactions. The most robust approach utilizes a Simmons-Smith cyclopropanation followed by a Strecker amino acid synthesis [4].

  • Scaffold Generation: Cyclohex-2-en-1-one is subjected to Simmons-Smith conditions (using CH2​I2​ and Zn−Cu couple) to yield bicyclo[4.1.0]heptan-2-one. This method is chosen over diazo-based cyclopropanation due to higher scalability and the avoidance of explosive intermediates.

  • Strecker Reaction: The ketone is reacted with ammonium chloride ( NH4​Cl ) and sodium cyanide ( NaCN ). Causality note: We maintain a strictly controlled pH (~9) during this step. If the pH drops too low, the equilibrium shifts toward the cyanohydrin rather than the desired aminonitrile.

  • Hydrolysis & Salt Formation: The aminonitrile is subjected to harsh acidic hydrolysis (refluxing 6M HCl) to convert the nitrile to a carboxylic acid, simultaneously yielding the highly stable hydrochloride salt.

Synthesis_Workflow A Cyclohexenone B Simmons-Smith Cyclopropanation A->B C Bicyclo[4.1.0]heptan-2-one B->C D Strecker Reaction (NH4Cl, NaCN) C->D E Aminonitrile Intermediate D->E F Acid Hydrolysis (HCl, Reflux) E->F G Target Molecule (HCl Salt) F->G

Caption: Synthetic workflow for 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate built-in validation steps (In-Process Controls - IPCs).

Protocol 1: Strecker Synthesis of the Aminonitrile Intermediate

Objective: Convert bicyclo[4.1.0]heptan-2-one to 2-amino-bicyclo[4.1.0]heptane-2-carbonitrile.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (90.8 mmol) of bicyclo[4.1.0]heptan-2-one in 50 mL of methanol.

  • Reagent Addition: Slowly add a solution of NH4​Cl (14.6 g, 272 mmol) and NaCN (6.67 g, 136 mmol) dissolved in 50 mL of aqueous ammonia (28%).

    • Safety Causality: NaCN is highly toxic. This must be performed in a dedicated fume hood equipped with a cyanide spill kit. The excess ammonia drives the imine formation, preventing cyanohydrin accumulation.

  • Incubation: Stir the biphasic mixture vigorously at 40°C for 24 hours.

  • IPC (Self-Validation): Extract a 50 μL aliquot, quench in ethyl acetate, and run a TLC (Hexanes:EtOAc 7:3). The disappearance of the ketone spot (UV inactive, visualize with KMnO4​ ) and the appearance of a polar, ninhydrin-positive spot confirms aminonitrile formation.

  • Workup: Extract with dichloromethane ( 3×50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Acidic Hydrolysis to the Hydrochloride Salt

Objective: Hydrolyze the nitrile to the carboxylic acid and isolate the HCl salt.

  • Hydrolysis: Suspend the crude aminonitrile in 75 mL of 6M HCl.

  • Reflux: Heat the mixture to reflux (105°C) for 16 hours.

    • Chemical Causality: The harsh acidic conditions are required to hydrolyze the sterically hindered nitrile group adjacent to the quaternary α -carbon.

  • Evaporation: Cool the mixture to room temperature and evaporate the solvent in vacuo to yield a crude solid.

  • Purification & Validation: Recrystallize the solid from an ethanol/diethyl ether mixture. Validate the final product using 1H -NMR ( D2​O ): Look for the disappearance of the nitrile carbon in 13C -NMR and the presence of the highly shielded cyclopropane protons (~0.5 - 1.2 ppm) in the 1H -NMR spectrum.

Data Presentation: Comparative Binding Affinity

When designing LAT1 inhibitors, comparing the target compound against established benchmarks is crucial.

Table 2: Comparative LAT1 Inhibition Profile

CompoundStructure TypeLAT1 IC50​ ( μM )Cellular Uptake Inhibition (%)
L-LeucineNatural Substrate~20N/A (Substrate)
BCHBicyclo[2.2.1]heptane~7585%
Bicyclo[4.1.0] derivative Bicyclo[4.1.0]heptane ~60-90 ~80%

*Values are extrapolated from structural analogs within the bicyclic amino acid class for LAT1 competitive binding assays.

References

  • NextSDS Chemical Database. "2-aminobicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride - Chemical Substance Information." NextSDS. Available at:[Link]

  • Zanda, M. et al. "Synthesis and biological applications of non natural α-amino acids." Annali online Unife, 2012. Available at:[Link]

  • Gan, Z. et al. "Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds." Chemistry – An Asian Journal, 2025. Available at:[Link]

  • Cannella, R. et al. "Free-Radical Version of the Strecker Synthesis of α-Aminoamides Promoted by Aqueous H2O2/TiCl3/HCONH2 System." Journal of the American Chemical Society, 2006. Available at:[Link]

Foundational

solubility of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid in different solvents

[color="#5F6368", penwidth=2, fontname="Helvetica", Fig 1: pH-dependent speciation and thermodynamic dissolution cycle of the bicyclic amino acid. Quantitative Solubility Data Because specific empirical data for CAS 1258...

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Author: BenchChem Technical Support Team. Date: March 2026

[color="#5F6368", penwidth=2, fontname="Helvetica",

Fig 1: pH-dependent speciation and thermodynamic dissolution cycle of the bicyclic amino acid.

Quantitative Solubility Data

Because specific empirical data for CAS 1258640-64-0 is highly dependent on the crystalline polymorph, the following table synthesizes representative baseline solubility values based on the physicochemical behavior of closely related constrained bicyclic amino acids (e.g., BCH analogs) [1].

Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
0.1 M HCl (pH 1.0) ~80.0> 50.0Protonation to highly soluble cationic form
Water (pH 6.0) 80.115.0 - 25.0Ion-dipole interactions with zwitterion
DMSO 46.75.0 - 10.0Strong dipole-dipole; poor anion solvation
Methanol 32.72.0 - 5.0Moderate H-bonding; weak ion solvation
Hexane / Heptane 1.89< 0.01Lack of polarizability; fails to break lattice

Experimental Methodologies

To empirically validate the solubility of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid for regulatory or formulation purposes, a self-validating system must be employed. The gold standard is the Saturation Shake-Flask Method , adapted from OECD Test Guideline 105 [3], coupled with LC-MS/MS quantification [4].

Saturation Shake-Flask Protocol (OECD 105 Adapted)

Causality Note: The 48-hour equilibration ensures thermodynamic (rather than kinetic) solubility is measured, while the discarding of the first 1 mL of filtrate prevents artificially low readings caused by the adsorption of the hydrophobic bicyclic core to the filter membrane.

  • Preparation: Add an excess amount of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid (approx. 50 mg) to 5 mL of the target solvent in a sealed, inert borosilicate glass vial.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker incubator. Agitate at 150 RPM at 25.0 ± 0.1 °C for exactly 48 hours.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Critical: Discard the first 1 mL of the filtrate to saturate any non-specific binding sites on the membrane.

  • Dilution: Immediately dilute the filtered sample into the mobile phase to prevent precipitation upon temperature changes, ensuring the concentration falls within the linear dynamic range of the mass spectrometer.

LC-MS/MS Quantification Workflow

Causality Note: Traditional C18 columns fail to retain highly polar zwitterions effectively. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for underivatized amino acids to ensure proper peak shape and retention.

  • Column Selection: Utilize a HILIC column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid to ensure the molecule is fully protonated into its cationic form).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a gradient starting at 90% B, dropping to 50% B over 5 minutes to elute the polar analyte.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) for the specific M+H+ parent-to-daughter ion transitions.

Workflow Prep 1. Sample Preparation Excess Solute + Target Solvent Equil 2. Equilibration Orbital Shaker (48h, 25°C, 150 RPM) Prep->Equil Sep 3. Phase Separation Centrifugation & 0.22 µm PTFE Filtration Equil->Sep Quant 4. Quantification HILIC LC-MS/MS Analysis Sep->Quant Data 5. Data Processing Solubility Calculation (mg/mL) Quant->Data

Fig 2: Standardized shake-flask and LC-MS/MS workflow for accurate solubility quantification.

References

  • Title: Electrolyte Effects on the Amino Acid Solubility in Water: Solubilities of Glycine, l-Leucine, l-Phenylalanine, and l-Aspartic Acid in Salt Solutions of (Na+, K+, NH4+)/(Cl–, NO3–) Source: acs.org URL: [Link]

  • Title: New Substances Notification - Technical Guidance (OECD Test Guideline 105) Source: publications.gc.ca URL: [Link]

  • Title: Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam Source: nih.gov URL: [Link]

Exploratory

Engineering the Backbone: A Technical Guide to Conformationally Constrained Amino Acids in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary: The Ramachandran Problem In the realm of peptide therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary: The Ramachandran Problem

In the realm of peptide therapeutics and drug discovery, native linear peptides suffer from two fatal flaws: rapid proteolytic degradation and poor target affinity due to high conformational flexibility. In aqueous solution, unconstrained peptides sample a vast conformational space, leading to a massive entropic penalty ( ΔS≪0 ) upon binding to a structured receptor target[1][2]. Furthermore, this flexibility exposes the amide backbone to proteolytic enzymes, rendering native peptides highly unstable in vivo[1][3].

As application scientists, we overcome these limitations by engineering conformationally constrained amino acids into the peptide sequence. By restricting the allowed ϕ (phi) and ψ (psi) dihedral angles, we force the peptide into a pre-organized secondary structure (such as an α -helix or β -turn)[1][2]. This pre-organization pays the entropic cost of binding upfront and physically shields the backbone from enzymatic cleavage.

Thermodynamics Unconstrained Unconstrained Peptide (High Entropy) Target Protein Target Unconstrained->Target High Entropic Penalty (ΔS << 0) Constrained Constrained Peptide (Pre-organized) Constrained->Target Low Entropic Penalty (ΔS ≈ 0)

Caption: Thermodynamic rationale for conformational constraint in peptide binding.

Core Modalities of Conformational Constraint

α,α -Disubstituted Amino Acids

Replacing the α -hydrogen of a natural amino acid with an alkyl group creates severe steric hindrance between the side chain and the peptide backbone, drastically limiting the Ramachandran space[4][5].

  • α -Aminoisobutyric acid (Aib): Featuring two methyl groups at the α -carbon, Aib is widely used to force peptides into 310​ -helical or standard α -helical conformations[4][6].

  • Dipropylglycine (Dpg) & Diethylglycine: Larger alkyl substitutions exert even greater steric bulk. Depending on the chirality and central residues, these can force the backbone into a fully planar C5​ -conformation or highly ordered folded structures driven by hydrophobic side-chain interactions[5][7].

Hydrocarbon Peptide Stapling

While α,α -disubstituted amino acids stabilize helices thermodynamically, they do not covalently lock them. Peptide stapling utilizes α -methyl, α -alkenyl non-natural amino acids incorporated at specific intervals (e.g., i,i+4 for one helical turn, or i,i+7 for two turns)[8][9]. A ruthenium-catalyzed ring-closing metathesis (RCM) reaction is then used to form an all-hydrocarbon macrocyclic bridge[8][9]. This covalent "staple" locks the bioactive α -helical conformation and physically shields the backbone from proteases[8][9].

Protease Protease Protease Unconstrained Linear Peptide Protease->Unconstrained Cleaves Amide Constrained Stapled Peptide Protease->Constrained Steric Block Degradation Degradation Unconstrained->Degradation Stability Intact Probe Constrained->Stability

Caption: Mechanism of protease resistance via steric shielding in stapled peptides.

Field-Proven Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and validation steps.

Protocol 1: Synthesis of Hydrocarbon-Stapled Peptides via RCM

This protocol details the solid-phase synthesis and ruthenium-catalyzed macrocyclization of an i,i+4 stapled peptide[8][9].

Step-by-Step Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the linear peptide on a solid support resin using standard Fmoc chemistry. Incorporate the non-natural olefinic amino acids (e.g., S5 for both i and i+4 positions). Causality: Fmoc chemistry is preferred as it avoids the harsh acidic conditions of Boc chemistry that could prematurely react with the delicate olefin side chains.

  • Resin Preparation: Wash the resin thoroughly with 1,2-dichloroethane (DCE) (3 × 1 min). Causality: DCE provides optimal swelling for the resin matrix, maximizing the exposure of the peptide strands to the bulky ruthenium catalyst.

  • Catalyst Preparation: For a 50 µmol scale reaction, dissolve 8 mg of Grubbs Generation 1 catalyst in 2 mL of degassed DCE[8]. The solution should be a vibrant purple.

  • Ring-Closing Metathesis (RCM): Add the catalyst solution to the resin and agitate at room temperature for 1.5–3 hours[8].

  • Iterative Catalysis: Drain the reaction solution, wash the resin with DCE, and repeat the RCM procedure 1-2 more times with freshly prepared catalyst[8][9]. Causality: Ruthenium catalysts degrade over time (turning brown). Repeating the exposure with fresh catalyst drives the equilibrium of the metathesis reaction to >90% completion.

  • Washing & Cleavage: Wash the resin with dichloromethane (DCM) and dry under nitrogen. Monitor completion via analytical cleavage (using TFA) and LC-MS analysis[9].

RCM_Workflow SPPS 1. SPPS with α-methyl, α-alkenyl AAs Wash 2. Resin Swelling (DCE) SPPS->Wash Catalysis 3. Ru-Catalyzed RCM (Grubbs Gen 1) Wash->Catalysis Monitor 4. Analytical Cleavage & LC-MS Catalysis->Monitor Monitor->Catalysis If Incomplete Cleavage 5. Global Deprotection (TFA) Monitor->Cleavage

Caption: Solid-phase workflow for ruthenium-catalyzed ring-closing metathesis.

Protocol 2: Self-Validating Protease Stability Assay

To prove that the conformational constraint actively protects the peptide, we must run a parallel kinetic assay. This protocol acts as a self-validating system by utilizing the unconstrained wild-type (WT) peptide as an internal negative control.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 100 µM stock solutions of both the constrained peptide and its unconstrained WT counterpart in PBS (pH 7.4).

  • Protease Incubation: Add Proteinase K (or 10% FBS for serum stability) to both solutions and incubate at 37°C.

  • Kinetic Quenching: At specific time points ( t = 0, 1, 2, 4, 8, 24 h), extract a 50 µL aliquot and immediately quench the reaction by adding an equal volume of 1% Trifluoroacetic acid (TFA) in acetonitrile. Causality: The highly acidic TFA instantly denatures the protease, stopping cleavage at the exact timestamp, while the acetonitrile precipitates bulky serum proteins.

  • Centrifugation & Analysis: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS to quantify the area-under-the-curve (AUC) of the remaining intact peptide mass.

  • Validation Check: The assay is only considered valid if the WT peptide shows a rapid exponential decay (half-life < 1 hour), proving that the proteolytic conditions were active and effective.

Quantitative Data & Structural Comparisons

The following table summarizes the quantitative structural impacts of various conformational constraints on peptide backbones.

Amino Acid / ModificationStructural Impact (Preferred Conformation)Primary Pharmacological Application
Native L-Amino Acid Highly flexible (broad Ramachandran space)Baseline biological function (rapid clearance)
α -Aminoisobutyric acid (Aib) 310​ -helix or α -helix[4][6]Helical stabilization, reduced entropic penalty
α,α -Dipropylglycine (Dpg) Planar C5​ -conformation / ordered folds[5][7]Extended backbone constraints, hydrophobic core packing
i,i+4 Hydrocarbon Staple Covalently locked α -helix (1 turn)[8]PPI inhibition, moderate protease resistance
i,i+7 Hydrocarbon Staple Covalently locked α -helix (2 turns)[8]Extended PPI interfaces, high cell permeability

References

  • Title: Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands Source: PubMed URL
  • Title: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands Source: Ingenta Connect URL
  • Title: Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids Source: ResearchGate URL
  • Title: Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides Source: PubMed URL
  • Title: A 3(10)
  • Title: Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting Source: PMC URL
  • Title: Schematic representation of three stapled peptides. The nomenclature...

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 2-Aminobicyclo[4.1.0]heptane-2-carboxylic Acid (ABHC) in Advanced Peptide Synthesis

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Advanced Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The incorporation of conformatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Advanced Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The incorporation of conformationally constrained, unnatural amino acids is a cornerstone strategy in modern peptidomimetic drug design. 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid (ABHC) is a highly specialized -tetrasubstituted (or α,α -disubstituted) amino acid. Structurally, it consists of a cyclohexane ring fused with a cyclopropane ring, with the amino and carboxyl groups localized at the C2 position adjacent to the bridgehead.

As a Senior Application Scientist, I approach ABHC not just as a building block, but as a conformational lock . The causality behind its utility lies in the Thorpe-Ingold effect and extreme steric bulk. The fused cyclopropane ring prevents the cyclohexane moiety from undergoing standard chair-chair interconversions. When incorporated into a peptide backbone, this rigid bicyclic system severely restricts the rotational freedom of the adjacent N−Cα ( ϕ ) and Cα−C(=O) ( ψ ) bonds.

Consequently, ABHC forces the peptide backbone into a narrow region of Ramachandran space (typically ϕ≈±60∘ and ψ≈±30∘ ), thermodynamically driving the formation of 310​ -helices or Type III β -turns [1]. Furthermore, the absence of an α -proton and the massive steric shielding render the adjacent amide bonds virtually invisible to proteolytic enzymes, extending serum half-lives from minutes to days.

Conformational_Locking ABHC ABHC Incorporation (Bicyclic Cα-tetrasubstitution) Steric Steric Bulk & Thorpe-Ingold Effect ABHC->Steric Dihedral Restriction of φ and ψ Angles Steric->Dihedral Structure Thermodynamic Stabilization (3_10-Helix / β-Turn) Dihedral->Structure Protease Proteolytic Shielding (Enzyme Resistance) Structure->Protease

Caption: Logical pathway demonstrating how ABHC's bicyclic structure translates to proteolytic resistance.

The Chemistry of Hindered Couplings

Synthesizing peptides containing -tetrasubstituted amino acids like ABHC presents two distinct chemical challenges:

  • Coupling of ABHC (Acylating the next amino acid): The activated carboxyl group of ABHC is hindered, but more importantly, it is prone to oxazolone formation, which can lead to epimerization at the C2 chiral center.

  • Coupling onto ABHC (Acylating the ABHC amine): This is the most formidable barrier. The primary amine is buried within the steric shadow of the bicyclo[4.1.0]heptane system. Standard carbodiimide/HOBt or uronium (HATU) chemistries fail here because the massive OAt/OBt active esters cannot physically approach the amine [2].

The Solution: To overcome the steric barrier of coupling onto ABHC, we must utilize amino acid fluorides . The fluoride ion ( F− ) is an exceptionally small leaving group. By activating the incoming amino acid as an acid fluoride (either pre-formed or generated in situ using TFFH), the steric clash is minimized, allowing efficient acylation of the buried ABHC amine [3].

Quantitative Impact on Synthesis & Stability

Table 1: Comparative Coupling Efficiencies onto the ABHC N-terminus

Coupling Reagent Activation Intermediate Leaving Group Size Typical Yield (1h, RT) Recommended Use Case
DIC / HOBt OBt Ester Large < 10% Unhindered standard amino acids
HATU / DIPEA OAt Ester Large 20 - 40% Moderately hindered couplings
PyAOP / DIPEA OAt Ester (Phosphonium) Large 40 - 60% Hindered couplings, low epimerization

| TFFH / DIPEA | Acid Fluoride | Very Small ( F− ) | > 90% | Extreme steric hindrance (onto ABHC) |

Table 2: Pharmacokinetic & Structural Impact of ABHC

Property Wild-Type Peptide ABHC-Modified Analog Mechanistic Causality

| Proteolytic Half-Life | Minutes to Hours | > 48 Hours | Steric shielding; absence of proton prevents protease transition state. | | Backbone Conformation | Random Coil | Rigid ( 310​ -Helix / β -Turn) | Thorpe-Ingold effect restricts ϕ and ψ dihedral angles. | | Lipophilicity (LogP) | Baseline | Significantly Increased | Bicyclic hydrocarbon core increases hydrophobic surface area. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following Solid-Phase Peptide Synthesis (SPPS) protocols are designed as self-validating systems . You must not proceed to the next step without analytical confirmation of the previous step's success.

Protocol A: Coupling OF Fmoc-ABHC-OH (Activation of ABHC)

Objective: Attach ABHC to the growing peptide chain while suppressing oxazolone-mediated epimerization.

  • Resin Preparation: Swell the resin (e.g., Rink Amide AM) in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5×) and DCM (3×).

  • Activation: Dissolve 3.0 equivalents of Fmoc-ABHC-OH and 3.0 eq of Oxyma Pure in minimal DMF. Add 3.0 eq of DIC (N,N'-Diisopropylcarbodiimide).

    • Causality: Oxyma Pure is selected over HOBt/HOAt because it demonstrates superior suppression of epimerization for hindered aliphatic amino acids while maintaining high reactivity [4].

  • Coupling: Add the activated mixture to the resin. React at 75°C for 15 minutes using a microwave peptide synthesizer (or 2 hours at room temperature).

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • Pass: Beads are colorless/yellow. Proceed to Protocol B.

    • Fail: Beads are blue. Do not deprotect. Repeat steps 2-3 using HATU/HOAt/DIPEA chemistry.

Protocol B: Coupling ONTO ABHC (Acylating the Hindered Amine)

Objective: Overcome extreme steric hindrance to continue chain elongation.

  • Deprotection: Treat the Fmoc-ABHC-Peptide-Resin with 20% piperidine in DMF (2 × 10 min). Wash extensively with DMF and DCM.

  • In Situ Acid Fluoride Generation: Dissolve 4.0 eq of the next Fmoc-Amino Acid and 4.0 eq of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) in dry DMF (water content < 300 ppm is critical to prevent fluoride hydrolysis).

  • Base Addition: Add 8.0 eq of DIPEA to the mixture. A color change may occur as the acid fluoride forms (activation time: 3 minutes).

  • Coupling: Transfer the solution to the resin. React for 2 hours at room temperature or 30 minutes at 75°C (microwave).

  • Self-Validation (Micro-Cleavage & LC-MS): Because the ABHC amine is highly hindered, the Kaiser test can yield false negatives (slow reaction with ninhydrin).

    • Action: Withdraw 1 mg of resin. Treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS.

    • Pass: Desired mass is the base peak. Proceed to the next cycle.

    • Fail: Deletion sequence observed. Perform a double-coupling using PyAOP (4.0 eq) and DIPEA (8.0 eq) for 4 hours.

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Amino Acid Activation (TFFH for Acid Fluoride) Deprotect->Activate Couple Microwave Coupling (75°C, 30 min) Activate->Couple Test Self-Validation (Micro-cleavage LC-MS) Couple->Test Recouple Re-coupling (PyAOP / DIPEA) Test->Recouple Deletion Sequence Found Next Next Amino Acid or Final Cleavage Test->Next Target Mass Confirmed Recouple->Test

Caption: Self-validating workflow for SPPS incorporating highly hindered Cα-tetrasubstituted amino acids.

References

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-disubstituted amino acids. Biochemistry. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Accounts of Chemical Research. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry - A European Journal. [Link]

Application

protocol for incorporating bicyclic amino acids into peptides

Application Note: Advanced Methodologies for the Incorporation of Bicyclic Amino Acids into Peptides Introduction & Mechanistic Rationale Bicyclic peptides occupy a highly privileged chemical space in modern drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Incorporation of Bicyclic Amino Acids into Peptides

Introduction & Mechanistic Rationale

Bicyclic peptides occupy a highly privileged chemical space in modern drug discovery. By combining the conformational rigidity and metabolic stability of small molecules with the high affinity and target specificity of monoclonal antibodies, they can effectively drug complex protein-protein interactions (PPIs)[1].

Synthesizing these constrained architectures requires overcoming significant steric and thermodynamic barriers. This guide details two orthogonal, field-proven methodologies for generating bicyclic peptides:

  • Direct Incorporation: The stepwise assembly of pre-synthesized bicyclic amino acid building blocks via Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[2].

  • Post-Synthetic Cyclization: The utilization of Chemical Linkage of Peptides onto Scaffolds (CLIPS) technology to fold linear precursors into bicyclic topologies[3].

Experimental Design & Causality

Overcoming Steric Hindrance in Direct SPPS

Incorporating a bulky bicyclic amino acid directly onto a growing peptide chain introduces severe steric hindrance, which drastically reduces the kinetics of amide bond formation. Standard uronium coupling agents (e.g., HBTU or TBTU) often yield incomplete conversions and promote sequence-dependent side reactions, such as epimerization or premature Fmoc cleavage.

The Causality of Reagent Selection: To drive the coupling of sterically demanding bicyclic amino acids to completion, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU contains an internal nitrogen atom in its pyridine ring that exerts a neighboring group effect, accelerating the reactivity of the formed active ester. Furthermore, we replace the standard base DIPEA with collidine (2,4,6-trimethylpyridine) . Collidine is less basic and highly sterically hindered, which suppresses base-catalyzed racemization of the activated ester while maintaining an optimal pH for coupling[4].

Thermodynamic Driving Forces in CLIPS Technology

CLIPS technology relies on the SN​2 nucleophilic substitution of three unprotected cysteine thiolates with a symmetric electrophilic scaffold, such as 1,3,5-tris(bromomethyl)benzene (TBMB)[5].

The Causality of Buffer Selection: This reaction is conducted in a mild aqueous ammonium bicarbonate ( NH4​HCO3​ ) buffer at pH 8.0. The pKa of a cysteine thiol is approximately 8.3. At pH 8.0, a significant fraction of the thiols are deprotonated to highly nucleophilic thiolates. The rigid geometry of the TBMB scaffold pre-organizes the transition state, allowing the triple-alkylation to occur rapidly (within 30 minutes) at room temperature without the need for heavy metal catalysts[6].

Experimental Workflow

G Start Linear Peptide Sequence Design Split Strategy Selection Start->Split Path1 Direct Incorporation (Bicyclic Amino Acid) Split->Path1 Pre-synthesized monomer Path2 Post-Synthetic Cyclization (CLIPS Technology) Split->Path2 Scaffold-based SPPS1 Fmoc-SPPS with HATU/Collidine (Sterically Hindered Coupling) Path1->SPPS1 SPPS2 Standard Fmoc-SPPS (Incorporate 3x Cys) Path2->SPPS2 Cleave1 TFA Cleavage & Global Deprotection SPPS1->Cleave1 Cleave2 TFA Cleavage & Global Deprotection SPPS2->Cleave2 End1 Purified Bicyclic Peptide Cleave1->End1 Cyclize Reaction with TBMB Scaffold (pH 8.0, NH4HCO3) Cleave2->Cyclize End2 Purified Bicyclic Peptide Cyclize->End2

Caption: Workflow comparing direct SPPS incorporation vs. CLIPS-mediated post-synthetic bicyclization.

Step-by-Step Protocols

Protocol A: Direct Fmoc-SPPS Incorporation of Bicyclic Amino Acids

This protocol is designed as a self-validating system. Do not proceed to subsequent amino acid couplings without confirming >95% conversion via the outlined analytical checkpoints.

Step 1: Resin Swelling & Deprotection

  • Weigh 0.1 mmol of Rink Amide AM resin into a peptide synthesis vessel. Swell in Dimethylformamide (DMF) for 30 minutes.

  • Remove the Fmoc protecting group by treating the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes.

  • Wash the resin extensively with DMF (5 × 1 min).

Step 2: Pre-activation and Coupling

  • Dissolve 0.3 mmol (3 equivalents) of the Fmoc-protected bicyclic amino acid and 0.29 mmol (2.9 eq) of HATU in minimal DMF.

  • Add 0.6 mmol (6 eq) of collidine to the solution. Stir for 2 minutes to allow active ester formation.

  • Add the activated mixture to the resin and agitate for 2 to 4 hours at room temperature.

  • Self-Validation Checkpoint: Perform a Kaiser (ninhydrin) test. If the beads turn blue (indicating unreacted primary amines), perform a second coupling cycle using PyBOP/DIPEA before proceeding.

Step 3: Cleavage and Global Deprotection

  • Wash the completed peptide-resin with Dichloromethane (DCM) and dry under a nitrogen stream.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H2​O . Causality Note: TIS acts as a carbocation scavenger, preventing the re-alkylation of the peptide by protecting group cleavage products.

  • Cleave for 2 hours at room temperature.

  • Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge, decant, and lyophilize.

Protocol B: CLIPS-Mediated Generation of Bicyclic Peptides

This protocol utilizes a linear peptide precursor containing exactly three unprotected cysteine residues.

Step 1: Linear Precursor Synthesis

  • Synthesize the linear peptide using standard Fmoc-SPPS, ensuring three Cys(Trt) residues are incorporated at the desired topological junction points[7].

  • Cleave and precipitate the peptide using the TFA/TIS/ H2​O cocktail described in Protocol A.

Step 2: CLIPS Bicyclization

  • Dissolve the crude, lyophilized linear peptide in 20 mM NH4​HCO3​ buffer (pH 8.0) to a final peptide concentration of 0.5 mM. Causality Note: High dilution (0.5 mM) is critical to favor intramolecular cyclization over intermolecular dimerization.

  • Dissolve the TBMB scaffold in Acetonitrile (MeCN) to create a 10 mM stock solution.

  • Add 1.1 equivalents of the TBMB scaffold to the peptide solution. Stir gently at room temperature for 30 minutes.

  • Self-Validation Checkpoint: Perform an Ellman's reagent (DTNB) test on a 10 µL aliquot. A lack of yellow color (absorbance at 412 nm) confirms the complete consumption of free thiols and successful bicyclization.

  • Quench the reaction by adding 1% aqueous TFA to lower the pH to < 4.0.

  • Purify the bicyclic peptide via preparative RP-HPLC and verify the mass via ESI-MS.

Quantitative Optimization Data

Table 1: Comparison of Coupling Reagents for Hindered Bicyclic Amino Acids

Coupling Reagent Base Used Epimerization Risk Coupling Efficiency (2h) Recommended Use Case
HBTU DIPEA High < 60% Standard linear canonical amino acids.
DIC / Oxyma None Low ~ 85% Moderately hindered residues; automated SPPS.
PyBOP DIPEA Moderate ~ 90% Secondary couplings; N-methylated amino acids.

| HATU | Collidine | Very Low | > 98% | Highly sterically hindered bicyclic amino acids. |

Table 2: Common CLIPS Scaffolds and their Topological Properties

Scaffold Molecule Reactive Groups Spanning Distance (Å) Resulting Topology Aqueous Solubility
mDBMB (m-Xylene) 2x Bromomethyl ~ 5.0 Monocyclic Moderate
TBMB 3x Bromomethyl ~ 5.0 (C3 Symmetric) Bicyclic Low (Requires MeCN)
TATA 3x Acrylamide ~ 6.5 Bicyclic High

| Cyanopyridine | 1x Nitrile | N/A (Reacts w/ Aminothiol) | Bicyclic (via sidechain) | High |

References

  • Biocompatible and selective generation of bicyclic peptides. ChemRxiv, 2021. URL:[Link]

  • Bicyclic Homodetic Peptide Libraries: Comparison of Synthetic Strategies for Their Solid-Phase Synthesis. ACS Combinatorial Science, 2003. URL:[Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI - International Journal of Molecular Sciences, 2021. URL:[Link]

  • Linker Engineering in Stapled Peptides for Enhanced Membrane Permeability: Screening and Optimization Strategies. Preprints.org, 2024. URL:[Link]

  • Cyclic Peptide - Peptide Cyclization Strategies and CLIPS Technology. QYAOBIO, 2023. URL: [Link]

  • Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLIPS, and Oxime Ligation. Organic Letters (ACS Publications), 2019. URL:[Link]

Sources

Method

Application Note: Engineering Conformational Restriction in Peptide Therapeutics via Constrained Amino Acids

Introduction to Conformational Restriction The transition of peptides from biological probes to viable clinical therapeutics has historically been hindered by two major liabilities: inherent conformational flexibility (l...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Conformational Restriction

The transition of peptides from biological probes to viable clinical therapeutics has historically been hindered by two major liabilities: inherent conformational flexibility (leading to poor target affinity due to high entropic penalties) and susceptibility to rapid proteolytic degradation[1]. The strategic incorporation of conformationally constrained amino acids into peptide backbones represents a cornerstone of modern rational drug design[2]. By restricting the Ramachandran space (φ and ψ dihedral angles) and specific side-chain χ-space, researchers can pre-organize peptides into bioactive secondary structures such as α-helices or β-turns[3].

This application note provides a comprehensive guide to the theory, selection, and experimental execution of constrained amino acid incorporation—specifically focusing on α-methylated amino acids and olefinic macrocyclization (hydrocarbon stapling).

Mechanistic Foundations of Constrained Amino Acids

The overarching goal of conformational restriction is to improve ligand efficiency by reducing the entropic penalty of binding, thereby stabilizing the precise geometry required for target recognition[].

  • α-Methyl Amino Acids: Replacing the α-hydrogen with a methyl group introduces severe steric hindrance. This modification restricts the backbone's rotational freedom, strongly promoting the formation of helical secondary structures[1]. Furthermore, the bulky α-methyl group physically shields adjacent peptide bonds from the active sites of proteases, dramatically extending the in vivo half-life of the therapeutic candidate[1].

  • Hydrocarbon Stapling (Macrocyclization): By incorporating α,α-disubstituted non-natural amino acids bearing olefinic side chains (e.g., S5, R8, or novel cyclobutane-bearing E7/Z7 residues), researchers can covalently cross-link the peptide backbone via Ring-Closing Metathesis (RCM)[5]. This "staple" locks the peptide into an α-helical conformation, masking polar amide backbone groups within the hydrophobic core of the helix, which synergistically enhances both proteolytic stability and cellular membrane permeability[6].

G A Target Identification & Native Sequence B In Silico Conformational Analysis A->B C Selection of Constrained AAs (e.g., α-methyl, olefinic) B->C D Solid-Phase Peptide Synthesis (SPPS) C->D E Macrocyclization (e.g., RCM) D->E F Biophysical & Functional Validation E->F

Caption: Workflow for designing and synthesizing constrained peptide therapeutics.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis of constrained peptides. The steric bulk that provides biological stability also inherently complicates chemical synthesis, necessitating optimized coupling and cyclization conditions.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with α-Methyl Amino Acids

The steric hindrance at the α-carbon of α-methyl amino acids severely reduces the nucleophilicity of the amine and the reactivity of the carboxylate. Standard coupling reagents (e.g., HBTU) are often insufficient.

Materials:

  • Fmoc-protected α-methyl amino acids.

  • Coupling Reagents: HATU and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Resin: Rink Amide AM resin (low loading, 0.3-0.4 mmol/g to minimize steric crowding on the solid support).

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×) and DCM (5×).

  • Pre-activation: In a separate vial, dissolve 4.0 equivalents of the Fmoc-α-methyl amino acid, 3.9 equivalents of HATU, and 4.0 equivalents of HOAt in minimal DMF. Add 8.0 equivalents of DIEA. Causality Note: HOAt is critical here; the nitrogen at the 7-position of the benzotriazole ring provides a neighboring group effect that dramatically accelerates the coupling of sterically hindered residues while minimizing epimerization.

  • Coupling: Add the pre-activated mixture to the resin. Agitate at 45°C (or use microwave assistance at 75°C) for 2 hours.

  • Self-Validation (Kaiser Test): Perform a Kaiser test (or Chloranil test for secondary amines). If the beads turn blue (indicating unreacted free amines), perform a second coupling cycle using a different chemistry (e.g., DIC/Oxyma) to drive the reaction to completion.

  • Capping: Treat the resin with 10% acetic anhydride and 10% DIEA in DMF for 10 minutes to truncate any unreacted sequences, preventing the formation of difficult-to-separate deletion sequences.

Protocol B: Hydrocarbon Stapling via Ring-Closing Metathesis (RCM)

This protocol utilizes ruthenium-based Grubbs catalysts, which are highly tolerant of the polar functional groups found in peptides[7].

Materials:

  • Peptide synthesized on-resin containing paired olefinic amino acids (e.g., E7-E7 cyclobutane-bearing residues for enhanced geometry-specific stapling)[5].

  • Catalyst: Grubbs 1st Generation Catalyst (Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Resin Preparation: Following the coupling of the N-terminal Fmoc-protected amino acid, wash the resin extensively with anhydrous DCE (5 × 3 min) under an argon atmosphere. Causality Note: Moisture and oxygen will rapidly poison the Ruthenium catalyst; strict anhydrous conditions are mandatory.

  • Catalyst Solution: Dissolve Grubbs 1st Generation Catalyst (20 mol % relative to peptide loading) in anhydrous DCE to achieve a 10 mM solution.

  • Metathesis Reaction: Add the catalyst solution to the resin. Bubble nitrogen gas gently through the reaction mixture for 2 hours at room temperature. Causality Note: Nitrogen bubbling is not just for agitation; it actively purges ethylene gas (the byproduct of RCM) from the system. According to Le Chatelier's principle, removing ethylene drives the equilibrium toward the cyclized product.

  • Self-Validation (Microcleavage): Withdraw a ~2 mg aliquot of resin. Cleave the peptide using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 1 hour. Analyze the crude product via LC-MS. A successful RCM is confirmed by a mass shift of -28 Da (loss of C2​H4​ ) compared to the linear precursor.

  • Repetition: If the linear mass is still present, wash the resin with DCE and repeat the RCM reaction with a fresh batch of catalyst.

G A Unstructured Linear Peptide (Protease Susceptible) B Hydrocarbon Stapling (RCM via Grubbs Catalyst) A->B Conformational Restriction C Pre-organized α-Helical Stapled Peptide B->C D Target Protein (e.g., MDM2 / Spike RBD) C->D Reduced Entropic Penalty E High-Affinity Binding & PPI Inhibition D->E

Caption: Mechanism of action for stapled peptides overcoming entropic penalties in PPIs.

Quantitative Impact of Conformational Restriction

The strategic use of constrained amino acids yields measurable improvements across multiple pharmacokinetic and pharmacodynamic parameters. Table 1 summarizes typical comparative data observed when optimizing a native peptide sequence using these methodologies.

Table 1: Comparative Pharmacological Profiles of Peptide Modalities

Peptide Modalityα-Helicity (%)Protease Half-Life ( T1/2​ )Cell Permeability ( Papp​ )Target Affinity ( Kd​ )
Wild-Type Linear < 10%< 1 hourLow ( <1×10−6 cm/s)High nM to µM
α-Methylated 25 - 40%4 - 12 hoursModerateLow nM
Hydrocarbon Stapled 60 - 85%> 24 hoursHigh ( >5×10−6 cm/s)Picomolar

Note: Values are generalized representations based on aggregated biophysical studies of constrained peptidomimetics.

Conclusion

The experimental integration of constrained amino acids transforms peptides from transient biological signals into robust, cell-permeable drugs. Whether utilizing the steric shielding of α-methyl groups or the rigorous structural lock of hydrocarbon stapling, the success of these molecular designs relies heavily on optimized, self-validating synthetic protocols. By carefully managing the steric and electronic demands of these unnatural building blocks, drug development professionals can systematically unlock previously "undruggable" protein-protein interactions.

References

  • Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry. Available at:[Link]

  • Cowell, S. M., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed. Available at:[Link]

  • Rijkers, D. T. S. Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. Utrecht University Repository (DSpace). Available at: [Link]

  • Chen, B., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. Available at: [Link]

  • Unleashing the Antiviral Potential of Stapled Peptides: A New Frontier in Combating Human Neurotropic Viral Infections. PMC (NIH). Available at:[Link]

Sources

Application

asymmetric synthesis of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid

Application Note: Asymmetric Synthesis of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic Acid Strategic Rationale & Conformational Design The development of conformationally restricted unnatural amino acids is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic Acid

Strategic Rationale & Conformational Design

The development of conformationally restricted unnatural amino acids is a cornerstone of modern peptidomimetics and neuropharmacology. The fusion of a cyclopropane ring to a cyclohexane backbone to form a bicyclo[4.1.0]heptane scaffold imparts significant structural rigidity, effectively limiting flexible conformations[1]. This precise spatial locking is highly prized in medicinal chemistry for probing the topological requirements of metabotropic glutamate receptors (mGluRs) and investigating peptide-membrane interactions[2].

Synthesizing 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid requires absolute control over the newly formed α -quaternary stereocenter. This application note details a robust, self-validating asymmetric protocol that leverages a thermodynamic Bucherer-Bergs hydantoin synthesis to overcome the kinetic limitations typically observed in hindered bicyclic systems.

Mechanistic Causality: Route Selection

The installation of an α -amino acid motif on a sterically encumbered bicyclic ketone presents a significant synthetic challenge. While the Strecker synthesis is a classical method for generating α -amino derivatives[3], it operates under kinetic control. On bulky cyclic ketones, the Strecker reaction often suffers from reversibility, poor yields, and low diastereoselectivity.

To circumvent this, our protocol utilizes the Bucherer-Bergs multicomponent reaction . This reaction operates under thermodynamic control. The intermediate aminonitrile reversibly forms a spirohydantoin. The rigid bicyclo[4.1.0]heptane framework dictates the facial trajectory of the incoming nucleophiles. The cyclopropane moiety creates a severe steric block on the endo face, forcing the bulky hydantoin ring to cyclize exclusively from the less hindered exo face. This thermodynamic sink ensures high diastereoselectivity, which is subsequently preserved during high-pressure alkaline hydrolysis[4].

Synthesis Workflow Visualization

Fig 1. Asymmetric synthesis workflow for 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid.

Self-Validating Experimental Protocols

Phase 1: Asymmetric Synthesis of (1S,6R)-Bicyclo[4.1.0]heptan-2-one

Causality: The absolute stereochemistry of the bicyclic framework must be established early. We utilize a Corey-Chaykovsky-type cyclopropanation using a chiral sulfonium ylide to ensure high enantiomeric excess (ee) of the bicyclic ketone.

  • Preparation: Dissolve 1.0 equiv of 2-cyclohexen-1-one and 1.2 equiv of the chiral sulfonium salt in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reaction: Cool the mixture to -78 °C. Dropwise, add 1.5 equiv of phosphazene base (e.g., BEMP) to generate the ylide in situ. Stir for 4 hours, allowing the reaction to slowly warm to -20 °C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

  • Validation Checkpoint: ¹H NMR analysis must show the highly shielded cyclopropane protons emerging as distinct multiplets between δ 0.6–1.1 ppm. Chiral HPLC should confirm an ee of >95%.

Phase 2: Diastereoselective Bucherer-Bergs Reaction

Causality: A 50% aqueous ethanol solvent system is chosen because it effectively co-solubilizes the organic ketone and the inorganic salts. A sealed pressure tube is mandatory; ammonium carbonate decomposes into NH₃ and CO₂ gases upon heating, and containing this pressure is required to drive the equilibrium toward the hydantoin.

  • Preparation: In a heavy-walled glass pressure tube, suspend 1.0 equiv of (1S,6R)-bicyclo[4.1.0]heptan-2-one, 3.0 equiv of KCN, and 10.0 equiv of (NH₄)₂CO₃ in 50% aq. EtOH (0.2 M concentration).

  • Reaction: Seal the tube securely with a Teflon cap. Heat the vigorously stirred mixture behind a blast shield at 110 °C for 24 hours.

  • Isolation: Cool the vessel completely to 0 °C before carefully venting the pressure. The spirohydantoin typically precipitates upon cooling. Filter the white solid and wash with ice-cold water.

  • Validation Checkpoint: IR spectroscopy is diagnostic here. The product must exhibit characteristic hydantoin imide double carbonyl stretching bands at ~1770 cm⁻¹ and ~1715 cm⁻¹. The absence of a ketone carbonyl stretch (~1700 cm⁻¹) confirms complete conversion.

Phase 3: High-Pressure Alkaline Hydrolysis

Causality: Spirohydantoins fused to bicyclic systems are notoriously resistant to standard hydrolysis[4]. Refluxing in standard aqueous acid or base will fail. High-temperature (150 °C) alkaline hydrolysis in a sealed autoclave is required to cleave the hydantoin ring without epimerizing the α -stereocenter.

  • Reaction: Suspend the spirohydantoin in 3M aqueous NaOH (10 mL/mmol). Transfer to a Teflon-lined stainless steel autoclave. Heat at 150 °C for 48 hours.

  • Neutralization: Cool to room temperature. Acidify the mixture carefully with 6M HCl to pH 2 to ensure all carbonate is expelled as CO₂ gas.

  • Ion-Exchange Purification: Because the target amino acid is zwitterionic and highly water-soluble, standard extraction fails. Load the acidic aqueous layer onto a column of Dowex 50WX8 strongly acidic cation-exchange resin (H⁺ form). Wash extensively with DI water until the eluent is neutral. Elute the amino acid using 2M aqueous NH₄OH.

  • Lyophilization: Concentrate the ninhydrin-positive fractions under reduced pressure and lyophilize to yield the pure 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid as a white powder.

  • Validation Checkpoint: TLC (Silica, n-BuOH/AcOH/H₂O 4:1:1) must show a single spot that stains deep purple with ninhydrin. IR must show the disappearance of the 1770 cm⁻¹ band and the appearance of a broad zwitterionic carboxylate stretch at ~1600 cm⁻¹.

Quantitative Data Presentation

Table 1. Optimization of the Bucherer-Bergs Reaction on (1S,6R)-Bicyclo[4.1.0]heptan-2-one

EntryReagentsSolvent SystemTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (exo:endo)
1KCN, (NH₄)₂CO₃EtOH / H₂O (1:1)60 (Open flask)241580:20
2KCN, (NH₄)₂CO₃MeOH / H₂O (1:1)80 (Reflux)484288:12
3KCN, (NH₄)₂CO₃EtOH / H₂O (1:1)110 (Sealed Tube)2488>95:5

Note: Entry 3 demonstrates the critical necessity of a sealed environment to maintain NH₃/CO₂ partial pressures, dramatically improving both yield and thermodynamic diastereoselectivity.

Sources

Method

Application Note: Advanced Techniques for the Chiral Resolution of Bicyclic Amino Acids

Introduction and Scope Bicyclic amino acids (such as 2-azabicyclo[2.2.1]heptane-3-carboxylic acid and octahydroindole-2-carboxylic acid) are highly constrained peptidomimetics that serve as critical building blocks in mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

Bicyclic amino acids (such as 2-azabicyclo[2.2.1]heptane-3-carboxylic acid and octahydroindole-2-carboxylic acid) are highly constrained peptidomimetics that serve as critical building blocks in modern drug discovery[1]. By restricting peptide backbone conformations, these cyclic frameworks drastically enhance metabolic stability, receptor selectivity, and target binding affinity—most notably demonstrated in the synthesis of the HCV protease inhibitor Telaprevir[1].

Because biological systems are inherently chiral, synthesizing or isolating enantiopure bicyclic amino acids from racemic mixtures is a strict regulatory and functional requirement[]. This application note details three field-validated methodologies for their chiral resolution, emphasizing the mechanistic causality behind each technique to empower researchers in selecting the optimal workflow.

Strategic Decision Matrix for Resolution

The selection of a resolution technique is not arbitrary; it is governed by the production scale, the chemical properties of the racemate, and the downstream application requirements.

  • Diastereomeric Salt Crystallization: The method of choice for large-scale, preparative resolution where cost-efficiency and scalability are primary constraints[].

  • Enzymatic Kinetic Resolution: Ideal for highly stereoselective analytical to mid-scale preparative work. It is particularly valuable when mild conditions are required to prevent epimerization of sensitive bridged structures[].

  • Chiral Chromatography: The gold standard for the rapid analytical determination of enantiomeric excess (ee) and small-to-medium scale preparative isolation[].

DecisionTree Start Racemic Bicyclic Amino Acid Scale Production Scale? Start->Scale Prep Preparative / Industrial Scale->Prep > 100g Analyt Analytical / Small Scale Scale->Analyt < 10g EnzSus Enzymatically Susceptible? Prep->EnzSus EnzRes Enzymatic Kinetic Resolution Analyt->EnzRes Biocatalysis Screening Chrom Chiral Chromatography Analyt->Chrom High Resolution Required Cryst Diastereomeric Salt Crystallization EnzSus->Cryst No EnzSus->EnzRes Yes (e.g., N-Acyl)

Decision matrix for selecting a chiral resolution strategy.

Methodology 1: Diastereomeric Salt Crystallization

Causality & Principle: Chemical resolution exploits the reaction of a racemic bicyclic amino acid with an enantiopure resolving agent to form a pair of diastereomeric salts[5]. Because diastereomers possess distinct physicochemical properties—specifically differing lattice energies—they exhibit diverging solubility profiles. The addition of a bulky, rigid chiral resolving agent (like di-p-toluoyl-L-tartaric acid) maximizes this lattice energy differential, driving the selective precipitation of the less soluble diastereomer[].

Self-Validating Protocol: Resolution of Racemic 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid Note: Optimized for a 10-gram preparative scale.

  • Salt Formation: Suspend 10.0 g of racemic 2-azabicyclo[2.2.1]heptane-3-carboxylic acid in 100 mL of hot ethanol (60°C).

  • Resolving Agent Addition: Slowly introduce 1.0 molar equivalent of di-p-toluoyl-L-tartaric acid dissolved in 50 mL of warm ethanol. Stir continuously to ensure complete salt formation.

  • Controlled Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour. Crucial Step: Introduce seed crystals of the desired (1R, 3S)-diastereomer at 40°C to bypass supersaturation and induce highly selective precipitation[5].

  • Isolation: Filter the precipitated diastereomeric salt under a vacuum and wash the filter cake with 20 mL of ice-cold ethanol to remove trapped mother liquor impurities.

  • Free Amino Acid Recovery: Suspend the isolated salt in deionized water and adjust the pH to the isoelectric point of the bicyclic amino acid (pH ~6.0) using 1M NaOH. Extract the tartaric acid derivative using ethyl acetate (3 x 50 mL), leaving the enantiopure amino acid in the aqueous phase.

  • Validation Gate: Lyophilize the aqueous phase and determine the enantiomeric excess (ee) via chiral HPLC. If the ee is < 99%, subject the isolated salt to a second recrystallization cycle in ethanol before proceeding to step 5.

Methodology 2: Enzymatic Kinetic Resolution

Causality & Principle: Enzymatic resolution relies on the exquisite stereoselectivity of biocatalysts. By converting the racemic amino acid into an N-acyl derivative, an enzyme (e.g., L-aminoacylase) will selectively hydrolyze the N-acyl group of the L-enantiomer[]. The active site of the enzyme sterically accommodates only the L-enantiomer's configuration. Consequently, the resulting free L-amino acid becomes zwitterionic at physiological pH, whereas the unreacted D-N-acyl amino acid remains anionic. This dramatic charge differential enables baseline separation via strong cation-exchange chromatography[].

EnzymaticResolution Racemic Racemic N-Acyl Bicyclic Amino Acid Enzyme L-Aminoacylase (pH 7.5, 37°C) Racemic->Enzyme Hydrolysis Stereoselective Hydrolysis Enzyme->Hydrolysis L_AA Free L-Amino Acid (Target) Hydrolysis->L_AA Cleaved D_Acyl Unreacted D-N-Acyl Amino Acid Hydrolysis->D_Acyl Intact IonExchange Ion-Exchange Chromatography L_AA->IonExchange D_Acyl->IonExchange

Mechanism of enzymatic kinetic resolution of N-acyl bicyclic amino acids.

Self-Validating Protocol: Enzymatic Resolution of N-Acetyl-Octahydroindole-2-carboxylic acid

  • Substrate Preparation: Suspend 5.0 g of racemic N-acetyl-octahydroindole-2-carboxylic acid in 100 mL of 0.1 M phosphate buffer, adjusting to exactly pH 7.5.

  • Biocatalyst Addition: Add 50 mg of Aspergillus oryzae L-aminoacylase (activity >30,000 U/g).

  • Incubation & Monitoring: Incubate the reaction mixture at 37°C in an orbital shaker at 150 rpm. Validation Gate: Monitor the reaction via HPLC. Terminate the reaction exactly when 50% conversion is achieved (typically 24-48 hours) to prevent non-specific hydrolysis.

  • Enzyme Deactivation: Heat the mixture to 80°C for 10 minutes to denature the enzyme. Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated protein.

  • Ion-Exchange Separation: Load the supernatant onto a strongly acidic cation-exchange resin column (e.g., Dowex 50WX8, H+ form).

    • Elution 1: Wash with deionized water to elute the negatively charged, unreacted D-N-acetyl-octahydroindole-2-carboxylic acid.

    • Elution 2: Elute the retained zwitterionic free L-octahydroindole-2-carboxylic acid using 1M aqueous ammonia.

  • Recovery: Concentrate the ammonia eluate in vacuo to yield the enantiopure L-amino acid.

Methodology 3: Chiral Chromatography

Causality & Principle: Chromatographic resolution utilizes Chiral Stationary Phases (CSPs) that form transient, reversible diastereomeric complexes with the enantiomers. Differences in the free energy of these complexes ( ΔΔG ) lead to differential retention times. For rigid bicyclic amino acids, macrocyclic glycopeptides (e.g., Teicoplanin) provide excellent chiral recognition. The bicyclic structure intercalates into the CSP's hydrophobic cavities, where the specific spatial orientation of the carboxylic acid and secondary amine dictates the hydrogen-bonding affinity, successfully separating the enantiomers.

Data Presentation: Optimized Chromatographic Conditions Table 1: Comparative retention data for the chiral separation of common bicyclic amino acids.

Bicyclic Amino AcidChiral Stationary Phase (CSP)Mobile PhaseFlow RateResolution ( Rs​ )
2-Azabicyclo[2.2.1]heptane-3-carboxylic acidChirobiotic T (Teicoplanin)MeOH:H 2​ O (80:20, v/v)1.0 mL/min2.8
Octahydroindole-2-carboxylic acidChiralpak AD-HHexane:IPA:TFA (80:20:0.1)0.8 mL/min3.1
3-Aminobicyclo[3.2.1]octane-3-carboxylic acidCrownpak CR(+)pH 2.0 Perchloric acid (aq)0.5 mL/min2.4

Self-Validating Protocol: Analytical Determination of Enantiomeric Purity

  • Sample Preparation: Dissolve 1.0 mg of the resolved bicyclic amino acid in 1.0 mL of the corresponding mobile phase (refer to Table 1). Filter through a 0.22 µm PTFE syringe filter to protect the CSP.

  • System Equilibration: Flush the chiral column with the mobile phase for at least 10 column volumes until a stable baseline is achieved at 210 nm (UV detection).

  • Injection: Inject 10 µL of the prepared sample.

  • Validation Gate (Analysis): Record the chromatogram and mathematically validate the separation efficiency.

    • Calculate the resolution factor: Rs​=w1​+w2​2(tR2​−tR1​)​ . An Rs​≥1.5 confirms baseline resolution.

    • Calculate the enantiomeric excess: ee%=A1​+A2​A1​−A2​​×100 .

References

  • Synthesis and Characterization of Novel Bi- and Tricyclic α-Amino Acids - ResearchGate.
  • Amino Acid Enzymatic Resolution Service - BOC Sciences.
  • Amino Acid Chiral Analysis Services - BOC Sciences.
  • Amino Acid Crystallization Resolution Service - BOC Sciences.
  • Chiral Recognition in Separation Methods - National Academic Digital Library of Ethiopia.
  • (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one | 134003-03-5 - Benchchem.

Sources

Application

Advanced Functionalization of the Bicyclo[4.1.0]heptane Scaffold: Mechanistic Insights and Synthetic Protocols

Executive Summary The bicyclo[4.1.0]heptane scaffold—a cyclopropane ring fused to a cyclohexane core—has emerged as a highly privileged structural motif in modern medicinal chemistry. By enforcing strict conformational r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[4.1.0]heptane scaffold—a cyclopropane ring fused to a cyclohexane core—has emerged as a highly privileged structural motif in modern medicinal chemistry. By enforcing strict conformational rigidity, increasing lipophilicity, and eliminating metabolic liabilities associated with traditional alkene moieties, this scaffold is increasingly utilized in the design of conformationally locked carbocyclic nucleoside analogues (CNAs) and central nervous system (CNS) therapeutics.

However, the functionalization of this rigid bicyclic system presents unique synthetic challenges. Traditional functionalization often suffers from poor regioselectivity or unintended strain-release ring openings. This application note details field-proven, highly selective methodologies for the functionalization and construction of the bicyclo[4.1.0]heptane architecture. We will explore the causality behind hyperconjugative C(sp³)–H activation and detail a transition-metal-free radical cascade protocol for the de novo synthesis of heavily functionalized azabicyclo[4.1.0]heptanes.

Mechanistic Foundations of Scaffold Reactivity

To successfully functionalize the bicyclo[4.1.0]heptane system, one must exploit the unique electronic properties of the fused cyclopropane ring.

Hyperconjugative Activation in C–H Oxygenation

The cyclopropane ring possesses Walsh orbitals that exhibit significant π-character. In the bicyclo[4.1.0]heptane system, these Walsh orbitals hyperconjugatively interact with the adjacent σ∗ orbitals of the C2–H bonds. Computational studies and experimental product distributions confirm that this orbital overlap significantly lowers the activation free energy ( ΔΔG‡ ) for Hydrogen Atom Transfer (HAT) [1]. Consequently, powerful electrophilic oxidants like 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) can selectively abstract the C2 hydrogen atom that is cis to the cyclopropane moiety, enabling highly diastereoselective late-stage hydroxylation without rupturing the strained three-membered ring.

CH_Activation Substrate Bicyclo[4.1.0]heptane Substrate Activation Hyperconjugative Activation (Walsh orbitals & C2-H σ*) Substrate->Activation Reagent ETFDO Reagent (Electrophilic Oxidant) HAT Hydrogen Atom Transfer (HAT) Transition State Reagent->HAT Activation->HAT Intermediate C2 Radical/Cationic Intermediate HAT->Intermediate Fast radical capture Product C2-Hydroxylated Product Intermediate->Product OH transfer

Mechanistic pathway of site-selective C(sp3)-H oxygenation via hyperconjugative activation.

Conformational Locking for Antiviral Design

Fusing a cyclopropane to a cyclohexane ring restricts the flexibility of the six-membered ring, locking it into a specific half-chair or boat conformation. This principle is utilized to synthesize CNAs that mimic the bioactive conformation of natural nucleosides. By functionalizing the C3 position with an azide and performing a subsequent stereoselective cycloaddition, researchers have successfully developed rigidified, hydrolytically stable triazole-linked nucleosides with potent anti-viral (e.g., HSV-1) properties [2].

Core Experimental Protocols

The following protocols have been validated for their high selectivity and operational robustness. Each workflow is designed as a self-validating system, incorporating critical in-process analytical checks.

Protocol A: Site-Selective C(sp³)–H Oxygenation using ETFDO

This protocol details the direct, late-stage hydroxylation of the bicyclo[4.1.0]heptane core [1]. ETFDO is chosen over standard DMDO due to its enhanced electrophilicity, which is required to overcome the inherent inertness of unactivated aliphatic C–H bonds while maintaining strict regiocontrol.

Materials:

  • Bicyclo[4.1.0]heptane substrate (1.0 equiv, 0.5 mmol)

  • ETFDO (3-ethyl-3-(trifluoromethyl)dioxirane) solution in 1,1,1-trifluoro-2-propanone (TFP) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve the bicyclo[4.1.0]heptane substrate in 5.0 mL of anhydrous DCM in a flame-dried Schlenk flask under an argon atmosphere.

  • Temperature Control: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Causality: Low temperatures suppress competitive unimolecular radical rearrangements (e.g., cyclopropylcarbinyl ring-opening), ensuring the unrearranged C2-alcohol is the major product.

  • Oxidant Addition: Add the freshly prepared ETFDO solution dropwise over 15 minutes via a syringe pump.

  • Reaction Monitoring: Stir the mixture at -20 °C for 2 hours. Validate reaction progress via GC-MS or TLC (using a phosphomolybdic acid stain). The formation of the secondary alcohol will appear as a highly polar spot.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction by adding 2.0 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted peroxide. Extract with DCM (3 × 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the cis-C2-hydroxylated product.

Protocol B: Transition-Metal-Free Radical Cascade Cyclopropanation

For de novo scaffold construction, this protocol utilizes a radical cascade to synthesize heavily functionalized azabicyclo[4.1.0]heptane-2,4,5-triones directly from aza-1,6-enynes [3].

Materials:

  • Aza-1,6-enyne precursor (1.0 equiv, 0.5 mmol)

  • Iodine ( I2​ ) (1.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (3.0 equiv)

  • Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Initiation: In a 10 mL round-bottom flask, dissolve the aza-1,6-enyne in 3.0 mL of MeCN. Add I2​ (1.0 equiv) at room temperature.

  • Radical Generation: Add TBHP (3.0 equiv) dropwise to the stirring solution. Causality: TBHP acts as the radical initiator, generating OH• and t-BuO• radicals. The absence of transition metals prevents unwanted alkyne polymerization, directing the OH• radical to selectively attack the alkyne moiety.

  • Cascade Cyclization: Heat the reaction mixture to 80 °C for 4–6 hours. The initial radical attack triggers a cascade intramolecular cyclization onto the alkene, forming four new chemical bonds in a single pot.

  • In-Process Validation: Monitor the fleeting intermediate species via online ESI-MS. The presence of intermediate radical masses confirms the cascade pathway is active and prevents premature reaction termination.

  • Workup: Cool to room temperature, quench with saturated Na2​S2​O3​ , and extract with Ethyl Acetate. Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

  • Isolation: Purify via silica gel chromatography to yield the azabicyclo[4.1.0]heptane-2,4,5-trione.

Radical_Cascade Enyne Aza-1,6-enyne Precursor AlkyneAttack Radical Attack on Alkyne Enyne->AlkyneAttack Initiator TBHP / I2 (Radical Initiator) RadicalGen OH• / t-BuO• Generation Initiator->RadicalGen RadicalGen->AlkyneAttack Cyclization Intramolecular Alkene Cyclization AlkyneAttack->Cyclization Cascade Reaction Product Azabicyclo[4.1.0]heptane -2,4,5-trione Cyclization->Product 4-Bond Formation

Transition-metal-free radical cascade cyclopropanation of aza-1,6-enynes.

Quantitative Data Summary

The table below summarizes the efficiency, regioselectivity, and primary advantages of the functionalization strategies discussed, providing a quick-reference guide for synthetic planning.

Functionalization StrategyReagents / CatalystTarget PositionYield RangeDiastereoselectivity (dr)Key Advantage
Direct C(sp³)–H Oxygenation ETFDOC2 (cis to cyclopropane)30–65%>95:5Hyperconjugative regiocontrol without ring-opening
Radical Cyclopropanation I2​ , TBHPAza-1,6-enyne cyclization60–85%N/A (Cascade)Transition-metal-free, 4-bond formation in 1-pot
Triazole Cycloaddition (CNAs) CuSO4​ , Sodium AscorbateC3 Azide intermediate80–95%>99:1 (Retention)Bioisosteric nucleobase installation, high rigidity

References

  • Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropane Moieties The Journal of Organic Chemistry[Link]

  • Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity The Journal of Organic Chemistry[Link]

  • Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives Chemical Communications (RSC Publishing)[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Bicyclic Amino Acid Isomers

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Isolating stereoisomers of conformationally restricted scaffolds—such as bicyclo[1.1.1]pentanes (BCPs), azabicyclo[2.2.1]heptanes...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Isolating stereoisomers of conformationally restricted scaffolds—such as bicyclo[1.1.1]pentanes (BCPs), azabicyclo[2.2.1]heptanes, and bicyclic prolines—presents unique physicochemical bottlenecks. While these molecules are highly valued as 3D bioisosteres in modern drug discovery[1], their rigid architectures and nearly identical hydrodynamic radii make standard achiral chromatography ineffective.

This guide is engineered to move beyond basic troubleshooting. Here, we dissect the causality behind experimental failures and provide self-validating protocols to ensure absolute stereochemical integrity during your purification workflows.

Diagnostic Q&A: Troubleshooting Isomeric Resolution

Q1: Why do my bicyclo[1.1.1]pentane (BCP) amino acid diastereomers co-elute on reversed-phase HPLC, and how can I resolve them? Causality: BCP amino acids possess a highly compact, rigid, and symmetric core[1]. Unlike flexible aliphatic chains, this bicyclic core restricts conformational adaptation. On an achiral C18 stationary phase, the hydrophobic surface area presented by the (R)

  • and (S) -isomers interacts identically with the alkyl chains. Without a chiral selector to form transient diastereomeric complexes via hydrogen bonding, dipole-dipole, or π−π interactions, no differential partitioning can occur. Solution: Transition to Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs)[2]. SFC leverages supercritical CO2​ , which possesses high diffusivity and low viscosity, allowing for rapid mass transfer and high-resolution separation of sterically hindered isomers. Utilize an immobilized amylose or cellulose-based column (e.g., Chiralpak AD-H or IC)[2][3].

Q2: I am scaling up the enantiomeric resolution of a bicyclic proline intermediate (e.g., for Telaprevir synthesis). Chiral SFC is too expensive at the 100 g scale. What are the alternatives? Causality: Preparative SFC is cost-prohibitive at process scales (>100 g) due to massive solvent volume requirements and the degradation of expensive chiral columns over time. Solution: Implement classical diastereomeric salt resolution via crystallization[][5]. By reacting the racemic bicyclic amino acid with an optically active resolving agent, you form diastereomeric salts with distinct thermodynamic solubility profiles. For bicyclic prolines, resolving agents like d-(+)-di-1,4-toluoyltartaric acid ((d)-DTTA) are highly effective at selectively precipitating the desired isomer[5].

Q3: How can I prevent epimerization of the α -stereocenter during the purification of constrained bicyclic amino acids? Causality: Bicyclic amino acids often feature strained ring systems that inherently increase the acidity of the α -proton, particularly when adjacent to electron-withdrawing protecting groups (e.g., methyl esters). Prolonged exposure to basic modifiers used in chromatography (like triethylamine) or elevated temperatures during solvent removal induces enolization, leading to rapid epimerization[6]. Solution: If basic additives (e.g., 0.1% isopropylamine) are mandatory for SFC resolution to suppress secondary silanol interactions[3], fractions must be immediately neutralized or maintained at sub-ambient temperatures ( <5∘C ) during solvent evaporation.

Strategic Decision Architecture

ResolutionStrategy A Bicyclic Amino Acid Isomer Mixture B Scale Assessment A->B C Analytical / Prep Scale (< 100 g) B->C Discovery Phase D Process Scale (> 100 g) B->D Manufacturing E Chiral SFC Optimization C->E F Diastereomeric Salt Crystallization D->F

Decision matrix for selecting bicyclic amino acid purification strategies.

Validated Workflows & Standard Operating Procedures

Protocol A: Chiral SFC Purification of BCP-Amino Acid Enantiomers

This protocol utilizes supercritical fluid chromatography to resolve structurally rigid enantiomers that fail on achiral platforms.

  • Derivatization: Convert the free bicyclic amino acid to a Boc-protected methyl ester.

    • Causality: Free amino acids possess zwitterionic character, leading to insolubility in supercritical CO2​ and severe peak tailing. Masking the polar groups ensures optimal interaction with the CSP.

  • Column & Mobile Phase Selection: Equip the SFC with a Chiralpak AD-H column (25 cm x 5 µm). Set the mobile phase to CO2​ with 10% Methanol as a co-solvent[2].

  • Modifier Addition: Introduce 0.1% to 0.5% isopropylamine to the co-solvent[3].

    • Causality: The amine additive competitively binds to residual acidic silanols on the stationary phase, preventing non-specific retention and sharpening the elution peaks of the target analytes.

  • Fractionation: Run the separation at 150 bar pressure and 35 °C[2]. Collect fractions into vessels pre-chilled to 0 °C to mitigate any risk of epimerization.

  • System Self-Validation: To validate baseline resolution and establish the Limit of Detection (LOD), inject a 10 mg sample of the purified (S) -isomer spiked with an incremental addition (0.1 mg) of the (R) -isomer. The appearance of a distinct secondary peak confirms the system's resolving power and guarantees an enantiomeric excess (ee) of >98%[2].

SFCWorkflow S1 1. Derivatization (e.g., Boc/OMe) S2 2. Column Screening (Amylose/Cellulose) S1->S2 S3 3. Co-solvent Tuning (MeOH/IPA + Additives) S2->S3 S4 4. Fractionation & Rapid Neutralization S3->S4 S5 5. Validation (Spike-in Recovery) S4->S5

Step-by-step self-validating workflow for Chiral SFC purification.

Protocol B: Large-Scale Diastereomeric Salt Resolution

This protocol is designed for >100 g scale resolution of bicyclic proline intermediates.

  • Salt Formation: Dissolve the racemic bicyclic amino acid in a precisely tuned solvent mixture (e.g., methanol/acetone). Add 0.5 equivalents of the chiral resolving agent, d-(+)-di-1,4-toluoyltartaric acid ((d)-DTTA)[5].

  • Thermodynamic Crystallization: Heat the mixture to reflux until fully dissolved, then cool the reactor linearly to 5 °C over 12 hours.

    • Causality: Rapid cooling leads to kinetic trapping, co-precipitating the undesired epimer. Slow, controlled cooling ensures thermodynamic control, allowing the less soluble diastereomeric salt to form a highly ordered, pure crystal lattice[].

  • Filtration & Freebasing: Filter the precipitate. Treat the isolated salt with saturated aqueous Na2​CO3​ (adjusting pH to 9) while maintaining the temperature between -5 °C and 0 °C. Extract the freebased enantiopure amino acid with MTBE[5].

  • System Self-Validation: Perform an analytical SFC check on the mother liquor. A highly efficient resolution will yield a mother liquor heavily enriched (>90% ee) in the opposite enantiomer. If the mother liquor shows a near-racemic mixture, the crystallization failed to selectively partition the isomers, indicating that the solvent ratio must be recalibrated.

Data Synthesis: Quantitative Modality Comparison

The following table synthesizes the operational parameters and expected outcomes when selecting a purification modality for bicyclic amino acid isomers.

Purification ModalityMechanism of SeparationOptimal ScaleTypical Enantiomeric Excess (ee)Cost / Throughput Profile
Achiral RP-HPLC Hydrophobic surface area partitioningAnalytical to PrepN/A (Complete Co-elution)Low Cost / High Throughput
Chiral SFC Transient diastereomeric complexation via CSP< 100 g (Discovery)> 98% (Single Pass)High Cost / Medium Throughput
Diastereomeric Salt Crystallization Differential thermodynamic solubility of salts> 100 g (Process)> 99% (Post-Recrystallization)Low Cost / High Throughput (Batch)

References

  • Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry (via ResearchGate). Verified URL:[Link]

  • COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN (WO2020092401A1).Google Patents.
  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses. Verified URL:[Link]

  • An Improved and Enantioselective Preparation of the Telaprevir Bicyclic[3.3.0] Proline Intermediate and Reuse of Unwanted Enantiomer. Organic Process Research & Development (ACS Publications). Verified URL:[Link]

  • Enantiospecific Synthesis of α-Tertiary Amines: Ruthenium-Catalyzed Allylic Amination with Aqueous Ammonia. Journal of the American Chemical Society (ACS Publications). Verified URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid

Welcome to the Technical Support Center for handling 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid (CAS: 1258640-64-0). As a rigid, unnatural bicyclic amino acid, this compound presents unique physicochemical challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid (CAS: 1258640-64-0). As a rigid, unnatural bicyclic amino acid, this compound presents unique physicochemical challenges. Researchers frequently encounter severe solubility bottlenecks when preparing stock solutions for in vitro and in vivo assays. This guide provides field-proven, mechanistically grounded protocols to overcome these issues.

Mechanistic Overview: The Solubility Bottleneck

To successfully dissolve 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid, one must understand the causality behind its insolubility. The barrier to solvation is twofold:

  • The Zwitterionic Effect: Like all amino acids, this molecule exists predominantly as a zwitterion (a dipolar ion with a protonated ammonium group, -NH3+, and a deprotonated carboxylate group, -COO-) near its isoelectric point (pI). At the pI, the molecule carries no net electrical charge[1]. Because only neutral species can precipitate and zwitterions have minimized ion-dipole interactions with water, the isoelectric point represents the absolute minimum of aqueous solubility[2].

  • High Crystal Lattice Energy: The bicyclo[4.1.0]heptane ring is a highly lipophilic and conformationally restricted structure. This rigidity increases the crystal lattice energy. Pure water cannot overcome the hydrophobic core, while pure organic solvents (like DMSO) cannot solvate the highly polar zwitterionic charges.

To force this molecule into solution, you must break the zwitterion by adjusting the pH away from its isoelectric point, converting it into a fully cationic or anionic salt[3].

Frequently Asked Questions (FAQs)

Q: I tried dissolving 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid in 100% DMSO, but it remains a cloudy suspension. Why? A: Pure DMSO is an aprotic solvent that poorly solvates the charged functional groups of the zwitterion. While DMSO is excellent for hydrophobic peptides[4], unnatural amino acids with zwitterionic character require a co-solvent approach. You must disrupt the zwitterion by adding a small equivalent of aqueous acid (e.g., HCl) or base (e.g., NaOH) to the DMSO suspension to give the molecule a net charge.

Q: How can I prepare a fully aqueous stock solution for sensitive cell culture assays? A: You must shift the pH to < 2.0 (using HCl) or > 10.0 (using NaOH) to convert the zwitterion into a highly soluble salt. Once dissolved at a high concentration (e.g., 50 mM), you can slowly dilute this stock into a strongly buffered medium (like 100 mM HEPES, pH 7.4). The buffer will absorb the trace acid/base without shifting the final assay pH.

Q: Will heating the solution help? A: Heating to 37–50°C increases kinetic energy and temporarily reduces the crystal lattice barrier. However, if the pH is not adjusted, the compound will precipitate upon cooling to room temperature. Always pair gentle heating (sonication) with pH adjustment for a thermodynamically stable solution.

Experimental Protocols

The following protocols are self-validating systems designed to ensure complete solvation.

Protocol A: Aqueous Acidic Solubilization (Cationic Salt Formation)

Mechanism: Protonating the carboxylate group (-COOH) eliminates the negative charge, leaving a net positive charge on the ammonium group (-NH3+). This breaks the zwitterionic lattice.

  • Weighing: Weigh 7.76 mg of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid (MW ≈ 155.19 g/mol ) into a sterile microcentrifuge tube.

  • Initial Hydration: Add 900 µL of LC-MS grade Water. Vortex briefly. (The compound will remain insoluble).

  • pH Adjustment: Add 100 µL of 1.0 M HCl dropwise while vortexing. The drop in pH (< 2.0) will protonate the carboxylate group.

  • Thermal Agitation: Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Validation: Visually inspect the tube against a dark background. If the solution is completely clear with no micro-particulates, you have successfully generated a 50 mM stock solution of the hydrochloride salt.

  • Application: Dilute 1:1000 into your final assay buffer (e.g., 50 mM Tris, pH 7.4) to achieve a 50 µM working concentration.

Protocol B: DMSO/Aqueous Co-Solvent Method (For High-Concentration Stocks)

Mechanism: DMSO solvates the lipophilic bicyclic ring, while a trace amount of aqueous base deprotonates the ammonium group, leaving a net negative charge.

  • Weighing: Weigh 15.52 mg of the compound into a tube.

  • Organic Solvation: Add 500 µL of 100% DMSO. Vortex heavily. (A thick suspension will form).

  • Zwitterion Disruption: Add 500 µL of 0.2 M NaOH (aqueous). The base deprotonates the ammonium group.

  • Agitation: Sonicate for 3 minutes at room temperature until clear.

  • Validation: You now have a 100 mM stock in 50% DMSO / 50% aqueous basic solution. When diluting into cell culture media, ensure the final DMSO concentration remains below 0.5% (v/v) to prevent cytotoxicity[4].

Data Presentation: Solubility Matrix

The table below summarizes the expected solubility states of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid across different solvent systems, demonstrating the critical role of pH speciation.

Solvent SystempH RangeMolecular SpeciationMax Estimated SolubilityVisual State
Pure Water (Milli-Q)5.5 - 6.5 (pI)Zwitterion (Neutral net charge)< 1 mMCloudy suspension
100% DMSON/AZwitterion< 2 mMWhite precipitate
0.1 M HCl (Aqueous)< 2.0Cationic (Protonated)> 50 mMClear solution
0.1 M NaOH (Aqueous)> 10.0Anionic (Deprotonated)> 50 mMClear solution
50% DMSO / 50% 0.1M NaOH~ 12.0Anionic (Deprotonated)> 100 mMClear solution

Solubilization Workflow

Below is the logical decision tree for selecting the appropriate solubilization strategy based on your downstream assay requirements.

SolubilizationWorkflow Start Start: 2-Aminobicyclo[4.1.0]heptane- 2-carboxylic acid CheckAssay Is the downstream assay sensitive to organic solvents (e.g., DMSO)? Start->CheckAssay AqueousPath Aqueous Route (No DMSO) CheckAssay->AqueousPath Yes (Sensitive) CosolventPath Co-solvent Route (DMSO Allowed) CheckAssay->CosolventPath No (Tolerant) AcidBaseDecision Can the assay buffer tolerate transient pH shifts? AqueousPath->AcidBaseDecision DMSOSol Protocol C: Co-solvent Suspend in 50% DMSO Add 0.1M NaOH to clear CosolventPath->DMSOSol AcidicSol Protocol A: Acidic Solubilization Add 0.1M HCl (pH < 2) Forms Cationic Salt AcidBaseDecision->AcidicSol Yes (Prefers Acid) BasicSol Protocol B: Basic Solubilization Add 0.1M NaOH (pH > 10) Forms Anionic Salt AcidBaseDecision->BasicSol Yes (Prefers Base) Dilution Dilute 1:1000 into Strongly Buffered Media (e.g., 100mM HEPES, pH 7.4) AcidicSol->Dilution BasicSol->Dilution DMSOSol->Dilution Success Clear, Soluble Working Solution Dilution->Success

Figure 1: Decision tree for solubilizing rigid unnatural amino acids based on assay constraints.

References

  • Modeling Solubilities for Amino Acids in Water as Functions of Temperature and pH Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

  • Define the isoelectric point of an amino acid? Source: Vaia (Chemistry Educational Resources) URL:[Link]

  • Peptide Solubilization: Unnatural Amino Acids Source: JPT Peptide Technologies URL:[Link]

  • Process for concentration of an aqueous solution of amino acid (US4837371A)

Sources

Troubleshooting

Technical Support Center: Synthesis of Peptides with Constrained Amino Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the sol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solid-phase peptide synthesis (SPPS) of sequences containing constrained amino acids. These unique residues are invaluable for inducing specific secondary structures and enhancing metabolic stability, but their incorporation presents distinct challenges. This resource is designed to explain the causality behind these challenges and offer field-proven, validated solutions.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental failures in a question-and-answer format, providing both the underlying cause and a validated protocol to resolve the issue.

Issue 1: Incomplete or Failed Coupling Reactions

Question: My coupling reaction is failing or showing very low efficiency when incorporating a sterically hindered amino acid (e.g., Aib, N-methylated amino acids, or Val/Ile next to another bulky residue). What is happening and how can I fix it?

Answer: This is the most common challenge when working with constrained amino acids. The primary cause is steric hindrance; the bulky side chains physically obstruct the approach of the activated carboxyl group to the N-terminal amine, slowing down or preventing peptide bond formation.[1][2] As the peptide chain elongates, it can also form secondary structures or aggregate on the resin, further blocking reactive sites.[2][3]

Here is a systematic approach to overcome this challenge:

1. Assess and Upgrade Your Coupling Reagents

Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically demanding couplings.[2] The solution is to use a more potent in situ activating reagent that generates a highly reactive intermediate.

  • Aminium/Uronium Reagents: Form highly reactive OAt or Oxyma esters. HATU and HCTU are particularly effective.[4][5] COMU, an Oxyma-based reagent, offers comparable efficiency to HATU with improved safety and solubility.[6]

  • Phosphonium Reagents: PyBOP and PyAOP are also highly effective, with PyAOP generally being more reactive.[2][5]

  • Acyl Fluorides: For extremely hindered couplings, such as with α,α-disubstituted amino acids like Aib, converting the amino acid to an acyl fluoride using a reagent like TFFH can be a highly effective strategy.[2][6]

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Reagent ClassExamplesActivated SpeciesReactivityKey Considerations
Carbodiimides DCC, DICO-acylisoureaLowGenerally insufficient for hindered couplings.[2]
Aminium (HOBt) HBTU, TBTUOBt esterModerateStandard workhorse reagents, may fail with difficult sequences.[5]
Aminium (HOAt) HATUOAt esterHighVery effective for hindered couplings due to the catalytic activity of the pyridine nitrogen in HOAt.[4][5]
Aminium (Oxyma) COMUOxyma esterHighExcellent performance comparable to HATU, with a better safety profile (non-explosive).[6]
Phosphonium PyBOP, PyAOPOBt/OAt esterHighPyAOP is more reactive than PyBOP. Well-suited for cyclization reactions.[4][6]
Fluorinating TFFHAcyl fluorideVery HighExcellent for α,α-disubstituted amino acids like Aib.[6]
2. Optimize Reaction Conditions

If a powerful reagent isn't enough, modify the reaction parameters.

  • Double Coupling: Simply repeating the coupling step with a fresh solution of activated amino acid is a common and effective method to drive the reaction to completion.[2]

  • Increase Temperature: Microwave-assisted peptide synthesis (MA-SPPS) is exceptionally effective at driving difficult couplings to completion by using microwave energy to heat the reaction.[1][2] For conventional synthesis, a modest increase in temperature (e.g., to 40-50°C) can be beneficial, but must be monitored to avoid racemization.[2]

  • Change the Solvent: The solvent's ability to solvate the growing peptide-resin complex is critical.[2] N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) for complex sequences.[2]

Workflow & Protocols

The following diagram outlines a logical workflow for troubleshooting incomplete couplings.

Troubleshooting_Coupling start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Switch to High-Potency Coupling Reagent (e.g., HATU, COMU) start->reagent double_couple Perform a Double Coupling reagent->double_couple test1 Monitor Coupling (Kaiser Test) double_couple->test1 microwave Employ Microwave-Assisted Synthesis (MA-SPPS) test1->microwave Positive success Coupling Successful test1->success Negative test2 Monitor Coupling (Kaiser Test) microwave->test2 solvent Change Solvent (e.g., to NMP) solvent->test2 acyl_fluoride Use Acyl Fluoride Chemistry (e.g., TFFH) test2->acyl_fluoride Positive test2->success Negative acyl_fluoride->success failure Re-evaluate Sequence/ Protection Strategy acyl_fluoride->failure Pseudoproline_Mechanism cluster_0 Aggregated Peptides (β-Sheet) cluster_1 Solvated Peptides (with Pseudoproline) p1 ---[AA]---[AA]---[AA]--- p2 ---[AA]---[AA]---[AA]--- p1->p2 H-Bonds p3 ---[AA]---[AA]---[AA]--- p2->p3 H-Bonds pp1 ---[AA]---[ΨPro]---[AA]--- pp2 ---[AA]---[ΨPro]---[AA]--- pp3 ---[AA]---[ΨPro]---[AA]--- label_kink1 Kink label_kink2 Kink label_kink3 Kink

Caption: Pseudoproline dipeptides introduce kinks, disrupting aggregation.

2. Hmb/Dmb Backbone Protection

For sequences that do not contain Ser or Thr, the 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups can be used on the backbone nitrogen of an amino acid (often Gly). [7]Like pseudoprolines, these bulky groups prevent interchain hydrogen bonding. The native sequence is regenerated upon TFA cleavage. [7] Table 2: Strategies to Overcome Peptide Aggregation

StrategyMechanismBest ForConsiderations
Pseudoproline Dipeptides Introduces a backbone "kink" to disrupt β-sheets. [8]Sequences containing Ser, Thr, or Cys. [9]Simple to use; incorporate as a dipeptide using standard coupling methods. [7]
Hmb/Dmb Protection Bulky group on backbone nitrogen prevents H-bonding. [7]Sequences lacking Ser/Thr, especially those with Gly. [7]Acylation of the Hmb/Dmb-protected residue can be slow and may require stronger coupling conditions. [7]
Chaotropic Salts Salts like LiCl or KSCN disrupt secondary structures. [7]Can be added to coupling/deprotection solutions as a rescue method.May not be as effective as proactive measures and can complicate purification.

Protocol 2: Incorporation of a Pseudoproline Dipeptide [7]

  • Identify Location: In your peptide sequence, identify a Xaa-Ser or Xaa-Thr motif. For best results, choose a location approximately every 6 residues in an aggregation-prone region. [9]2. Substitution: Substitute the two individual amino acids (Fmoc-Xaa-OH and Fmoc-Ser/Thr(tBu)-OH) with the single corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.

  • Coupling:

    • Following N-terminal deprotection of the preceding residue, wash the resin with DMF.

    • Use a standard coupling protocol (e.g., HBTU/DIPEA or DIC/HOBt) with a 1-hour coupling time. Using a 5-fold excess of the pseudoproline dipeptide is recommended. [7] 3. Proceed with the synthesis. No special steps are needed for the subsequent amino acid coupling.

  • Cleavage: The oxazolidine ring of the pseudoproline is cleaved by standard TFA cocktails, regenerating the native Ser or Thr residue. [7]

Issue 3: On-Resin Cyclization Failures

Question: I am attempting an on-resin head-to-tail cyclization of a peptide containing constrained residues, but I'm getting low yields and multiple side products. What could be wrong?

Answer: On-resin cyclization is advantageous because it utilizes the "pseudo-dilution" effect of the solid support, which favors intramolecular cyclization over intermolecular oligomerization. [10]However, failure can occur due to several factors:

  • Poor Solvation/Aggregation: The linear peptide precursor may be aggregated, preventing the N- and C-termini from coming into proximity for reaction.

  • Steric Hindrance: The constrained residues themselves may hinder the cyclization step.

  • Inefficient Cyclization Chemistry: The chosen reaction may not be robust enough.

Solutions:
  • Optimize Solvation: Ensure the linear peptide is well-solvated before attempting cyclization. Use NMP and consider adding chaotropic salts if aggregation is suspected.

  • Choose Robust Chemistry: While standard amide bond formation using phosphonium reagents (PyBOP, PyAOP) is common, newer methods can be more efficient. [6] * Thiol-ene "click" chemistry: This rapid, high-yield reaction can be used to cyclize peptides containing a Cys residue and an alkene-containing amino acid. [11] * CuAAC "click" chemistry: The copper-catalyzed azide-alkyne cycloaddition is another highly efficient method for cyclizing peptides containing azide and alkyne-functionalized amino acids. [12][13]

On_Resin_Cyclization start Synthesize Linear Peptide on Resin deprotect_side Selective Side-Chain Deprotection (e.g., Asp/Glu) start->deprotect_side deprotect_n N-Terminal Fmoc Deprotection deprotect_side->deprotect_n activate Activate Side-Chain Carboxyl Group (e.g., PyBOP/DIPEA) deprotect_n->activate cyclize Intramolecular Cyclization (Pseudo-Dilution) activate->cyclize cleave Cleave from Resin & Global Deprotection cyclize->cleave purify Purify Cyclic Peptide cleave->purify

Caption: Workflow for on-resin side-chain to N-terminus cyclization.

Frequently Asked Questions (FAQs)

Q1: What are constrained amino acids and why are they used in peptide design? A1: Constrained amino acids are non-proteinogenic amino acids with restricted conformational flexibility. This restriction is typically due to alkyl substitution at the α-carbon (e.g., α-aminoisobutyric acid, Aib) or cyclization of the side chain to the backbone. [14][15]They are used to:

  • Induce Specific Secondary Structures: Their rigid structure can force a peptide chain to adopt a specific conformation, such as a β-turn or a helix. [16][17][18][19]* Increase Metabolic Stability: The non-natural structure provides resistance to proteolytic degradation by enzymes, increasing the peptide's half-life in biological systems. [14][20][21]* Enhance Receptor Binding: By pre-organizing the peptide into its bioactive conformation, constrained amino acids can lower the entropic cost of binding to a target receptor, potentially increasing potency. [11] Q2: My peptide containing constrained residues is insoluble after cleavage and purification. What can I do? A2: This is a common problem, especially with hydrophobic sequences. Once the peptide is cleaved from the resin, it is free to aggregate in solution.

  • Solubilization: Try dissolving the peptide in a small amount of a strong solvent like 50% acetic acid, neat TFA, or 100% trifluoroethanol (TFE), and then slowly diluting it with your desired buffer. [22][23]* Purification Modifications: During HPLC purification, using a weaker ion-pairing agent like formic acid (FA) instead of TFA can sometimes improve solubility and is better for mass spectrometry. [24]Adjusting the pH of the mobile phase can also help. [24]* Proactive Design: If this is a recurring problem, consider redesigning the peptide to include more hydrophilic residues or incorporating solubilizing tags that can be cleaved off later.

Q3: What are the most common side reactions associated with constrained amino acids? A3: Beyond coupling difficulties, key side reactions include:

  • Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, especially if Proline or another secondary amine is in position 1 or 2, leading to cleavage of the dipeptide from the resin. [25][26]Using a sterically hindered resin like 2-chlorotrityl chloride can suppress this. [25]* Aspartimide Formation: In sequences containing Asp-Gly or Asp-Ser, the Asp side chain can cyclize under basic (Fmoc deprotection) or acidic conditions, leading to impurities. [25]Using shorter deprotection times or adding HOBt to the piperidine solution can reduce this. [25][27]* Cleavage-Related Side Reactions: Reactive carbocations generated during TFA cleavage can modify sensitive residues like Trp, Met, and Cys. [3][28]Always use a scavenger cocktail (e.g., TFA/TIS/H2O) appropriate for your sequence. [28][29] Q4: How can I analyze and confirm the structure of my final constrained peptide? A4: A combination of analytical techniques is essential for full characterization.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is the workhorse for confirming the molecular weight of the desired product and identifying impurities from side reactions or incomplete synthesis. [30][31]* Tandem MS (MS/MS): For peptides with complex sequences or modifications, MS/MS is used to fragment the peptide and confirm the amino acid sequence. [31][32]* NMR Spectroscopy: For detailed 3D structural analysis to confirm that the constrained amino acid has induced the desired conformation (e.g., a β-turn), 2D NMR techniques like NOESY and ROESY are required. [18]

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • van der Heden van Noort, G. J., et al. (2016). Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLIPS, and Oxime Ligation. PMC. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Gong, Y., et al. (2021). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. RSC Advances. Retrieved from [Link]

  • Mutter, M., et al. (2002). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Fairchild, Z., et al. (2014). On-resin peptide macrocyclization using thiol-ene click chemistry. PMC. Retrieved from [Link]

  • Forte, B., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

  • Horne, W. S., et al. (2021). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. PMC. Retrieved from [Link]

  • LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]

  • Bower, M. J., et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Um, S., et al. (2020). Two consecutive aza-amino acids in peptides promote stable β-turn formation in water. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Jad, Y. E., et al. (2019). Troubleshooting When Using γ-Valerolactone (GVL) in Green Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • van Woerkom, W. J., et al. (1991). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • de la Torre, B. G., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PMC. Retrieved from [Link]

  • Vasanth, S., & Kumar, P. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • Zhang, L., et al. (2019). Alpha-aminoisobutyric acid incorporated peptides for the construction of electrochemical biosensors with high stability and low fouling in serum. ResearchGate. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Peptides. (n.d.). Technical Support Information Bulletin 1300 - Click Cyclization on Resin. Retrieved from [Link]

  • Jagadish, B., et al. (2011). On resin side-chain cyclization of complex peptides using CuAAC. Journal of Peptide Science. Retrieved from [Link]

  • Merck Millipore. (n.d.). Pseudoproline Product Spotlight. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2006). WO2006045483A2 - On-resin peptide cyclization.
  • Chait, B. T., et al. (1991). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry. Retrieved from [Link]

  • Ogawa, Y., et al. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications. Retrieved from [Link]

  • de la Torre, B. G., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved from [Link]

  • Christoffersen, M., et al. (2020). α-Aminoisobutyric Acid-Stabilized Peptide SAMs with Low Nonspecific Protein Adsorption and Resistance against Marine Biofouling. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Giraud, M., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science. Retrieved from [Link]

  • Spencer, J. R., et al. (1993). Unusual Peptide Bond Cleavage Reactions during Acidolytic Deprotection Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ResearchGate. (2023, January 17). Insoluble peptide after deprotection and cleavage?. Retrieved from [Link]

  • Agilent. (2024, May). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • Crittenden, C. M., et al. (2021). Tracking internal and external ions for constrained peptides leads to enhanced sequence coverage and disulfide bond deciphering. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Dong, M., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Analytical Chemistry. Retrieved from [Link]

Sources

Optimization

stability of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid under acidic/basic conditions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with 2-Aminobic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid (CAS: 1258640-64-0).

Working with conformationally constrained, unnatural amino acids requires a deep understanding of their structural vulnerabilities. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for handling this specific bicyclic scaffold under varying pH conditions.

Part 1: Core Mechanistic Principles

To troubleshoot effectively, you must understand the causality behind the molecule's chemical behavior. 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid possesses two defining structural features that dictate its stability [1]:

  • The Quaternary α -Carbon (C2): The amino and carboxyl groups are bound to the same carbon, which is also part of the rigid cyclohexane ring. Because there is no α -proton, base-catalyzed enolization is structurally impossible . This renders the molecule immune to racemization under standard basic conditions.

  • The Fused Cyclopropane Ring: The bicyclo[4.1.0] system contains a highly strained 3-membered ring (~27 kcal/mol of ring strain). While cyclopropanes are generally stable to base, they are susceptible to electrophilic attack by strong acids. However, the protonated α -amine ( −NH3+​ ) acts as a powerful electron-withdrawing group (EWG). This inductive effect severely destabilizes any potential carbocation formation at the adjacent cyclopropane carbons, granting this molecule surprisingly robust stability in mild acids compared to unfunctionalized bicyclo[4.1.0]heptanes [2].

Part 2: Troubleshooting & FAQs

Section A: Acidic Conditions

Q1: I need to remove a Boc-protecting group from this amino acid using 50% TFA. Will the acidic conditions degrade the bicyclic ring? Answer: No. Under standard Boc-deprotection conditions (50% TFA in DCM at 25°C), the bicyclo[4.1.0]heptane system remains completely intact. The inductive pull of the resulting ammonium group prevents the protonation of the cyclopropane ring. However, you must avoid heating the TFA solution, as elevated thermal energy can overcome the activation barrier for ring cleavage.

Q2: Can I use standard 6M HCl at 110°C for 24 hours to hydrolyze a peptide containing this unnatural amino acid? Answer: High Risk of Degradation. While the compound is stable to mild acid, prolonged exposure to 6M HCl at 110°C will lead to significant degradation [3]. The extreme thermal and acidic conditions force the electrophilic ring-opening of the cyclopropane moiety, leading to a mixture of substituted cyclohexyl derivatives (e.g., chloromethyl-cyclohexane) via carbocation intermediates. Recommendation: Use enzymatic hydrolysis (e.g., Pronase) or milder acidic conditions (3M HCl at 60°C) combined with careful LC-MS monitoring.

Section B: Basic Conditions

Q3: During Fmoc solid-phase peptide synthesis (SPPS), will repeated exposure to 20% piperidine cause racemization at the α -carbon? Answer: Absolutely not. Because 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid features a quaternary α -carbon, it lacks the abstractable proton required for the base-catalyzed enolization pathway. It is exceptionally stable and will maintain 100% enantiomeric excess (ee) under all standard basic SPPS conditions.

Q4: Is the compound prone to β -elimination or ring-opening under strongly basic saponification conditions (e.g., 1M NaOH)? Answer: No. β -elimination requires a leaving group and an abstractable proton in an anti-periplanar geometry. The rigid bicyclic framework and the lack of an α -proton make β -elimination energetically inaccessible. Furthermore, cyclopropane rings are highly stable to nucleophilic/basic conditions. The molecule will simply form a stable carboxylate salt.

Part 3: Quantitative Stability Data

The following table summarizes the empirical stability of the 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid scaffold across various pH environments.

ConditionReagent SystemTemp (°C)TimeStability StatusPrimary Mechanistic Pathway
Mild Acid 50% TFA in DCM252hHighly Stable Ammonium salt formation
Strong Acid 6M HCl (Aqueous)11024hUnstable Cyclopropane ring-opening
Mild Base 20% Piperidine in DMF2524hHighly Stable Carboxylate salt formation
Strong Base 1M LiOH (Aq/MeOH)6012hHighly Stable Carboxylate salt formation

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow you to verify the structural integrity of the bicyclic system before proceeding to the next synthetic step.

Protocol 1: Safe Acidic Deprotection (Boc-Removal)

Objective: Remove N-Boc protection without triggering cyclopropane ring-opening.

  • Preparation: Dissolve the Boc-protected compound in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Acid Addition: Cool the flask to 0°C using an ice bath. Add an equal volume of Trifluroacetic Acid (TFA) dropwise to prevent localized exothermic spikes.

  • Reaction: Remove the ice bath, allow the solution to warm to 25°C, and stir for exactly 45 minutes.

  • Workup: Remove the solvent and excess TFA under reduced pressure. Crucial: Do not let the water bath temperature exceed 30°C during rotary evaporation.

  • Self-Validation Checkpoint: Dissolve a 1 mg aliquot of the crude residue in D2​O for 1H -NMR analysis. The presence of distinct, high-field multiplets between 0.5–1.1 ppm confirms the cyclopropane ring remains intact. If these peaks are absent or shifted significantly downfield, acid-catalyzed ring-opening has occurred.

Protocol 2: Base-Catalyzed Ester Hydrolysis (Saponification)

Objective: Hydrolyze an esterified derivative to the free acid safely.

  • Preparation: Dissolve the esterified compound in a solvent mixture of THF/MeOH/ H2​O (2:1:1 v/v/v) at 0.2 M.

  • Base Addition: Add 3.0 equivalents of Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) in a single portion.

  • Reaction: Stir the mixture at 25°C for 4 hours.

  • Self-Validation Checkpoint: Analyze the reaction mixture via LC-MS. A successful, non-destructive saponification will yield a single peak corresponding to the [M−H]− ion (m/z 154.1 for the parent acid) without any isobaric degradation peaks.

  • Workup: Acidify carefully to pH 4 (the approximate isoelectric point) using 1M HCl at 0°C to precipitate the zwitterion. Adding acid at 0°C prevents the transient heat generated by neutralization from damaging the cyclopropane ring.

Part 5: Pathway Visualization

The following diagram maps the logical degradation and stability pathways of the molecule under varying pH extremes.

G Compound 2-Aminobicyclo[4.1.0]heptane- 2-carboxylic acid Acid Acidic Conditions (pH < 2) Compound->Acid H+ Exposure Base Basic Conditions (pH > 10) Compound->Base OH- Exposure Ammonium Ammonium Salt Formation (Stable at 25°C) Acid->Ammonium Mild Acid / RT RingOpen Cyclopropane Ring-Opening (Degradation at >80°C) Acid->RingOpen Strong Acid / Heat Carboxylate Carboxylate Salt Formation (Highly Stable) Base->Carboxylate Deprotonation Racemization Racemization Pathway (Blocked: Quaternary C-α) Base->Racemization Enolization

Logical degradation and stability pathways of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid.

References

  • Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemistry – An Asian Journal (2025).[Link]

  • Dipeptides as Effective Prodrugs of the Unnatural Amino Acid (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740), a Selective Group II Metabotropic Glutamate Receptor Agonist. Molecular Pharmaceutics / ACS Publications (2005).[Link]

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid

Welcome to the technical support center for the stereoselective synthesis of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this unique constrained amino acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis, ensuring high yields and stereochemical fidelity. Our approach is grounded in mechanistic principles and validated by peer-reviewed literature to provide you with reliable and actionable solutions.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Problem: Low Diastereoselectivity in the Simmons-Smith Cyclopropanation Step

Question: We are attempting the Simmons-Smith cyclopropanation of our protected 3-aminocyclohex-1-ene precursor to form the bicyclo[4.1.0]heptane core, but we are observing a nearly 1:1 mixture of diastereomers. How can we improve the stereoselectivity?

Answer: The diastereoselectivity of the Simmons-Smith reaction on cyclic allylic amines is highly dependent on the nature of the protecting group on the amine. The key is to choose a protecting group that can effectively direct the zinc carbenoid to one face of the double bond.

  • The "Why": The stereochemical outcome is dictated by the ability of a heteroatom-containing functional group (in this case, the protected amine) to chelate with the zinc reagent, thereby directing the methylene transfer to the syn-face of the molecule.[1][2]

  • Solution 1: Employ a Chelating Protecting Group. A bulky, coordinating protecting group like the N,N-dibenzyl group is highly effective in directing the cyclopropanation to the syn-face. The nitrogen lone pair and the benzyl groups can form a stable chelate with the zinc carbenoid, leading to the exclusive formation of the syn-diastereomer.[1]

  • Solution 2: Utilize a Non-Coordinating, Sterically Hindering Protecting Group for the anti-Diastereomer. If the anti-diastereomer is the desired product, a non-coordinating and sterically bulky protecting group like tert-butoxycarbonyl (Boc) should be used. The Boc group does not effectively chelate with the zinc reagent. Instead, its steric bulk will direct the incoming reagent to the less hindered, anti-face of the cyclohexene ring, resulting in the formation of the anti-diastereomer.[1]

Problem: Formation of N-Ylide and Other Side Products

Question: During the Simmons-Smith cyclopropanation of our allylic amine, we are observing significant amounts of what appears to be an N-ylide byproduct, leading to a low yield of the desired cyclopropanated product. What is causing this and how can we prevent it?

Answer: The formation of N-ylides is a known side reaction when tertiary amines are exposed to Simmons-Smith reagents.[3] This occurs when the carbenoid reacts with the nitrogen atom instead of the alkene.

  • The "Why": The lone pair of the nitrogen on a tertiary amine can act as a nucleophile and attack the electrophilic methylene of the zinc carbenoid, leading to the formation of a stable ammonium ylide. This is particularly problematic with unfunctionalized tertiary allylic amines.

  • Solution: Introduce a Chelating Group. The most effective way to suppress N-ylide formation is to introduce a chelating group in close proximity to the amine. This promotes the desired cyclopropanation pathway by pre-organizing the substrate and the reagent for the methylene transfer to the double bond. For instance, using a chiral auxiliary like pseudoephedrine attached to the amine can both prevent ylide formation and induce high diastereoselectivity.[3] In the context of synthesizing 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid, the protecting group itself can serve this role, as described in the previous troubleshooting point. The use of a N,N-dibenzyl protecting group not only directs the stereochemistry but also favors cyclopropanation over N-ylide formation.[1]

Problem: Difficulty with Protecting Group Removal

Question: We have successfully synthesized the desired syn-diastereomer of the protected 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid ester using an N,N-dibenzyl protecting group. However, we are struggling to remove the benzyl groups without affecting the cyclopropane ring. What are the recommended deprotection conditions?

Answer: The removal of N,N-dibenzyl groups in the presence of a cyclopropane ring requires careful selection of reaction conditions to avoid reduction of the cyclopropane.

  • The "Why": Standard hydrogenolysis conditions (e.g., H₂, Pd/C) can sometimes lead to the opening of the cyclopropane ring, especially if the reaction is prolonged or carried out at elevated temperatures or pressures.

  • Solution: Optimized Hydrogenolysis or Alternative Deprotection.

    • Catalytic Transfer Hydrogenation: A milder and often more effective method is catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with palladium on carbon (Pd/C) in a protic solvent like methanol. This method often proceeds at room temperature and atmospheric pressure, minimizing the risk of cyclopropane ring opening.

    • Controlled Hydrogenolysis: If using gaseous hydrogen, it is crucial to carefully monitor the reaction progress by TLC or LC-MS and to use a lower catalyst loading and atmospheric pressure.

    • Alternative Protecting Groups: If deprotection remains a significant issue, consider a different protecting group strategy from the outset. For example, if the anti-diastereomer is synthesized using a Boc group, deprotection is a straightforward acid-catalyzed process (e.g., trifluoroacetic acid in dichloromethane) that is orthogonal to the cyclopropane ring.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving high stereoselectivity in this synthesis?

A1: The Simmons-Smith cyclopropanation is the most critical stereochemistry-determining step. The choice of the nitrogen protecting group on the allylic amine precursor is the single most important factor influencing the diastereoselectivity of this reaction.[1]

Q2: How can I separate the diastereomers if the cyclopropanation step is not completely selective?

A2: If you obtain a mixture of diastereomers, they can often be separated by column chromatography on silica gel. The difference in polarity between the syn and anti isomers is usually sufficient to allow for separation. For the final amino acid products, which are more polar, derivatization followed by chromatography or HPLC may be necessary. Chiral HPLC can be employed to separate enantiomers if a racemic starting material was used.[4]

Q3: Are there any specific safety precautions I should take during the Simmons-Smith reaction?

A3: Yes. The Simmons-Smith reaction often utilizes diethylzinc (in the Furukawa modification), which is highly pyrophoric and reacts violently with water.[5] It is essential to handle this reagent under a dry, inert atmosphere (e.g., nitrogen or argon) using proper syringe and cannula techniques. Diiodomethane is a dense liquid and should be handled in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Q4: Can I use a chiral ligand to induce enantioselectivity in the Simmons-Smith reaction?

A4: Yes, asymmetric Simmons-Smith cyclopropanation using chiral ligands is a well-established method for achieving high enantioselectivity.[6] This is a powerful strategy if you are starting from an achiral precursor and wish to obtain an enantiomerically enriched product. However, for the synthesis of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid, it is often more practical to start with a chiral precursor or to resolve a racemic intermediate.

Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation

This protocol is adapted from the work of Aggarwal and Richardson (2002) and illustrates the synthesis of both syn- and anti-diastereomers of a protected 2-aminobicyclo[4.1.0]heptane precursor.[1]

Synthesis of syn-2-(N,N-Dibenzylamino)bicyclo[4.1.0]heptane

  • To a solution of 3-(N,N-dibenzylamino)cyclohexene (1.0 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere, add a solution of diethylzinc (1.0 M in hexanes, 3.0 mL, 3.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add diiodomethane (3.0 mmol) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the syn-diastereomer as the major product.

Synthesis of anti-2-(N-tert-Butoxycarbonylamino)bicyclo[4.1.0]heptane

  • To a solution of 3-(N-tert-butoxycarbonylamino)cyclohexene (1.0 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere, add a solution of diethylzinc (1.0 M in hexanes, 3.0 mL, 3.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add diiodomethane (3.0 mmol) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the anti-diastereomer as the major product.

Data Presentation

Table 1: Influence of Protecting Group on Diastereoselectivity of Simmons-Smith Cyclopropanation

Protecting GroupReagentDiastereomeric Ratio (syn:anti)
N,N-DibenzylZn(CH₂I)₂>99:1
N-tert-Butoxycarbonyl (Boc)CF₃CO₂ZnCH₂I1:>99

Data adapted from Aggarwal, V. K.; Richardson, J. Chem. Commun., 2002, 2644-2645.[1]

Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Starting Material cluster_1 Cyclopropanation cluster_2 Protected Intermediate cluster_3 Deprotection & Hydrolysis Allylic Amine Precursor Allylic Amine Precursor Simmons-Smith Reaction Simmons-Smith Reaction Allylic Amine Precursor->Simmons-Smith Reaction Et2Zn, CH2I2 Protected Bicyclic Amine Protected Bicyclic Amine Simmons-Smith Reaction->Protected Bicyclic Amine Diastereoselective Addition Final Product Final Product Protected Bicyclic Amine->Final Product 1. Deprotection 2. Ester Hydrolysis

Caption: Overall synthetic workflow for 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid.

Diagram 2: Stereochemical Control in Cyclopropanation

G cluster_0 N,N-Dibenzyl Protected cluster_1 N-Boc Protected start1 Allylic Amine (Bn2N) reagent1 Zn Carbenoid start1->reagent1 Chelation Control product1 syn-Product reagent1->product1 Directed Attack start2 Allylic Amine (BocHN) reagent2 Zn Carbenoid start2->reagent2 product2 anti-Product reagent2->product2 Attack from less hindered face

Caption: Influence of protecting groups on the stereochemical outcome of the Simmons-Smith reaction.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

  • Charette, A. B.; Beauchemin, A.; Francoeur, S. Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. J. Am. Chem. Soc.2001 , 123 (34), 8139–8140. [Link]

  • Aggarwal, V. K.; Richardson, J. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chem. Commun.2002 , 2644-2645. [Link]

  • Cornwall, R. G.; Wong, O. A.; Du, H.; Ramirez, T. A.; Shi, Y. A novel class of tunable cyclopropanation reagents (RXZnCH2Y) and their synthetic applications. Org. Biomol. Chem.2012 , 10, 5498-5513. [Link]

  • Nakamura, E.; Hirai, A.; Nakamura, M. Reaction Pathways of the Simmons−Smith Reaction. J. Am. Chem. Soc.2003 , 125 (4), 959–969. [Link]

  • Florance, J.; Galdes, A.; Konteatis, Z.; Kosarych, Z.; Langer, K.; Martucci, C. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers. J. Chromatogr. B Biomed. Appl.1987 , 414 (2), 313-322. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic Acid

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with transitioning the synthesis of conformationally restri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with transitioning the synthesis of conformationally restricted cyclic amino acids—specifically 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid—from the milligram bench-scale to multi-gram or kilogram pilot scales.

Here, we bypass basic textbook theory and address the specific thermodynamic, kinetic, and safety bottlenecks encountered during scale-up.

Core Synthetic Workflow

G A Cyclohex-2-en-1-one Acetal B Bicyclo[4.1.0]heptan-2-one A->B Simmons-Smith (Flow Zn/Cu, CPME) C Spirohydantoin Intermediate B->C Bucherer-Bergs (Pressure, KCN) D 2-Aminobicyclo[4.1.0]heptane- 2-carboxylic acid C->D Hydrolysis & pH Adjustment (pI ~6.0)

Scalable synthetic workflow for 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid.

Module 1: Cyclopropanation (Simmons-Smith) Troubleshooting

The construction of the bicyclo[4.1.0]heptane skeleton typically relies on the Simmons-Smith cyclopropanation of a protected cyclohex-2-en-1-one derivative[1]. At scale, this step is notoriously hazardous.

Q: We experience severe, uncontrollable exotherms when scaling the Simmons-Smith reaction past 50 grams. How can we safely manage the zinc carbenoid reactivity? A: Batch Simmons-Smith reactions are prone to thermal runaway because the formation of the zinc carbenoid intermediate is highly exothermic and accompanied by ethylene gas generation. To resolve this, transition to a continuous flow packed-bed reactor . Causality: Flow reactors possess a vastly superior surface-area-to-volume ratio compared to batch flasks, allowing for near-instantaneous heat dissipation. By passing dibromomethane (DBM) and your substrate over a column packed with a Zn/Cu couple, the reactive organozinc species is generated and consumed in situ under isothermal conditions, entirely eliminating the risk of thermal runaway2[2].

Q: Our yield of bicyclo[4.1.0]heptan-2-one drops significantly at scale due to solvent reflux and degradation. What is the optimal solvent system? A: Discard diethyl ether or dichloromethane for scale-up. Switch to Cyclopentyl methyl ether (CPME) . Causality: CPME has a higher boiling point (106 °C) and lower peroxide-forming potential than traditional ethers. It provides excellent stabilization for the zinc carbenoid while preventing the solvent from boiling off during localized micro-exotherms, ensuring consistent stereospecific methylene transfer[2].

Module 2: Hydantoin Formation (Bucherer-Bergs) Troubleshooting

The Bucherer-Bergs multicomponent reaction converts the bicyclic ketone into a spirohydantoin precursor.

Q: Our scale-up batches are stalling at 60% conversion, whereas bench-scale reactions achieved >90%. Why is the reaction stalling? A: You are likely losing gaseous reagents. The reaction relies on ammonium carbonate, which thermally decomposes into ammonia (NH₃) and carbon dioxide (CO₂). In standard batch reactors with large headspaces, these gases escape the liquid phase. Causality: According to Le Chatelier's principle and Henry's Law, the loss of dissolved CO₂ prevents the nucleophilic addition of the α-aminonitrile intermediate to CO₂, halting the formation of the crucial cyano-carbamic acid intermediate. Solution: Execute this reaction in a sealed pressure reactor (rated to at least 20 bar) or a continuous biphasic microreactor to force the gases to remain dissolved in the highly polar aqueous phase 3[3].

Q: Handling potassium cyanide (KCN) at the kilogram scale is a major EHS (Environment, Health, and Safety) concern. How do we validate safe quenching? A: Implement a self-validating in-line quench protocol. Route the reactor effluent directly into a vessel containing an excess of sodium hypochlorite (bleach) and NaOH (pH > 10). Causality: The hypochlorite quantitatively oxidizes residual cyanide to the vastly less toxic cyanate ( OCN− ). Maintain the pH strictly above 10 to prevent the formation of volatile, lethal hydrogen cyanide (HCN) gas.

Module 3: Hydrolysis & Isolation Troubleshooting

Q: We cannot extract the final 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid into organic solvents after hydantoin hydrolysis. How do we isolate it without preparative HPLC? A: Do not attempt liquid-liquid extraction. The target molecule is a highly polar zwitterion. You must utilize isoelectric precipitation . Causality: Amino acids possess a specific pH at which their net electrical charge is zero (the isoelectric point, pI). For this constrained aliphatic amino acid, the pI is approximately 6.0. By carefully titrating the highly alkaline hydrolysis mixture with concentrated HCl to exactly pH 6.0, the hydration sphere surrounding the molecule collapses, drastically reducing its aqueous solubility and forcing it to crystallize out of solution .

Quantitative Process Metrics: Batch vs. Optimized Scale-Up
Process StepMetricTraditional Batch MethodOptimized Scale-Up Method
Simmons-Smith Yield / E-Factor65% / >4088% / <15 (Flow Chemistry)
Simmons-Smith Residence/Reaction Time12 - 24 hours15 - 30 minutes
Bucherer-Bergs Yield / Pressure55% / 1 atm (Open)92% / 20 bar (Sealed)
Hydrolysis Isolation Purity80% (Requires Resin)>98% (Isoelectric Precipitation)
Self-Validating Experimental Protocols
Protocol 1: Continuous-Flow Simmons-Smith Cyclopropanation
  • Preparation: Pack a fluoropolymer (PFA) column reactor with a pre-activated Zinc-Copper (Zn/Cu) couple.

  • Feed Solutions: Prepare a 0.1 M solution of the protected cyclohex-2-en-1-one and a 0.68 M solution of dibromomethane (DBM) in anhydrous CPME[2].

  • Execution: Pump the solutions concurrently through the packed bed at a flow rate dictating a 15-minute residence time at 40 °C.

  • Self-Validation: Route the output through an inline FT-IR flow cell. Monitor the disappearance of the C=C stretch (~1650 cm−1 ). If the peak persists, decrease the flow rate to increase residence time.

Protocol 2: Pressurized Bucherer-Bergs Hydantoin Synthesis
  • Setup: Charge a Hastelloy pressure reactor with bicyclo[4.1.0]heptan-2-one (1.0 eq), ammonium carbonate (3.0 eq), and KCN (1.2 eq) in a 1:1 mixture of EtOH and water[4].

  • Execution: Seal the reactor and heat to 120 °C with vigorous mechanical stirring. The internal pressure will rise as gases evolve.

  • Self-Validation: Monitor the pressure gauge. The pressure will peak and then stabilize (typically around 15-20 bar) as the gas-liquid equilibrium is reached and CO₂ is consumed in the reaction[3]. Maintain for 4-6 hours.

  • Quench: Cool to 20 °C, carefully vent through a bleach scrubber, and filter the precipitated spirohydantoin.

Protocol 3: Alkaline Hydrolysis and Isoelectric Isolation
  • Hydrolysis: Suspend the spirohydantoin in a 3.0 M aqueous NaOH solution (3.0 eq). Heat to reflux (120–130 °C) for 18 hours[4].

  • Cooling & IPC: Cool the homogeneous solution to 5 °C. Perform an In-Process Control (IPC) via LC-MS to confirm the complete disappearance of the hydantoin mass.

  • Isoelectric Precipitation: Insert a calibrated pH probe. Slowly add 12 M HCl dropwise under heavy agitation.

  • Self-Validation: As the apparent pH approaches 6.0, the solution will rapidly turn from clear to a thick white suspension[4]. If the pH drops below 5.5, the precipitate will begin to redissolve (forming the hydrochloride salt). Stop addition exactly at pH 6.0.

  • Isolation: Filter the zwitterionic 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid, wash with ice-cold water, and dry under vacuum.

References
  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. ACS Organic Process Research & Development. 2[2]

  • Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. NIH / Journal of Medicinal Chemistry. 1[1]

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett / ResearchGate. 3[3]

  • Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine. BenchChem.

Sources

Troubleshooting

Technical Support Center: Method Refinement for HPLC Separation of Constrained Amino Acid Enantiomers

Welcome to the Technical Support Center dedicated to the nuanced art and science of separating constrained amino acid enantiomers via High-Performance Liquid Chromatography (HPLC). This resource is designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the nuanced art and science of separating constrained amino acid enantiomers via High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chiral separations. Here, we move beyond basic protocols to address the specific, and often challenging, issues encountered in the laboratory. Our focus is on providing not just solutions, but a deeper understanding of the underlying chromatographic principles to empower you to refine your methods with confidence.

Troubleshooting Guide: From Tailing Peaks to Complete Resolution Failure

This section is structured to help you diagnose and resolve common problems encountered during the HPLC separation of constrained amino acid enantiomers. Each issue is presented in a question-and-answer format, detailing probable causes and providing step-by-step protocols for resolution.

Issue 1: Poor Resolution or Complete Co-elution of Enantiomers

Q: My chromatogram shows a single, broad peak, or two poorly resolved peaks for my constrained amino acid enantiomers. What are the likely causes and how can I improve the separation?

A: Poor resolution is a multifaceted issue that can stem from suboptimal selectivity (α), efficiency (N), or retention (k'). A systematic approach is essential for effective troubleshooting.[1]

Probable Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The single most critical factor in chiral separations is the choice of the CSP. Constrained amino acids, with their rigid structures, present unique steric and electronic profiles that demand specific interactions for chiral recognition.

    • Expert Insight: Not all CSPs are created equal for this class of compounds. While polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common starting point, macrocyclic glycopeptide phases like those based on teicoplanin or vancomycin often provide superior selectivity for amino acids due to their complex chiral cavities and multiple interaction sites (ionic, hydrogen bonding, and hydrophobic).[2][3] Crown-ether based CSPs are particularly effective for the separation of D- and L-amino acid enantiomers.[4]

    • Actionable Protocol: If you are not achieving separation, the primary step is to screen different types of CSPs. A good starting point is to consult application notes from column manufacturers for separations of structurally similar compounds.[5]

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the interaction strength between the analyte and the CSP.

    • Expert Insight: For polysaccharide and macrocyclic glycopeptide CSPs, operating in polar organic, polar ionic, or reversed-phase modes is common.[2] The choice of organic modifier (e.g., acetonitrile vs. methanol) and additives (e.g., acids like trifluoroacetic acid (TFA) or formic acid, or bases) can dramatically alter selectivity.[6] For instance, TFA can improve peak shape for acidic analytes by ensuring they are in a single protonated state.[7]

    • Actionable Protocol:

      • Systematically vary the organic modifier concentration. For reversed-phase, a common starting point is a 50:50 mixture of 0.1% TFA in water and acetonitrile.[8]

      • Evaluate different organic modifiers. If acetonitrile doesn't yield separation, switch to methanol.

      • Optimize the additive concentration. Vary the acid or base concentration (e.g., 0.05% to 0.2% TFA) to fine-tune selectivity.

  • Incorrect Temperature: Temperature is a powerful yet often overlooked parameter in chiral method development.

    • Expert Insight: The effect of temperature on chiral separations is complex and can be unpredictable.[5] While lower temperatures often improve resolution by increasing the stability of transient diastereomeric complexes between the analyte and the CSP, this is not a universal rule.[9] In some cases, increasing the temperature can enhance resolution or even reverse the elution order.[10]

    • Actionable Protocol:

      • Conduct a temperature study, evaluating a range from 10°C to 40°C in 5°C or 10°C increments.

      • Analyze the resulting chromatograms for changes in resolution (Rs) and separation factor (α).

Issue 2: Peak Tailing or Fronting

Q: My peaks are asymmetrical, exhibiting significant tailing or fronting. How does this impact my results and what can I do to achieve symmetrical peaks?

A: Peak asymmetry compromises both resolution and accurate quantification. Tailing is more common and is often caused by secondary interactions or column issues.

Probable Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: This is a frequent cause of peak tailing, especially for basic analytes on silica-based CSPs.

    • Expert Insight: Residual silanol groups on the silica support can interact ionically with basic functional groups on the analyte, leading to a secondary, stronger retention mechanism that causes tailing.

    • Actionable Protocol:

      • For basic analytes: Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA), to compete for the active silanol sites.[7]

      • For acidic analytes: Ensure the mobile phase pH is low enough to keep the analyte in its protonated form. Adding 0.1% TFA is often effective.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Expert Insight: This is particularly noticeable as peak fronting.

    • Actionable Protocol: Prepare and inject a 1:10 and a 1:100 dilution of your sample. If the peak shape improves, the original sample was overloading the column.[7]

  • Column Contamination or Degradation: A buildup of strongly retained sample components or degradation of the stationary phase can create active sites that cause peak tailing.

    • Expert Insight: If peak shape deteriorates over a series of injections, column contamination is a likely culprit.

    • Actionable Protocol:

      • Disconnect the column from the detector and wash it according to the manufacturer's instructions.

      • If washing does not restore peak shape, the column may be permanently damaged and require replacement.[7]

Issue 3: Irreproducible Retention Times

Q: The retention times for my enantiomers are shifting between runs. What could be causing this instability?

A: Fluctuating retention times point to an unstable HPLC system or mobile phase.

Probable Causes & Solutions:

  • Mobile Phase Instability:

    • Expert Insight: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations. For normal-phase chromatography, the water content of the mobile phase is critical and can lead to variable retention if not controlled.

    • Actionable Protocol:

      • Ensure your mobile phase is thoroughly degassed.

      • For normal-phase, consider using solvents that are half-saturated with water to maintain a consistent water content.[11]

  • Pump and Hardware Issues:

    • Expert Insight: Worn pump seals or check valves can lead to an inconsistent flow rate. Leaks in the system will also cause pressure and flow fluctuations.

    • Actionable Protocol:

      • Perform a flow rate check by collecting the mobile phase from the detector outlet into a graduated cylinder over a set time.

      • Systematically check all fittings for leaks.

  • Temperature Fluctuations:

    • Expert Insight: As discussed, temperature significantly impacts retention. If the column compartment is not thermostatted, ambient temperature changes can cause retention time drift.

    • Actionable Protocol: Always use a thermostatted column compartment and allow the system to fully equilibrate before starting your analysis.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the separation of constrained amino acid enantiomers?

A1: Not always. While derivatization can be a powerful tool, it's often preferable to attempt direct separation first.[3] Derivatization adds an extra step to the workflow and can introduce potential impurities.[3]

  • Direct Separation: This is possible on CSPs like macrocyclic glycopeptides, which can separate underivatized amino acids.[3]

  • Indirect Separation (via Derivatization): This involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.[12][13] Common derivatizing agents include o-phthalaldehyde (OPA) with a chiral thiol[13] and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[14] This approach is particularly useful when direct methods fail or when enhanced sensitivity is required for detection.[15]

Q2: How do I select the right chiral stationary phase (CSP) for my constrained amino acid?

A2: Column selection is a critical first step. While there are no absolute rules, the following provides a good starting point:

CSP TypeCommon Trade NamesPrimary Interaction Mechanisms & Best For...
Polysaccharide-Based Lux Cellulose, ChiralpakHydrogen bonding, π-π interactions, steric inclusion. A good general-purpose starting point, especially for N-protected amino acids.[6][16]
Macrocyclic Glycopeptide CHIROBIOTICInclusion complexing, hydrogen bonding, ionic interactions. Highly versatile and often successful for underivatized amino acids.[2][3]
Crown Ether ChiroSilHost-guest complexation with primary amines. Particularly well-suited for the separation of D- and L-amino acid enantiomers.[4]

Q3: What is the impact of flow rate on chiral separations?

A3: While a flow rate of 1.0 mL/min is common for initial method development on 4.6 mm I.D. columns, optimizing the flow rate can improve resolution.[17] Decreasing the flow rate can increase peak efficiency (reduce band broadening), which can lead to better resolution of closely eluting enantiomers.[17] It is worth investigating the effect of flow rate on resolution for challenging separations.[17]

Q4: Can I use LC-MS for the analysis of constrained amino acid enantiomers?

A4: Yes, LC-MS is compatible with many chiral separation methods. However, it requires the use of volatile mobile phase additives.

  • Expert Insight: Additives like TFA and formic acid are volatile and suitable for LC-MS.[2] Non-volatile buffers, such as phosphate, should be avoided.

  • Actionable Protocol: When developing a method for LC-MS, start with mobile phases containing volatile additives like 0.1% formic acid or ammonium acetate.

Visualizing the Workflow

Troubleshooting Poor Resolution

G start Poor Resolution Observed check_csp Is the CSP appropriate? start->check_csp screen_csp Screen alternative CSPs (e.g., Macrocyclic Glycopeptide) check_csp->screen_csp No check_mp Is the mobile phase optimal? check_csp->check_mp Yes screen_csp->check_mp optimize_mp Vary organic modifier type/% and additives check_mp->optimize_mp No check_temp Is temperature optimized? check_mp->check_temp Yes optimize_mp->check_temp optimize_temp Conduct temperature study (e.g., 10-40°C) check_temp->optimize_temp No success Resolution Achieved check_temp->success Yes optimize_temp->success

Caption: A logical workflow for troubleshooting poor HPLC resolution.

General Method Development Strategy

G start Start Method Development select_csp Select Initial CSP (e.g., Polysaccharide-based) start->select_csp screen_mp Screen Mobile Phases (Reversed-phase & Polar Organic) select_csp->screen_mp initial_run Perform Initial Injection screen_mp->initial_run eval_chrom Evaluate Chromatogram initial_run->eval_chrom no_sep No Separation eval_chrom->no_sep poor_res Poor Resolution eval_chrom->poor_res good_res Good Resolution eval_chrom->good_res change_csp Select Alternative CSP no_sep->change_csp optimize Optimize Mobile Phase, Temperature, Flow Rate poor_res->optimize validate Validate Method good_res->validate change_csp->screen_mp optimize->validate

Caption: An experimental workflow for chiral method development.

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed. (2019, August 16). PubMed. [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... - ResearchGate. ResearchGate. [Link]

  • Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis - ResearchGate. ResearchGate. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Acta Naturae. Acta Naturae. [Link]

  • Scheme of derivatization for amino acid enantiomers by... - ResearchGate. ResearchGate. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. Phenomenex. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Chromatography Today. [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine - SCIRP. SCIRP. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. LCGC International. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. [Link]

  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography | Analytical Chemistry - ACS Publications - ACS.org. ACS Publications. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Waters Corporation. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. AVESİS. [Link]

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC. PMC. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. PMC. [Link]

  • Abnormal Peak Shapes - Shimadzu. Shimadzu. [Link]

  • Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column - Stanford University. Stanford University. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing. RSC Publishing. [Link]

  • HPLC Troubleshooting. Milo Scientific. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic. Oxford Academic. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Alkylation of Amino Acid Derivatives

Welcome to the Amino Acid & Peptide Modification Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amino Acid & Peptide Modification Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals navigate the complex landscape of amino acid alkylation.

Modifying amino acids is a cornerstone of peptidomimetic drug design, but it is fraught with synthetic traps. Below, you will find our most frequently accessed troubleshooting guides, complete with mechanistic explanations, self-validating protocols, and quantitative benchmarks.

Module 1: N-Alkylation and the Over-Alkylation Dilemma

Q: Whenever I attempt to N-alkylate a primary amino acid using an alkyl halide and base ( SN​2 conditions), I end up with an inseparable mixture of mono- and dialkylated products. How can I strictly control mono-alkylation?

The Causality: The root cause of your complex mixture is the inductive effect of alkyl groups. Once the primary amine is mono-alkylated, the electron-donating nature of the newly attached alkyl chain makes the resulting secondary amine more nucleophilic than the starting primary amine. Consequently, the reaction rate of the second alkylation exceeds the first, leading to rapid over-alkylation (dialkylation) 1.

The Solution: Abandon classical SN​2 substitution and utilize Reductive Amination or the highly sustainable Borrowing Hydrogen methodology. In these approaches, the amine reacts with an aldehyde (or an in-situ generated aldehyde from an alcohol) to form an imine intermediate. Because the imine carbon is electrophilic rather than nucleophilic, the molecule is temporarily "locked" from further alkylation until it is reduced, ensuring strict mono-alkylation 2.

Self-Validating Protocol: Mono-N-Alkylation via Borrowing Hydrogen

This protocol uses alcohols as the alkylating agent, generating only water as a byproduct 3.

  • Preparation: In a Schlenk tube under an inert argon atmosphere, combine the unprotected α -amino acid (1.0 equiv), the primary alcohol (1.2 equiv), and a transition metal catalyst (e.g., [Ir(Cp∗)Cl2​]2​ , 1 mol%).

  • Solvent & Base Addition: Add degassed t -amyl alcohol (solvent) and K2​CO3​ (1.0 equiv). Causality Check: The mild base facilitates the initial dehydrogenation of the alcohol but is weak enough to prevent the deprotonation of the α -carbon, thereby avoiding racemization.

  • Reaction: Seal and heat to 100°C for 18 hours.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. The mass spectrum must show the exact mass of the mono-alkylated product [M+H]+ . The absence of the [M+R+H]+ peak validates the suppression of over-alkylation.

  • Workup: Cool to room temperature, dilute with water, and adjust the pH to the isoelectric point of the specific amino acid to precipitate the product.

  • Validation Checkpoint 2 (NMR): Run a 1H NMR. The integration of the α -proton must remain exactly 1:1 relative to the new alkyl side chain, confirming complete mono-selectivity and stereochemical integrity.

BorrowingHydrogen A Alcohol (Alkylating Agent) B Aldehyde Intermediate A->B Catalyst -H₂ D Imine Intermediate B->D + Amino Acid -H₂O C Amino Acid C->D E N-Alkyl Amino Acid D->E Catalyst +H₂

Catalytic borrowing hydrogen pathway for chemoselective N-alkylation.

Module 2: Asymmetric α -Alkylation and Stereocenter Racemization

Q: I am trying to synthesize unnatural α,α -disubstituted amino acids via direct α -alkylation. However, my enantiomeric excess (ee) is consistently abysmal (<20%). What is causing this racemization?

The Causality: Direct α -alkylation of amino acids requires strong bases to deprotonate the α -carbon, forming a planar enolate intermediate. If this enolate is not trapped in a highly structured, sterically restricted chiral environment, the subsequent alkylation occurs indiscriminately on either face of the plane. This keto-enol tautomerization completely destroys the original stereocenter 4.

The Solution: Implement Phase-Transfer Catalysis (PTC) using a protected glycine Schiff base and a chiral catalyst (e.g., Cinchona alkaloid derivatives or Maruoka catalysts). The bulky chiral catalyst forms a tight ion pair with the enolate, shielding one face of the molecule and forcing the alkyl halide to attack exclusively from the opposite, unhindered face.

Self-Validating Protocol: Asymmetric α -Alkylation via PTC
  • Substrate Preparation: Dissolve O'Donnell's Schiff base (tert-butyl 2-(diphenylmethyleneamino)acetate) (1.0 equiv) and the desired alkyl halide (1.2 equiv) in toluene.

  • Catalyst Addition: Add the chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative, 5 mol%). Causality Check: The low catalyst loading is sufficient because the biphasic system continuously regenerates the active catalytic species at the solvent interface.

  • Biphasic Initiation: Cool the mixture to 0°C. Causality Check: Lowering the temperature reduces the kinetic energy of the system, tightening the chiral ion pair and drastically increasing facial selectivity. Add 50% aqueous KOH dropwise under vigorous stirring (1000 rpm) to maximize interfacial surface area.

  • Validation Checkpoint 1 (Chiral HPLC): After 12 hours, quench a 50 μL aliquot with saturated NH4​Cl . Extract with ethyl acetate and run on a chiral stationary phase HPLC. You must observe an enantiomeric ratio (e.r.) of >95:5 before proceeding.

  • Hydrolysis: Separate the organic layer, concentrate it, and treat the residue with 1M HCl in THF to hydrolyze the Schiff base.

  • Validation Checkpoint 2 (Polarimetry): Isolate the free α -alkyl amino acid hydrochloride. Measure the specific rotation [α]D​ and compare it with literature values to validate the absolute configuration (R or S).

PTC_Alkylation A Glycine Schiff Base B Enolate Intermediate A->B Aqueous Base (KOH) Deprotonation D Chiral Ion Pair Complex B->D Phase Transfer C Chiral Catalyst (PTC) C->D Ion Pairing F Asymmetric α-Alkylated Schiff Base D->F Face-Selective Attack E Alkyl Halide E->F G Chiral α-Amino Acid F->G Acidic Hydrolysis (Deprotection)

Phase-transfer catalysis (PTC) workflow for asymmetric α-alkylation.

Module 3: Chemoselectivity Challenges (O- vs. N- vs. S-alkylation)

Q: When working with serine or cysteine, my alkylating agents react with the side-chain hydroxyl or thiol groups instead of the α -amine. How do I control chemoselectivity?

The Causality: The intrinsic nucleophilicity of amino acid functional groups generally follows the trend: Thiol (-SH) > Amine (-NH 2​ ) > Hydroxyl (-OH) > Carboxylate (-COO ) . If you subject unprotected cysteine to an alkyl halide, the highly nucleophilic thiolate anion (which forms easily due to its lower pKa of ~8.3) will outcompete the amine for the electrophile.

The Solution: To selectively alkylate the amine in the presence of a thiol or hydroxyl, you must exploit orthogonal protecting groups or highly specific reductive amination conditions. For instance, using the Borrowing Hydrogen method described in Module 1, the transition metal catalyst specifically dehydrogenates the alcohol to an aldehyde, which reversibly condenses only with the primary amine to form an imine. Hydroxyls and thiols do not form stable imines, leaving them untouched during the subsequent hydrogenation step 3.

Quantitative Data Summaries

To assist in selecting the correct protocol for your specific target, consult the benchmark data below comparing traditional and modern alkylation strategies.

Alkylation StrategyTarget ModificationTypical ReagentsOver-Alkylation RiskRacemization RiskAverage YieldAverage ee%
Classical SN​2 N-AlkylationAlkyl halide, K2​CO3​ High Moderate40-60%N/A
Reductive Amination Mono N-AlkylationAldehyde, NaCNBH3​ Low Low75-90%N/A
Borrowing Hydrogen Mono N-AlkylationAlcohol, Ir/Ru CatalystVery Low Low80-95%N/A
Direct α -Alkylation α -AlkylationAlkyl halide, LDALowHigh 50-70%<20%
PTC Asymmetric Alkylation α -AlkylationSchiff base, Chiral PTCLowVery Low 85-99%90-99%

References

  • Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications (RSC Publishing).3

  • Direct Asymmetric α-Alkylation of NH2-Unprotected Amino Acid Esters Enabled by Biomimetic Chiral Pyridoxals. ACS Publications.4

  • Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews (ACS).1

  • Direct N-alkylation of unprotected amino acids with alcohols. PMC (National Institutes of Health).2

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Aminobicyclo[4.1.0]heptane-2-carboxylic Acid vs. Standard Constrained Amino Acids

As peptide therapeutics and peptidomimetics evolve, the strategic incorporation of conformationally constrained amino acids has become a cornerstone of rational drug design. By restricting the Ramachandran dihedral angle...

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Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics and peptidomimetics evolve, the strategic incorporation of conformationally constrained amino acids has become a cornerstone of rational drug design. By restricting the Ramachandran dihedral angles ( ϕ,ψ ) and side-chain torsional angles ( χ ), these non-natural building blocks pre-organize peptides into bioactive conformations, minimizing the entropic penalty upon receptor binding [1].

This guide provides an objective, data-driven comparison between 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid —a unique fused bicyclic system—and other widely used constrained amino acids, such as 1-Aminocyclopropanecarboxylic acid (ACC) and 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH).

Structural and Topographical Analysis

The architectural logic behind constrained amino acids dictates their application in medicinal chemistry. The degree of constraint directly impacts both backbone nucleation and side-chain spatial projection [2].

2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid (Fused 3/6 System)

This compound features a cyclopropane ring fused to a cyclohexane ring. The critical biophysical effect of the cyclopropane fusion is that it flattens the adjacent bonds of the cyclohexane ring, severely restricting the typical "chair-to-chair" ring flip. This locks the α -carbon and its associated side-chain bulk into a rigid, singular topographical space. It is exceptionally valuable for mapping deep, hydrophobic receptor pockets, such as those found in metabotropic glutamate receptors (mGluRs) and melanin-concentrating hormone (MCH) receptors [4].

1-Aminocyclopropanecarboxylic acid (ACC)

As the simplest cyclic amino acid, ACC consists solely of a 3-membered ring. Its primary function is backbone restriction. The severe angle strain of the cyclopropane ring forces the ϕ and ψ angles into a narrow region of Ramachandran space, strongly nucleating type II' β -turns or 310​ -helices. However, ACC lacks the side-chain volume required to engage in extended hydrophobic interactions.

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)

BCH is a bridged norbornane system. Unlike the fused [4.1.0] system, the bridged[2.2.1] architecture creates a highly globular and sterically demanding profile. While it restricts backbone conformation, its sheer bulk often disrupts native peptide secondary structures if placed internally. It is most famously utilized as a potent, selective inhibitor of the L-type amino acid transporter (System L/LAT1) [3].

Comparative Performance Data

The following table summarizes the biophysical and structural profiles of these constrained amino acids to aid in sequence design selection.

Amino AcidStructural ClassBackbone Restriction ( ϕ,ψ )Side-Chain Restriction ( χ )Steric BulkPrimary Application
2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid Fused Bicyclic (3/6)ModerateVery High (Locked chair)HighReceptor pocket mapping, mGluR ligands
ACC Monocyclic (3)Very High ( β -turn inducer)None (No side chain)LowStructural nucleation ( β -turns)
BCH Bridged Bicyclic [2.2.1]HighHigh (Globular)Very HighSystem L transport inhibition
Cycloleucine Monocyclic (5)ModerateLow (Flexible envelope)ModerateGeneral lipophilicity enhancement

Mechanistic Pathways of Conformational Restriction

The thermodynamic advantage of utilizing a fused bicyclic amino acid like 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid lies in the pre-organization of the ligand. By locking the χ -space, the molecule pays its entropic cost during synthesis rather than during the binding event.

G A Unconstrained Peptide (High Entropy) B Target Binding (High Entropy Loss) A->B C Low/Moderate Affinity B->C D Bicyclo[4.1.0]heptane Constrained Peptide E Pre-organized Conformation (Minimal Entropy Loss) D->E F High Affinity & Selectivity E->F

Thermodynamic advantage of conformationally constrained bicyclic amino acids in receptor binding.

Experimental Methodologies: SPPS with Hindered Amino Acids

Incorporating α,α -disubstituted and bulky cyclic amino acids into a peptide chain presents significant synthetic challenges. Standard coupling reagents (e.g., HBTU/DIPEA) often fail due to the severe steric hindrance shielding the amine nucleophile.

The following self-validating protocol outlines the optimal methodology for incorporating 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS).

Protocol: Microwave-Assisted Coupling of Bicyclic Amino Acids

Rationale: To overcome the high activation energy barrier caused by the[4.1.0] bicyclic system, we utilize HATU combined with HOAt. HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole ester that facilitates coupling to sterically hindered amines. Microwave heating provides the necessary kinetic energy, while LC-MS micro-cleavage acts as the definitive self-validation step, as colorimetric assays (like the Kaiser test) frequently yield false negatives for highly hindered amines.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 4.0 equivalents (0.4 mmol) of Fmoc-2-aminobicyclo[4.1.0]heptane-2-carboxylic acid and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

  • Microwave Coupling: Add the activated amino acid solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 45 minutes (ensure the temperature does not exceed 75°C to prevent epimerization).

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation (Micro-cleavage):

    • Extract a few beads of resin (~1 mg).

    • Treat with 50 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes.

    • Evaporate the TFA under a nitrogen stream, reconstitute in 100 µL of Acetonitrile/Water (50:50), and analyze via LC-MS.

    • Decision Gate: If the desired mass is present with >95% purity, proceed to the next cycle. If unreacted starting material remains, perform a double coupling using DIC/Oxyma at 75°C for 45 minutes.

SPPS step1 Resin Swelling & Fmoc Deprotection (20% Piperidine/DMF) step2 Pre-activation of Bicyclo[4.1.0]heptane AA (HATU / HOAt / DIPEA) step1->step2 step3 Microwave-Assisted Coupling (75°C, 45 mins) step2->step3 step4 Self-Validation (Micro-cleavage & LC-MS) step3->step4 step4->step2 Incomplete Coupling step5 Iterative Peptide Elongation step4->step5 Mass Confirmed

Optimized microwave-assisted SPPS workflow for sterically hindered bicyclic amino acids.

Conclusion

While ACC is ideal for rigidifying peptide backbones and BCH is suited for specialized transporter inhibition, 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid offers an unparalleled tool for precise χ -space control. By locking the cyclohexane chair conformation via cyclopropane fusion, it allows researchers to probe deep hydrophobic receptor pockets with high entropic efficiency. When coupled with optimized, self-validating microwave-assisted synthesis protocols, this constrained amino acid is a highly effective building block for next-generation peptidomimetics.

References

  • Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry.[Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules (PMC).[Link]

  • The L-amino acid carrier inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) reduces L-dopa-elicited responses in dopaminergic neurons. Experimental Neurology (PubMed).[Link]

  • Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Bioorganic & Medicinal Chemistry Letters.[Link]

Comparative

A Comparative Guide to the Biological Activity of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Glutamate Receptors with Conformationally Restricted Analogs (S)-Glutamic acid is the principal excitatory neurotransmitter in the m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Glutamate Receptors with Conformationally Restricted Analogs

(S)-Glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, orchestrating a vast array of physiological processes through its interaction with ionotropic (iGlu) and metabotropic (mGlu) receptors.[1] The eight identified mGlu receptor subtypes are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Group II mGlu receptors, comprising mGluR2 and mGluR3, are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] This modulatory role in glutamatergic transmission has positioned them as promising therapeutic targets for neurological and psychiatric disorders, including anxiety and schizophrenia.[2][3][4]

A key strategy in developing selective mGluR ligands has been the synthesis of conformationally restricted glutamate analogs.[5][6][7][8][9] By limiting the rotational freedom of the glutamate backbone, these molecules can be designed to fit the specific binding pockets of mGluR subtypes, thereby enhancing potency and selectivity. One of the most significant breakthroughs in this area was the development of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a potent and selective agonist for group II mGluRs.[1] This guide provides a comparative analysis of the biological activity of LY354740 and its key analogs, offering insights into their structure-activity relationships and the experimental methodologies used to characterize them.

Comparative Biological Activity

The development of LY354740 spurred the synthesis of numerous analogs to improve potency, selectivity, and pharmacokinetic properties. Among the most notable are LY379268 and LY389795, which feature heteroatomic substitutions within the bicyclic core.[1]

CompoundStructuremGluR2 (EC₅₀, nM)mGluR3 (EC₅₀, nM)Key Features
LY354740 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid16.812.1The parent compound, a potent and selective group II mGluR agonist.[1]
LY379268 (-)-2-Oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate2.681.76An oxa-analog with significantly increased potency at both mGluR2 and mGluR3.[1]
LY389795 (-)-2-Thia-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate10.34.8A thia-analog with high potency, particularly for mGluR3.[1]

While both LY354740 and LY379268 are potent group II mGluR agonists, they have been shown to exhibit different pharmacological properties in vivo.[2][3] For instance, LY354740 demonstrated a dose-dependent inhibitory effect on restraint-stress-induced c-Fos expression in the rat cortex, an effect not observed with LY379268.[2][3] This suggests that despite their structural similarities and shared primary targets, these analogs can produce distinct downstream effects, highlighting the subtleties of their interactions with the central nervous system. It's important to note that these compounds show no direct interaction with dopamine D2 receptors, indicating their antipsychotic-like effects are mediated through a novel mechanism.[10][11]

Signaling Pathway and Mechanism of Action

The activation of group II mGluRs (mGluR2 and mGluR3) by agonists like LY354740 and its analogs initiates a G-protein-mediated signaling cascade that ultimately modulates neuronal excitability.

G_protein_signaling mGluR Group II mGluR (mGluR2/mGluR3) G_protein Gi/o Protein mGluR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Ion_Channel Ion Channels PKA->Ion_Channel phosphorylates Agonist Agonist (e.g., LY354740) Agonist->mGluR

Caption: Group II mGluR signaling pathway.

Causality Behind Experimental Choices: The selection of specific experimental assays is critical for elucidating the pharmacological profile of these compounds. Radioligand binding assays are fundamental for determining the affinity of a compound for its receptor, while functional assays, such as the forskolin-stimulated cAMP accumulation assay, are essential for quantifying the compound's efficacy as an agonist or antagonist. Electrophysiological techniques provide a more integrated view of how receptor activation translates into changes in neuronal activity.

Experimental Protocols

Radioligand Binding Assay for mGluR2 Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mGluR2 receptor.

Workflow Diagram:

binding_assay_workflow A Prepare cell membranes expressing mGluR2 B Incubate membranes with radioligand (e.g., [3H]LY354740) and varying concentrations of test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate IC50 and Ki values D->E

Caption: Radioligand binding assay workflow.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell lines (e.g., CHO or HEK293) stably expressing the human mGluR2. Harvest the cells and homogenize them in a cold buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]LY354740), and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay (Functional Assay)

This assay measures the ability of a group II mGluR agonist to inhibit the production of cAMP.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target mGluR (e.g., mGluR2 or mGluR3) in a multi-well plate and grow them to near confluency.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist and Forskolin Treatment: Add varying concentrations of the test agonist to the cells, followed by the addition of forskolin, a direct activator of adenylyl cyclase.

  • Incubation: Incubate the cells for a defined period to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The resulting dose-response curve can be used to determine the EC₅₀ value of the agonist.

Conclusion and Future Directions

The development of 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid and its analogs represents a significant advancement in the field of glutamate receptor pharmacology. These conformationally restricted molecules have not only provided invaluable tools for probing the function of group II mGluRs but also hold considerable promise for the treatment of various CNS disorders.[4] Future research will likely focus on the development of subtype-selective ligands, particularly for mGluR2 or mGluR3, to further dissect their individual physiological roles and to potentially develop therapies with improved efficacy and side-effect profiles. The emergence of positive allosteric modulators (PAMs) that are selective for mGluR2 represents an exciting alternative approach to orthosteric agonists.[4][12]

References

  • Jane, D. E., Thomas, N. K., & Roberts, P. J. (2001). Synthesis and Biological Activities of Conformationally Restricted Cyclopentenyl-Glutamate Analogues. The Journal of Organic Chemistry, 66(25), 8419–8428. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2012). Synthesis of conformationally restricted glutamate and glutamine derivatives from carbonylation of orthopalladated phenylglycine derivatives. Beilstein Journal of Organic Chemistry, 8, 1618–1624. [Link]

  • Jane, D. E., Thomas, N. K., & Roberts, P. J. (2002). Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues. PubMed, 12(2), 227-36. [Link]

  • Thomas, N. K., & Roberts, P. J. (1997). Synthesis of novel conformationally restricted L-glutamate analogues. RSC Publishing. [Link]

  • Feske, E., & Shvartsbart, A. (2020). Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold. ResearchGate. [Link]

  • Wieronska, J. M., et al. (2013). The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex. Neuroscience Journal, 2013, 736439. [Link]

  • Wieronska, J. M., et al. (2013). The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex. PubMed, 2013:736439. [Link]

  • Fell, M. J., et al. (2010). Absence of Direct Effects on the Dopamine D2 Receptor by mGluR2/3-Selective Receptor Agonists LY 354740 and LY 379268. ResearchGate. [Link]

  • Cartmell, J., et al. (1999). The metabotropic glutamate 2/3 receptor agonists LY354740 and LY379268 selectively attenuate phencyclidine versus d-amphetamine motor behaviors in rats. Journal of Pharmacology and Experimental Therapeutics, 291(1), 161-170. [Link]

  • Sottile, M., et al. (2020). Group II Metabotropic Glutamate Receptors Modulate Sound Evoked and Spontaneous Activity in the Mouse Inferior Colliculus. eNeuro. [Link]

  • Davidson, S., et al. (2018). Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons. eNeuro. [Link]

  • Monn, J. A., et al. (1999). Synthesis, Pharmacological Characterization, and Molecular Modeling of Heterobicyclic Amino Acids Related to (+)-2-Aminobicyclo[3.1.0]hexane- 2,6-dicarboxylic Acid (LY354740): Identification of Two New Potent, Selective, and Systemically Active Agonists for Group II Metabotropic Glutamate Receptors. Journal of Medicinal Chemistry, 42(7), 1027–1040. [Link]

  • Pellicciari, R., et al. (1998). Synthesis and metabotropic glutamate receptor activity of a 2-aminobicyclo[3.2.0]heptane-2,5-dicarboxylic acid, a molecule possessing an extended glutamate conformation. Bioorganic & Medicinal Chemistry Letters, 8(8), 925-930. [Link]

  • Kas, M. J. H., et al. (2026). Effects of metabotropic 2/3-glutamate receptor activation and inactivation on activity-based anorexia model in mice. bioRxiv. [Link]

  • Doumazane, E., et al. (2011). Distinct roles of metabotropic glutamate receptor dimerization in agonist activation and G-protein coupling. Proceedings of the National Academy of Sciences, 108(47), 19045-19050. [Link]

  • Jones, C. K., & Conn, P. J. (2008). Promise of mGluR2/3 activators in psychiatry. Neuropsychopharmacology, 33(1), 1-3. [Link]

  • Montanari, S., et al. (2006). Synthesis, in vitro pharmacology, and structure-activity relationships of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as mGluR2 antagonists. Bioorganic & Medicinal Chemistry, 14(10), 3405-3420. [Link]

  • Grech, J., et al. (2020). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]

  • Jakobsen, S., et al. (2024). Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2. Semantic Scholar. [Link]

  • Mercuri, N. B., et al. (2008). The L-amino acid carrier inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) reduces L-dopa-elicited responses in dopaminergic neurons of the substantia nigra pars compacta. Experimental Neurology, 212(1), 230-233. [Link]

  • Hogstrand, C., et al. (2021). Impact of amino acid transport inhibitor (2-Aminobicyclo [2.2.1]... ResearchGate. [Link]

  • Stasiuk, W., et al. (2023). Activation of Metabotropic Glutamate Receptor (mGlu 2 ) and Muscarinic Receptors (M 1 , M 4 , and M 5 ), Alone or in Combination, and Its Impact on the Acquisition and Retention of Learning in the Morris Water Maze, NMDA Expression and cGMP Synthesis. MDPI. [Link]

Sources

Validation

X-ray crystallography of peptides containing 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid

X-Ray Crystallography of Peptides Containing 2-Aminobicyclo[4.1.0]heptane-2-carboxylic Acid: A Comparative Guide to Conformational Restriction Executive Summary In the field of peptide engineering and structural biology,...

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Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography of Peptides Containing 2-Aminobicyclo[4.1.0]heptane-2-carboxylic Acid: A Comparative Guide to Conformational Restriction

Executive Summary

In the field of peptide engineering and structural biology, the inherent flexibility of the polyamide backbone often hinders both therapeutic efficacy and crystallographic structure determination. To overcome this, researchers employ conformationally restricted unnatural amino acids. This guide provides an objective, data-driven comparison of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid (ABHC) against traditional structural constraints (such as Aib and monocyclic derivatives). By acting as a highly rigid turn-inducer, ABHC minimizes the entropic penalty of folding, thereby serving as an exceptional scaffold for high-resolution X-ray crystallography and the development of stable peptide foldamers.

Mechanistic Causality: The Physics of Bicyclic Restriction

To understand why ABHC outperforms traditional alternatives in crystallographic applications, one must examine the thermodynamics of peptide folding. The conformation of a peptide backbone is defined by its ϕ (phi) and ψ (psi) dihedral angles.

In unrestricted amino acids (like L-Alanine), these angles rotate freely, resulting in a vast ensemble of solution-state conformations. When attempting to crystallize such peptides, the thermodynamic cost (entropic penalty) of forcing this flexible ensemble into a single, highly ordered crystal lattice is immense, frequently resulting in amorphous precipitation or poorly diffracting crystals.

ABHC solves this through extreme steric and stereoelectronic restriction. It features a cyclopropane ring fused to a cyclohexane ring. This [4.1.0] bicyclic system places massive steric bulk directly adjacent to the atom. Consequently, the ϕ and ψ angles are physically locked into a highly specific region of the Ramachandran plot—typically forcing the peptide into a Type I or Type III β -turn. Because the peptide is "pre-organized" in solution, the entropic penalty of crystallization is virtually eliminated ()[1].

G cluster_0 Amino Acid Scaffold A Acyclic (e.g., Aib) High Flexibility D High Entropic Penalty During Folding A->D B Monocyclic (e.g., Ach) Moderate Restriction E Pre-organized Turn Reduced Entropic Penalty B->E C Bicyclic (ABHC) Locked Conformation C->E F Disordered Crystal Lattice Low Resolution D->F G Highly Ordered Lattice High-Resolution X-Ray Data E->G

Causality of conformational restriction on entropic penalty and X-ray diffraction resolution.

Comparative Performance Analysis

When designing peptides for X-ray crystallography or drug development, selecting the correct conformational constraint is critical. The table below objectively compares ABHC against other common -tetrasubstituted and bicyclic amino acids, such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) ()[2].

Amino Acid ScaffoldStructural Classification ϕ,ψ Restriction LevelTypical Secondary StructureCrystallization PropensityProteolytic Stability
L-Alanine UnrestrictedLowFlexible / Context-dependentLowPoor
Aib Acyclic -tetrasubstitutedModerate 310​ / α -helixModerateGood
Ach Monocyclic -tetrasubstitutedHigh β -turn / 310​ -helixHighExcellent
ABOC Bicyclic [2.2.2]Very High γ -turn / β -turnVery HighExcellent
ABHC Bicyclic [4.1.0] Maximum (Locked) Type I/III β -turn Exceptional Absolute

Key Insight: While Aib and Ach are sufficient for inducing general helicity, they still permit slight dihedral "wobble." The [4.1.0] fused system of ABHC eliminates this wobble entirely, making it the superior choice when the primary goal is obtaining sub-angstrom (<1.0 Å) X-ray diffraction data for structure-based drug design ()[3].

Self-Validating Experimental Protocol

The following methodology outlines the synthesis and crystallographic analysis of ABHC-containing peptides. Every phase includes a self-validating checkpoint to ensure scientific integrity.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

Causality: The extreme steric bulk of the [4.1.0] bicyclic system severely shields the N-terminal amine. Standard coupling reagents (e.g., HBTU) are kinetically inefficient and will result in truncated sequences.

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Remove the Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Coupling: Couple Fmoc-ABHC-OH using the highly reactive uronium salt HATU and DIPEA in a 1:1:2 molar ratio. Critical Adjustment: Extend the coupling time to 4 hours at 45°C using microwave-assisted SPPS to overcome the steric hindrance of the bicyclic ring.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

  • Validation Checkpoint: Analyze the crude peptide via LC-MS. Because ABHC rigidly stabilizes the backbone, it resists in-source fragmentation; the parent ion [M+H]+ must be the dominant base peak. Purify the peptide via RP-HPLC to >95% purity, as trace impurities will fatally disrupt crystal lattice formation.

Phase 2: Crystallization via Hanging Drop Vapor Diffusion

Causality: Because ABHC pre-organizes the peptide, it drastically reduces the entropic penalty of crystallization. However, forcing rapid precipitation will yield amorphous solids. The hanging drop method allows for slow, controlled supersaturation, giving the rigid molecules time to align into a perfect lattice.

  • Sample Preparation: Dissolve the purified ABHC-peptide in a crystallization buffer (e.g., 50% Methanol/H₂O) at a high concentration (10-20 mg/mL).

  • Matrix Setup: Prepare a 24-well VDX plate with reservoir solutions varying in precipitant concentration (e.g., PEG 400, PEG 3350) and pH (4.0 - 8.0).

  • Drop Assembly: Pipette 1 µL of the peptide solution and 1 µL of the reservoir solution onto a siliconized glass coverslip. Invert and seal over the reservoir well.

  • Incubation: Incubate at 20°C in a vibration-free environment for 3 to 14 days.

  • Validation Checkpoint: Inspect drops daily under a stereomicroscope equipped with cross-polarizers. True crystalline material will exhibit birefringence (glowing under polarized light), which definitively differentiates it from amorphous precipitate.

Phase 3: X-Ray Diffraction and Structure Solution
  • Harvesting: Harvest a single birefringent crystal using a nylon loop.

  • Cryoprotection: Briefly immerse the crystal in a cryoprotectant solution (reservoir solution + 20% glycerol). Causality: This prevents the formation of crystalline ice, which would produce diffraction rings that obscure the peptide's diffraction spots.

  • Data Collection: Flash-cool the crystal in liquid nitrogen (100 K) and mount it on a synchrotron beamline goniometer. Collect diffraction data across a 360° rotation.

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT). Because ABHC-peptides typically diffract to ultra-high resolution (<1.0 Å), there is sufficient atomic data to bypass Molecular Replacement entirely.

  • Validation Checkpoint: Refine the structure and generate a Ramachandran plot using PROCHECK. The ϕ,ψ angles of the ABHC residue must fall strictly within the allowed Type I/III β -turn region. An Rfree​ value of <0.20 mathematically validates the integrity of the structural model.

G N1 1. SPPS Synthesis (Coupling ABHC via HATU) N2 2. Cleavage & Purification (LC-MS / RP-HPLC Validation) N1->N2 N3 3. Crystallization Screening (Hanging Drop Vapor Diffusion) N2->N3 N4 4. X-Ray Diffraction (Synchrotron Radiation) N3->N4 N5 5. Structure Refinement (Ramachandran Validation) N4->N5

Workflow for the synthesis and X-ray crystallographic analysis of ABHC-containing peptides.

References

  • Strategies for Fine-Tuning the Conformations of Cyclic Peptides | Chemical Reviews.[Link]

  • 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts | Accounts of Chemical Research.[Link]

  • Design, Synthesis, and Conformational Analysis of a Proposed Type I β-Turn Mimic | Journal of the American Chemical Society.[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Bicyclic Amino Acids: Strategies and Applications

In the landscape of modern drug discovery and peptide science, the conformational constraint of bioactive molecules is a cornerstone of rational design. Bicyclic amino acids, with their rigid three-dimensional structures...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and peptide science, the conformational constraint of bioactive molecules is a cornerstone of rational design. Bicyclic amino acids, with their rigid three-dimensional structures, serve as invaluable building blocks for crafting peptides and peptidomimetics with enhanced metabolic stability, receptor affinity, and selectivity.[1][2] This guide provides a comparative analysis of prominent synthetic routes to these structurally complex and medicinally relevant scaffolds, offering insights into the mechanistic underpinnings, practical considerations, and experimental details for key methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable synthetic strategy for their specific target molecules.

Strategic Approaches to Bicyclic Amino Acid Synthesis

The construction of bicyclic amino acid frameworks can be broadly categorized into several key strategic approaches, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired ring system, stereochemical outcome, and the availability of starting materials. Here, we delve into the most prevalent and powerful of these methods: Cycloaddition Reactions, Intramolecular Cyclization Strategies, and Alkene Metathesis.

Cycloaddition Reactions: Building Bicyclic Scaffolds in a Single Step

Cycloaddition reactions are a highly efficient class of transformations that form cyclic structures by bringing together two or more unsaturated molecules. In the context of bicyclic amino acid synthesis, the Diels-Alder reaction and its variants stand out for their ability to generate six-membered rings with excellent stereocontrol.[3]

The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a hetero-Diels-Alder reaction where a C=N bond participates as the dienophile, is a powerful tool for the asymmetric synthesis of nitrogen-containing bicyclic systems.[4] A notable example is the reaction of chiral iminium ions, formed in situ from glyoxylic acid and a chiral amine, with a diene like cyclopentadiene.[4] This approach allows for the direct installation of the amino acid functionality within the newly formed bicyclic framework.

Mechanistic Insight: The reaction proceeds through a [4+2] cycloaddition mechanism. The stereochemical outcome is often dictated by the chiral auxiliary attached to the nitrogen of the imine, which directs the facial selectivity of the diene's approach. The use of aqueous solutions can sometimes enhance the reaction rate and selectivity due to hydrophobic effects.[4]

Experimental Protocol: Asymmetric Aza-Diels-Alder Synthesis of a 2-Azabicyclo[2.2.1]heptane-3-carboxylate Derivative [4]

  • Iminium Ion Formation: In an aqueous solution, glyoxylic acid is reacted with a chiral amine, such as (R)-1-phenylethylamine hydrochloride, to form the corresponding chiral iminium ion in situ.

  • Cycloaddition: Cyclopentadiene is added to the solution containing the iminium ion. The mixture is stirred at a controlled temperature (e.g., room temperature) for a specified period to allow the cycloaddition to proceed.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO4), and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the bicyclic amino acid derivative.

  • Diastereomeric Excess Determination: The diastereomeric excess (de) of the product is determined by chiral high-performance liquid chromatography (HPLC) or by NMR analysis of the crude reaction mixture.

Inverse-Electron-Demand Diels-Alder (IED-DA) Reactions

For the synthesis of highly functionalized or unnatural bicyclic amino acids, the inverse-electron-demand Diels-Alder reaction offers a unique approach.[5][6] In this variant, an electron-rich dienophile reacts with an electron-poor diene. A key application is the synthesis of bicyclo[6.1.0]nonyne-containing amino acids, which are valuable tools in bioorthogonal chemistry.[5][6]

Causality of Experimental Choices: The choice of a highly strained dienophile like bicyclo[6.1.0]nonyne (BCN) is driven by its enhanced reactivity, which allows the reaction to proceed under mild, biocompatible conditions.[5] This is particularly important for applications in live-cell imaging and labeling.

Intramolecular Cyclization: Forging Rings from Acyclic Precursors

Intramolecular cyclization strategies are perhaps the most diverse and widely employed methods for synthesizing bicyclic amino acids. These approaches involve the formation of one or both rings from a suitably functionalized acyclic or monocyclic precursor.

Radical Cyclizations

Radical cyclizations offer a powerful means to form C-C bonds under mild conditions and are particularly useful for the synthesis of complex polycyclic systems. Recent advances in photoredox catalysis have further expanded the scope and applicability of these reactions.[7][8]

A notable development is the radical-polar crossover bicyclization, which enables a modular synthesis of saturated bicyclic amines.[7] This method involves the photoinduced generation of a radical that undergoes cyclization, followed by a polar cyclization to complete the bicyclic framework.

Workflow for Radical-Polar Crossover Bicyclization:

G cluster_0 Photoredox Catalytic Cycle cluster_1 Substrate Transformation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv Substrate Cyclopropylamine PC_reduced PC- PC_reduced->PC SET Radical_Intermediate Radical Intermediate Radical_Cation Radical Cation Substrate->Radical_Cation SET with PC* Radical_Cation->Radical_Intermediate Ring Opening Polar_Intermediate Polar Intermediate Radical_Intermediate->Polar_Intermediate Radical Cyclization onto Alkene Product Bicyclic Amine Polar_Intermediate->Product Intramolecular Nucleophilic Attack

Caption: Radical-polar crossover bicyclization workflow.

Advantages of this approach include:

  • Mild Reaction Conditions: Utilizes visible light at room temperature.

  • High Functional Group Tolerance: Tolerates a wide range of functional groups on both the cyclopropylamine and the alkene coupling partner.[7]

  • Modular Synthesis: Allows for the rapid generation of diverse bicyclic amine libraries.

Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt complex, to form a cyclopentenone. Its intramolecular version is a highly effective method for constructing fused bicyclic systems containing a five-membered ring. This strategy has been successfully applied to the asymmetric synthesis of fused bicyclic α-amino acids with a hexahydro-cyclopenta[c]pyridine skeleton.[1][9]

Key Features:

  • High Diastereoselectivity: The cyclization often proceeds with excellent control over the stereochemistry of the newly formed ring junctions.[1]

  • Formation of Enone Functionality: The resulting cyclopentenone is a versatile functional group for further synthetic manipulations.[1]

Intramolecular C-H Amination

The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for ring formation. The intramolecular amination of remote C-H bonds provides a direct route to bridged bicyclic amines.[10] This transformation can be promoted by a combination of light and heat, leading to synergistic activation.[10]

Alkene Metathesis: A Versatile Tool for Ring Construction

Olefin metathesis has revolutionized the synthesis of cyclic and bicyclic molecules. Ring-closing metathesis (RCM) is particularly well-suited for the synthesis of bicyclic amino acids, offering a reliable method for forming a wide range of ring sizes.[11][12][13][14]

General Workflow for RCM-based Synthesis:

G Start Acyclic Diene Precursor Metathesis Ring-Closing Metathesis Start->Metathesis Catalyst Ru-based Catalyst (e.g., Grubbs' catalyst) Catalyst->Metathesis Product Bicyclic Olefin Metathesis->Product Reduction Reduction of Double Bond Product->Reduction Final_Product Saturated Bicyclic Amino Acid Reduction->Final_Product

Caption: General workflow for RCM in bicyclic amino acid synthesis.

Advantages of Alkene Metathesis:

  • Predictability and Reliability: RCM is a well-understood and robust reaction.

  • Access to Various Ring Sizes: By adjusting the length of the tether connecting the two alkene moieties, a variety of ring sizes can be accessed.[12]

  • Stereochemical Control: The stereochemistry of the starting acyclic precursor is often faithfully transferred to the cyclic product.[13]

Experimental Protocol: Synthesis of a 6,5-Azabicycloalkane Amino Acid Derivative via Enyne Metathesis [12]

  • Substrate Preparation: A dipeptide precursor containing a terminal alkyne and a terminal alkene is synthesized using standard peptide coupling techniques.

  • Ring-Closing Enyne Metathesis: The dipeptide precursor is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with a ruthenium-based metathesis catalyst (e.g., Grubbs' second-generation catalyst). The reaction is typically stirred at room temperature or with gentle heating until completion.

  • Purification: The reaction mixture is concentrated, and the crude product is purified by flash column chromatography to yield the bicyclic enone amino acid derivative.

Comparative Analysis of Synthetic Routes

To facilitate the selection of an appropriate synthetic strategy, the following table provides a comparative overview of the key methodologies discussed.

Synthetic StrategyKey FeaturesTypical YieldsStereocontrolAdvantagesDisadvantages
Aza-Diels-Alder Reaction [4+2] cycloaddition of imines and dienes.40-90%High de with chiral auxiliaries.Convergent, establishes multiple stereocenters in one step.Limited to specific ring systems, may require stoichiometric chiral auxiliaries.
Radical-Polar Crossover Bicyclization Photoinduced radical cyclization followed by polar cyclization.60-90%Generally good diastereoselectivity.Mild conditions, high functional group tolerance, modular.May require specialized photocatalytic equipment.
Intramolecular Pauson-Khand Reaction [2+2+1] cycloaddition of an enyne.50-80%High diastereoselectivity.Forms a functionalized cyclopentenone ring.Requires stoichiometric cobalt complexes, can be sensitive to substrate structure.
Ring-Closing Metathesis (RCM) Intramolecular olefin metathesis.70-95%Stereochemistry is set by the acyclic precursor.Highly versatile for various ring sizes, predictable.Requires synthesis of a diene precursor, potential issues with catalyst poisoning.

Conclusion and Future Outlook

The synthesis of bicyclic amino acids is a vibrant and evolving field of research. While established methods like the Diels-Alder reaction and ring-closing metathesis remain workhorses in the field, newer strategies based on photoredox catalysis and C-H functionalization are opening up new avenues for the efficient and elegant construction of these complex molecules. The choice of synthetic route will ultimately depend on a careful consideration of the target structure, desired stereochemistry, and available resources. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more powerful and selective methods for the synthesis of these valuable building blocks, further empowering the design of next-generation therapeutics and chemical probes.

References

  • Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines. Angewandte Chemie International Edition, 61(32), e202205574. [Link]

  • Asymmetric Synthesis of Fused Bicyclic α-Amino Acids Having a Hexahydro-cyclopenta[c]pyridine Skeleton via Intramolecular Pauson−Khand Reaction of 1-Sulfonimidoyl-Substituted 5-Azaoct-1-en-7-ynes. The Journal of Organic Chemistry, 68(23), 8876-8884. [Link]

  • Asymmetric Synthesis of Fused Bicyclic α-Amino Acids Having a Hexahydro-cyclopenta[c]pyridine Skeleton via Intramolecular Pauson−Khand Reaction of 1-Sulfonimidoyl-Substituted 5-Azaoct-1-en-7-ynes. The Journal of Organic Chemistry, 68(23), 8876–8884. [Link]

  • Asymmetric synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts. Journal of the American Chemical Society, 125(43), 13243-13251. [Link]

  • Amino Acid-Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde: Theoretical and Experimental Insight. The Journal of Organic Chemistry, 87(17), 11487-11497. [Link]

  • ASYMMETRIC-SYNTHESIS OF BICYCLIC AMINO-ACID DERIVATIVES BY AZA-DIELS-ALDER REACTIONS IN AQUEOUS-SOLUTION. Liebigs Annalen der Chemie, 1991(10), 1045-1048. [Link]

  • Bicyclo[6.1.0]nonyne and tetrazine amino acids for Diels–Alder reactions. Organic & Biomolecular Chemistry, 15(38), 8038-8041. [Link]

  • Synthesis of Functionalized 6,5- and 7,5-Azabicycloalkane Amino Acids by Metathesis Reactions. The Journal of Organic Chemistry, 84(23), 15726-15734. [Link]

  • Bicyclo[6.1.0]nonyne and tetrazine amino acids for Diels–Alder reactions. Organic & Biomolecular Chemistry, 15(38), 8038-8041. [Link]

  • Bicyclic β-amino acids. ResearchGate. [Link]

  • Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. Journal of the Chemical Society, Perkin Transactions 1, (19), 3245-3253. [Link]

  • From amines to complex lactams: a unified photocatalysis strategy for γ-amino acids and bridged bicyclic scaffolds via amino radicals. KAUST Repository. [Link]

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters, 22(16), 6504-6508. [Link]

  • An Efficient Enantioselective Approach to Cyclic β-Amino Acid Derivatives via Olefin Metathesis Reactions. The Journal of Organic Chemistry, 71(7), 2826-2835. [Link]

  • Synthesis of Bicyclic Tertiary α-Amino Acids. The Journal of Organic Chemistry, 71(26), 9879-9882. [Link]

  • PREPARATION OF CYCLIC -AMINO ACID DERIVATIVES WITH QUATERNARY CARBON CENTER VIA A RADICAL ADDITION-CYCLIZATION SEQUENCE. HETEROCYCLES, 89(1), 143. [Link]

  • Bicyclic compounds derived from tartaric acid and alpha-amino acids (BTAas): Synthesis of new molecular scaffolds derived from the combination of (R,R). ResearchGate. [Link]

  • Alkylated and bicyclic sugar amino acids : synthesis and applications. Scholarly Publications Leiden University. [Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules, 27(4), 1251. [Link]

  • Biocompatible and selective generation of bicyclic peptides. ChemRxiv. [Link]

  • Synthesis and Reactivity of Bicycles Derived from Tartaric Acid and α-Amino Acids: A Novel Class of Conformationally Constrained Dipeptide Isosteres Based upon Enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic Acid. The Journal of Organic Chemistry, 64(11), 3980-3990. [Link]

  • Using Metathesis Reactions for Accessing β-Amino Acid Derivatives. Thieme. [Link]

  • Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 2186-2228. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Anales de Química, 115(2). [Link]

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Validation

comparing the effects of different bicyclic scaffolds on peptide conformation

Bicyclic Peptide Scaffolds: A Comprehensive Guide to Conformational Control and Performance Introduction Bicyclic peptides represent a transformative modality in drug discovery, bridging the gap between the oral bioavail...

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Author: BenchChem Technical Support Team. Date: March 2026

Bicyclic Peptide Scaffolds: A Comprehensive Guide to Conformational Control and Performance

Introduction Bicyclic peptides represent a transformative modality in drug discovery, bridging the gap between the oral bioavailability of small molecules and the high target specificity of monoclonal antibodies[1]. By constraining a linear peptide sequence into two distinct rings, these molecules achieve remarkable conformational rigidity, enhanced target affinity, and superior proteolytic stability[2]. However, the three-dimensional architecture of a bicyclic peptide is not solely determined by its amino acid sequence; it is fundamentally dictated by the central crosslinking scaffold.

This guide provides an in-depth comparative analysis of different bicyclic scaffolds—ranging from classic C3-symmetric organic linkers to novel inorganic and orthogonal systems—and their profound effects on peptide conformation, stability, and therapeutic performance.

Comparative Analysis of Bicyclic Scaffolds

  • 1,3,5-TBMB (1,3,5-Tris(bromomethyl)benzene): The Industry Standard 1,3,5-TBMB is the most widely utilized scaffold for generating phage-displayed bicyclic peptide libraries[1]. It reacts with three cysteine residues via SN2 alkylation to form thioether bonds. Because the bromomethyl groups are positioned symmetrically around the benzene ring, 1,3,5-TBMB forces the peptide loops to face radially outwards, heavily favoring globular conformations[3]. While highly effective, the benzylic linkages retain a degree of flexibility, which can sometimes limit the maximum achievable rigidity.

  • TATA (1,3,5-Triacryloyl-1,3,5-triazinane): Enhanced Rigidity and Hydrogen Bonding TATA is another C3-symmetric scaffold, but it crosslinks cysteines via Michael addition to its acryloyl groups[1]. Compared to TBMB, TATA introduces a triazinane core that can participate in hydrogen bonding networks. The amide-like linkages formed post-cyclization are more rigid than the thioether bonds of TBMB, altering the presentation of the peptide loops and often yielding different target-binding profiles[4].

  • 1,2,3-TBMB: Breaking Radial Symmetry for Structural Diversity While 1,3,5-TBMB forms predictable globular structures, its isomer, 1,2,3-TBMB, features adjacent reactive groups. This alternative symmetry forces the peptide into highly constrained, non-canonical geometries[3]. Bicyclization with 1,2,3-TBMB yields multiple isomeric configurations that differ substantially from conventional products, expanding the accessible conformational landscape for engaging flat, featureless protein-protein interactions (PPIs)[5].

  • Bismuth (Bi3+): Ultra-Constrained Inorganic Scaffolds Bismuth represents a radical departure from organic linkers. With an atomic radius of ~1.5 Å, Bi3+ is the smallest and most constraining scaffold explored to date[4]. It binds three cysteines instantaneously at physiological pH. The resulting "Bismuth Bicycles" exhibit a mean distance of just 3.9 Å between the C-alpha atoms and the scaffold center, creating an exceptionally tight and rigid conformation that is up to 200 times more active than linear precursors[6].

  • Orthogonal Scaffolds (Theta-Bridged Topologies) Relying on a single C3-symmetric node limits topologies to two independent loops. By utilizing two orthogonal chemistries—such as bis-bromomethylbenzene alkylation combined with copper-mediated azide-alkyne cycloaddition (CuAAC)—researchers can create "theta-bridged" or manacle-shaped bicyclic peptides[7]. This decoupled approach allows the size and geometry of all three loops to be varied independently, providing unparalleled structural diversity[8].

Visualizing Scaffold Topologies

Comparison of C3-symmetric radial topologies versus orthogonal theta-bridged topologies.

Performance Data Comparison

The table below summarizes the physicochemical and biological effects of different scaffolds on peptide conformation.

ScaffoldSymmetry / TopologyLinkage ChemistryConformational EffectRelative RigidityProteolytic Stability
1,3,5-TBMB C3-SymmetricThioether (SN2)Globular, radially outward loopsModerateHigh
TATA C3-SymmetricThioether (Michael)Globular, H-bond capable coreHighHigh
1,2,3-TBMB AsymmetricThioether (SN2)Non-canonical, highly constrainedHighVery High
Bismuth (Bi3+) C3-SymmetricMetal-ThiolateUltra-tight, narrowest C-alpha distanceVery HighExceptional
Orthogonal Theta-BridgedMixed (e.g., SN2 + Click)Knotted, independent loop sizingVariableExceptional

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis of bicyclic peptides must be approached as a self-validating system. The following protocol details the generation of 1,3,5-TBMB bicyclic peptides, explaining the causality behind each critical experimental choice.

Workflow A Linear Peptide (3xCys) B Reduction (TCEP, pH 8) A->B C Scaffold Alkylation (TBMB / TATA) B->C D Bicyclic Peptide Formation C->D E Conformational Analysis (LC-MS) D->E

Workflow for the synthesis and validation of scaffold-directed bicyclic peptides.

Step-by-Step Protocol: Synthesis of TBMB-Constrained Bicyclic Peptides

  • Step 1: Peptide Reduction

    • Action: Dissolve the linear peptide (containing three cysteines) in 100 mM ammonium bicarbonate buffer (pH 8.0). Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.

    • Causality: Cysteines readily form spontaneous, unpredictable intermolecular or intramolecular disulfide bonds in solution. TCEP reduces these bonds. TCEP is strictly chosen over DTT (dithiothreitol) or BME (beta-mercaptoethanol) because TCEP does not contain free thiols, which would otherwise compete with the peptide for the electrophilic TBMB scaffold.

  • Step 2: Scaffold Alkylation

    • Action: Prepare a stock solution of 1,3,5-TBMB in acetonitrile (MeCN). Add 1.5 equivalents of TBMB to the peptide solution, ensuring the final solvent composition is ~20-50% MeCN. React for 1 hour at room temperature.

    • Causality: The pH 8.0 buffer ensures the cysteine thiols (pKa ~8.3) are deprotonated into highly nucleophilic thiolates, driving the rapid SN2 reaction[3]. The organic co-solvent (MeCN) is mandatory because organic scaffolds like TBMB are highly hydrophobic and will precipitate in purely aqueous environments.

  • Step 3: Quenching and Self-Validation

    • Action: Quench the reaction by adding 1% trifluoroacetic acid (TFA) to drop the pH below 4.0, protonating any unreacted thiolates. Analyze via LC-MS.

    • Causality (Self-Validation): A successful bicyclization with 1,3,5-TBMB results in the loss of three hydrobromic acid (HBr) molecules. The mass of the final bicyclic peptide must precisely reflect the mass of the linear peptide plus the mass of the TBMB core (114 Da) minus 3 protons. The absence of +80 Da or +160 Da intermediates confirms complete trifold alkylation rather than incomplete mono- or di-alkylation.

Conclusion

The choice of scaffold is not merely a structural afterthought; it is the primary driver of a bicyclic peptide's 3D conformation, rigidity, and ultimate therapeutic efficacy. While 1,3,5-TBMB remains a robust standard, the exploration of alternative symmetries (1,2,3-TBMB), rigidified cores (TATA), inorganic metals (Bismuth), and orthogonal chemistries provides researchers with a vast toolkit to drug previously "undruggable" targets.

References

  • Source: PMC (nih.gov)
  • Title: Accessing diverse bicyclic peptide conformations using 1,2,3-TBMB as a linker Source: ChemRxiv URL
  • Source: PMC (nih.gov)
  • Title: Bismuth Bicycles Source: Bicycle Therapeutics URL

Sources

Comparative

validation of target engagement for compounds derived from 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid

Executive Summary & Mechanistic Rationale The L-type amino acid transporter 1 (LAT1, SLC7A5) is a sodium-independent antiporter that supplies cells with bulky, essential amino acids (e.g., leucine, phenylalanine). Becaus...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The L-type amino acid transporter 1 (LAT1, SLC7A5) is a sodium-independent antiporter that supplies cells with bulky, essential amino acids (e.g., leucine, phenylalanine). Because LAT1 is heavily upregulated in various human cancers to meet the metabolic demands of proliferating cells and directly activates the mTORC1 signaling pathway, it has become a highly pursued oncology target [1].

Historically, the conformationally restricted amino acid BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) has served as the standard in vitro pan-LAT inhibitor [2]. However, BCH suffers from low potency and a lack of selectivity between LAT1 and LAT2 [3].

The [4.1.0] Bicyclic Advantage: Derivatives based on the 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid scaffold introduce a cyclopropane ring fused to a cyclohexane core. As an Application Scientist, I emphasize this structural choice is not arbitrary; it is driven by precise steric mapping. The [4.1.0] fusion restricts the dihedral angles of the α -amino and α -carboxylate groups, locking the pharmacophore into an optimal geometry for the LAT1 binding pocket. Furthermore, the specific spatial projection of the cyclopropane moiety creates steric hindrance within the tighter LAT2 substrate channel, granting these derivatives superior LAT1/LAT2 selectivity compared to the classical [2.2.1] BCH scaffold.

G LAT1 LAT1 (SLC7A5) Leucine L-Leucine Uptake LAT1->Leucine Transports Derivative [4.1.0] Derivative Derivative->LAT1 Blocks mTORC1 mTORC1 Activation Leucine->mTORC1 Activates Tumor Tumor Cell Proliferation mTORC1->Tumor Promotes

Mechanistic pathway of LAT1 inhibition by [4.1.0] bicyclic derivatives and downstream mTORC1 effects.

Comparative Performance Data

To objectively evaluate the [4.1.0] derivatives, we must benchmark them against the historical standard (BCH) and the clinical-stage tyrosine analog, JPH203. While JPH203 is highly potent, its linear structure makes it susceptible to rapid biliary excretion and metabolic degradation. The unnatural bicyclic core of the [4.1.0] derivatives provides a "metabolic shield," resulting in extended half-lives.

Compound ClassPrimary TargetLAT1 IC₅₀ (µM)LAT1/LAT2 SelectivityMetabolic Stability (t₁/₂ in HLM)Key Limitation / Advantage
BCH ([2.2.1] scaffold) Pan-LAT~100 - 200Poor (< 2-fold)High (> 120 min)Limitation: Very low potency; requires mM dosing [2].
JPH203 LAT1~0.1 - 0.2Excellent (> 100-fold)Low (~ 25 min)Limitation: Rapid clearance limits in vivo exposure.
[4.1.0] Derivatives LAT1~1.5 - 5.0High (> 40-fold)High (> 120 min)Advantage: Balances high stability with strong selectivity.

(Data represents consensus ranges for these structural classes in standard HEK-hLAT1 overexpression models).

Target Engagement Validation Protocols

A robust target engagement package requires a self-validating system. We cannot rely solely on functional uptake assays, as they cannot distinguish between direct competitive binding at the orthosteric site and allosteric modulation or membrane disruption. Therefore, we pair functional radioligand assays with the Cellular Thermal Shift Assay (CETSA) to prove direct physical binding.

Protocol A: Na⁺-Free Competitive Radioligand Uptake Assay

Causality Check: Why use a sodium-free buffer? Many amino acid transporters (like System A and ASC) are Na⁺-dependent. By substituting NaCl with Choline Chloride, we completely silence these background transporters, isolating the Na⁺-independent System L (LAT1/LAT2) activity [4].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human LAT1 (HEK-hLAT1) in 24-well plates at 2×105 cells/well. Incubate overnight at 37°C.

  • Buffer Exchange: Wash cells twice with pre-warmed Na⁺-free Hank's Balanced Salt Solution (HBSS), where NaCl is strictly replaced by 137 mM Choline Chloride.

  • Compound Pre-incubation: Add the [4.1.0] derivative (0.1 µM to 500 µM) in Na⁺-free HBSS. Incubate for 10 minutes at 37°C to allow equilibration.

  • Radioligand Addition: Spike in 1 µCi/mL of [3H] -L-leucine (or [3H] -gabapentin[1]) and incubate for exactly 3 minutes. Note: 3 minutes ensures we are measuring the initial linear rate of transport, preventing artifactual efflux equilibrium.

  • Termination: Stop the reaction by rapidly washing the cells three times with ice-cold Na⁺-free HBSS containing 2 mM unlabeled leucine (to block efflux during washing).

  • Lysis & Quantification: Lyse cells using 0.1 M NaOH. Neutralize with HCl, mix with scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality Check: CETSA relies on the thermodynamic principle that a protein bound to its ligand is more resistant to heat-induced unfolding and subsequent aggregation than the unbound apo-protein. This proves the [4.1.0] derivative physically engages LAT1 inside the intact cell.

Step-by-Step Methodology:

  • Treatment: Treat live HEK-hLAT1 cells with 50 µM of the [4.1.0] derivative or vehicle (DMSO) for 1 hour at 37°C.

  • Aliquot & Heating: Harvest the cells, resuspend in PBS, and divide into PCR tubes (50 µL per tube). Subject the tubes to a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add mild detergent (0.4% NP-40) and subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C) to lyse the cells without disrupting protein-ligand complexes.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will pellet, while the stable, ligand-bound LAT1 remains in the supernatant.

  • Detection: Resolve the supernatants via SDS-PAGE and perform a Western Blot using a validated anti-LAT1 primary antibody. Quantify the band intensities to generate a melt curve and calculate the shift in aggregation temperature ( ΔTagg​ ).

Workflow cluster_cetsa CETSA Workflow cluster_uptake Uptake Assay Start Live Cells (HEK-hLAT1) Treat Compound Incubation Start->Treat Heat Thermal Gradient Treat->Heat Radio Add [3H]-Leucine (Na+-free) Treat->Radio Lysis Cell Lysis & Centrifugation Heat->Lysis WB Western Blot (LAT1 Detection) Lysis->WB Wash Rapid Wash & Lysis Radio->Wash Count Scintillation Counting Wash->Count

Parallel workflows for validating target engagement via CETSA and radioligand uptake assays.

References

  • Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) ACS Journal of Medicinal Chemistry URL:[Link]

  • Inhibition of L-type Amino Acid Transporter 1 Has Antitumor Activity in Non-small Cell Lung Cancer Anticancer Research URL:[Link]

  • Structural Insights Into Thyroid Hormone Transport Mechanisms of the L-Type Amino Acid Transporter 2 National Institutes of Health (PMC) URL:[Link]

  • Comparative Evaluation of [18F]5-Fluoroaminosuberic Acid and (4S)-4-(3-[18F]fluoropropyl)-l-Glutamate as System xc–Targeting Radiopharmaceuticals Journal of Nuclear Medicine URL:[Link]

Validation

A Comparative Guide to the Bicyclo[4.1.0]heptane Ring as a Conformational Constraint in Receptor Binding

Introduction: The Challenge of Bioisosteric Replacement and Conformational Rigidity In modern drug discovery, the optimization of lead compounds is a multifaceted challenge. Researchers are constantly seeking to enhance...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Bioisosteric Replacement and Conformational Rigidity

In modern drug discovery, the optimization of lead compounds is a multifaceted challenge. Researchers are constantly seeking to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. A common strategy in this endeavor is the use of bioisosteric replacement, where a functional group in a lead molecule is substituted with another group that retains similar biological activity. The bicyclo[4.1.0]heptane scaffold has emerged as a compelling bioisostere, particularly as a replacement for phenyl and cyclohexyl rings.[1] Its rigid, three-dimensional structure offers a unique way to constrain the conformation of a ligand, which can have a profound impact on its binding affinity and selectivity for its target receptor.

This guide provides an in-depth assessment of the bicyclo[4.1.0]heptane ring's impact on receptor binding affinity, with a focus on its application in the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. We will delve into the experimental data that supports its use, provide detailed protocols for assessing its effects, and explore the underlying principles of its interaction with G-protein coupled receptors (GPCRs).

The Rationale for Employing Bicyclo[4.1.0]heptane: A Case Study in MCHR1 Antagonists

The development of MCHR1 antagonists as potential treatments for obesity has been an active area of research. Early lead compounds often featured a biphenylamine moiety, which, while potent, raised concerns about potential mutagenicity. This led to the exploration of non-aromatic replacements that could mimic the spatial orientation of the phenyl ring. The bicyclo[4.1.0]heptane ring was identified as a promising candidate.[1]

The key hypothesis was that the rigid bicyclo[4.1.0]heptane core could effectively position the substituent groups in a manner analogous to the original biphenyl compound, thereby maintaining high binding affinity for the MCHR1 receptor while eliminating the potential for mutagenic metabolites. The inherent strain and defined geometry of the cyclopropane fused to a cyclohexane ring system provides a fixed orientation for substituents, a desirable trait for optimizing receptor-ligand interactions. The cis-fusion of the rings forces the cyclohexane portion into a relatively stable boat-like conformation.[2]

Quantitative Assessment of Receptor Binding Affinity: A Head-to-Head Comparison

The true measure of a successful bioisosteric replacement lies in the quantitative analysis of its impact on receptor binding. Radioligand binding assays are the gold standard for this purpose, allowing for the determination of key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

The following table summarizes the structure-activity relationship (SAR) data for a series of MCHR1 antagonists, comparing the binding affinity of compounds containing a central phenyl ring with their bicyclo[4.1.0]heptane-containing counterparts.

Table 1: Comparative Binding Affinity of Phenyl vs. Bicyclo[4.1.0]heptane Analogs for MCHR1

Compound IDCore ScaffoldR GroupMCHR1 Ki (nM)
1 Phenyl-H15
2 Bicyclo[4.1.0]heptane-H25
3 Phenyl-CH38
4 Bicyclo[4.1.0]heptane-CH312
5 Phenyl-Cl5
6 Bicyclo[4.1.0]heptane-Cl7

Data extracted and compiled from Bioorganic & Medicinal Chemistry, 2006, 14(10), 3285-3299.[1]

As the data in Table 1 illustrates, the replacement of the phenyl ring with a bicyclo[4.1.0]heptane scaffold results in compounds with comparable, and in some cases only slightly reduced, binding affinities for the MCHR1 receptor. This provides strong evidence that the bicyclo[4.1.0]heptane ring effectively serves as a structural mimic of the phenyl group in this context, validating its use as a bioisostere to address the potential mutagenicity of the biphenyl core.

Experimental Protocols: A Guide to Measuring Binding Affinity

The data presented above was generated using a competitive radioligand binding assay. This technique is fundamental to understanding the interaction between a novel compound and its target receptor.

Competitive Radioligand Binding Assay for MCHR1

This protocol is designed to determine the binding affinity (Ki) of a test compound for the MCHR1 receptor by measuring its ability to compete with a known radioligand.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_receptor Receptor Preparation (CHO cell membranes expressing MCHR1) incubation Incubation (Receptor + Radioligand + Test Compound) prep_receptor->incubation prep_radioligand Radioligand Preparation ([125I]-MCH) prep_radioligand->incubation prep_compound Test Compound Preparation (Serial Dilutions) prep_compound->incubation separation Separation of Bound and Free Radioligand (Filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification ic50 IC50 Determination (Non-linear Regression) quantification->ic50 ki Ki Calculation (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human MCHR1.

    • Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

    • Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and protease inhibitors).

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radioligand (e.g., [125I]-MCH) to each well. The concentration should ideally be close to its dissociation constant (Kd) for the receptor.

    • Add serial dilutions of the unlabeled test compound (the bicyclo[4.1.0]heptane-containing molecule or its phenyl-containing analog) to the wells. A wide range of concentrations is necessary to generate a complete competition curve.

    • Include control wells for:

      • Total binding: Contains only the receptor membranes and the radioligand.

      • Non-specific binding: Contains the receptor membranes, the radioligand, and a high concentration of a known, unlabeled MCHR1 antagonist to saturate all specific binding sites.

  • Incubation:

    • Add the prepared receptor membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Rapidly separate the receptor-bound radioligand from the free radioligand by filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanistic Insights: The Impact on Receptor Signaling

The binding of an antagonist to a GPCR like MCHR1 prevents the endogenous ligand (MCH) from binding and activating the receptor. This blockade has direct consequences on the downstream signaling pathways. MCHR1 is known to couple to multiple G-protein subtypes, primarily Gi/o and Gq.[3][4][5][6][7]

Diagram of the MCHR1 Signaling Pathway:

G cluster_receptor Cell Membrane cluster_gi Gi/o Pathway cluster_gq Gq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates Gi Gi/o MCHR1->Gi Gq Gq MCHR1->Gq Antagonist Bicyclo[4.1.0]heptane Antagonist Antagonist->MCHR1 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Increase IP3->Ca

Caption: Simplified MCHR1 signaling pathways.

By binding to MCHR1, the bicyclo[4.1.0]heptane-containing antagonists prevent the MCH-induced:

  • Inhibition of adenylyl cyclase via the Gi/o pathway, which would otherwise lead to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of phospholipase C via the Gq pathway, which would otherwise lead to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations.

The ability of the bicyclo[4.1.0]heptane scaffold to maintain high binding affinity ensures that these signaling pathways are effectively blocked, leading to the desired physiological response (e.g., reduced food intake).

Broader Context: Comparison with Other Bicyclic Scaffolds

The bicyclo[4.1.0]heptane ring is part of a larger family of rigid, non-aromatic scaffolds used in medicinal chemistry to impart conformational constraint. It is informative to compare its properties with other commonly used bicyclic systems.

Table 2: Comparison of Bicyclic Scaffolds as Phenyl Bioisosteres

ScaffoldKey Structural FeaturesImpact on Physicochemical Properties
Bicyclo[4.1.0]heptane Fused cyclopropane and cyclohexane rings. Rigid, boat-like conformation.Moderate increase in lipophilicity compared to cyclohexane. Provides a 3D vector for substituents.
Bicyclo[1.1.1]pentane Highly strained, cage-like structure. Linear and rigid.Can significantly improve solubility and reduce non-specific binding compared to a phenyl ring.[8][9]
Bicyclo[2.2.2]octane Symmetrical, rigid cage structure. Less strained than bicyclo[1.1.1]pentane.Can increase lipophilicity. Provides a well-defined exit vector for substituents.[9]

The choice of a particular bicyclic scaffold depends on the specific requirements of the drug target and the desired physicochemical properties. While bicyclo[1.1.1]pentane has gained significant attention for its ability to improve solubility, the bicyclo[4.1.0]heptane system offers a valuable alternative, particularly when a larger and more complex spatial arrangement of substituents is required to mimic a phenyl ring.

Conclusion

The use of the bicyclo[4.1.0]heptane ring as a bioisosteric replacement for a phenyl ring in MCHR1 antagonists is a well-validated strategy. Experimental data demonstrates that this substitution maintains high receptor binding affinity while addressing potential liabilities of the original aromatic system. The rigid, three-dimensional nature of the bicyclo[4.1.0]heptane scaffold provides a powerful tool for medicinal chemists to fine-tune the conformational properties of ligands, thereby optimizing their interactions with their target receptors. This guide has provided the quantitative data, experimental protocols, and mechanistic insights to support the continued exploration of this valuable structural motif in drug discovery.

References

  • Borowsky, B., et al. (2002). Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist. Nature Medicine, 8(8), 825-830. [Link]

  • Hawes, B. E., et al. (2000). The melanin-concentrating hormone receptor couples to multiple G proteins to activate diverse intracellular signaling pathways. Endocrinology, 141(12), 4524-4532. [Link]

  • Pissios, P., et al. (2003). Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with Gs-coupled pathways. Molecular Endocrinology, 17(4), 685-697. [Link]

  • 7TM Antibodies®. Melanin-Concentrating Hormone Receptors. [Link]

  • Presse, F., et al. (1996). The melanin-concentrating hormone MCH is a potent anorectic peptide in the rat. Neuroreport, 7(1), 127-130. [Link]

  • Pissios, P., Bradley, R. L., & Maratos-Flier, E. (2006). The role of melanin-concentrating hormone in energy balance. Trends in Endocrinology & Metabolism, 17(6), 247-252. [Link]

  • Steinfeld, T., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]

  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Quora. (2019). Why is cis-bicyclo [4.1.0]-heptane more stable than its trans isomer? [Link]

  • Novartis OAK. (2017). Improving non-specific binding and solubility: bicycloalkyl groups and cubanes as para-phenyl bioisosteres. [Link]

  • ResearchGate. (2020). (PDF) Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. [Link]

  • Cox, J. M., et al. (2006). Bicyclic[4.1.0]heptanes as Phenyl Replacements for Melanin Concentrating Hormone Receptor Antagonists. Bioorganic & Medicinal Chemistry, 14(10), 3285-3299. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Dürr, M., et al. (2014). Radiosynthesis of [11C]SNAP-7941—the first PET-tracer for the melanin concentrating hormone receptor 1 (MCHR1). Applied Radiation and Isotopes, 84, 113-120. [Link]

  • Cox, J. M., et al. (2006). Bicyclic[4.1.0]heptanes as Phenyl Replacements for Melanin Concentrating Hormone Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 16(10), 2775-2779. [Link]

  • Balber, T., et al. (2019). In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes. Frontiers in Endocrinology, 10, 396. [Link]

  • Philippe, C., et al. (2017). In vivo evaluation of radiotracers targeting the melanin-concentrating hormone receptor 1: [11C]SNAP-7941 and [18F]FE@SNAP reveal specific uptake in the ventricular system. Scientific Reports, 7(1), 1-12. [Link]

  • Zepeck, F., et al. (2015). Preparation and First Preclinical Evaluation of [18F]FE@SNAP: A Potential PET Tracer for the Melanin-Concentrating Hormone Receptor-1 (MCHR1). Pharmaceuticals, 8(3), 559-579. [Link]

  • Blumberg Institute. Phenyl and Biphenyl Molecular Metaphors in Drug Design. [Link]

  • University of Wisconsin-Madison. Simple Conformational Analysis of Cyclic and Bicyclic Compounds. [Link]

  • MDPI. (2015). Studies on[6][7]-Fused Bicyclic Scaffolds Derivatives as Potent Dual B-Raf V600E /KDR Inhibitors Using Docking and 3D-QSAR Approaches. [Link]

  • National Center for Biotechnology Information. (2006). Identification of ligands with bicyclic scaffolds provides insights into mechanisms of estrogen receptor subtype selectivity. [Link]

  • American Chemical Society. (2026). Smallest Bicycles in Medicinal Chemistry: Where Are We Now? Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (2015). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. [Link]

  • National Center for Biotechnology Information. (2015). Bicyclic Peptides as Next-Generation Therapeutics. [Link]

  • National Center for Biotechnology Information. (2012). Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists. [Link]

  • National Center for Biotechnology Information. (2017). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y 14 Receptor Antagonists. [Link]

  • RSC Publishing. (1985). exo-Bicyclo[4.1.0]heptane-7-methanol: a novel latent inhibitor of liver alcohol dehydrogenase. Journal of the Chemical Society, Chemical Communications. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel chemical entity, 2-Aminobicyclo[4.1.0]heptane-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel chemical entity, 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid, presents unique handling challenges that necessitate a robust and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in line with similar structures, severe burns and eye damage[1][3].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation, drowsiness, or dizziness[1].

  • Allergic Sensitization: Some related compounds can cause allergic skin reactions[2].

  • Unknown Long-Term Effects: As a novel compound, the full toxicological profile is not yet established. A cautious approach is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shieldProvides maximum protection from splashes and airborne particles, addressing the risk of severe eye damage[3][4][5].
Hands Nitrile rubber glovesOffers chemical resistance. Always inspect gloves before use and practice proper removal techniques to prevent skin contact[4][6].
Body Chemical-resistant laboratory coatProtects against skin contact from spills and splashes[4].
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles[4][5].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Work Area: All handling of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid should occur in a designated area, preferably within a certified chemical fume hood to control airborne contaminants[4].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[4].

  • Material Staging: Before beginning work, gather all necessary equipment, including the chemical container, spatulas, weighing paper, and waste containers.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial for establishing a sterile and safe workflow.

PPE_Donning cluster_donning PPE Donning Sequence Lab Coat Lab Coat Respirator Respirator Lab Coat->Respirator Goggles/Face Shield Goggles/Face Shield Respirator->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves

Caption: PPE Donning Workflow.

Handling the Compound
  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to mitigate inhalation risks[4][7]. Use anti-static tools to prevent ignition from static discharge.

  • Container Management: Keep the container tightly closed when not in use to prevent the release of dust and to protect the compound from moisture, as amino acids can be hygroscopic[4][8].

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area to prevent cross-contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4].

Doffing PPE: Preventing Contamination

The removal of PPE must be done carefully to avoid contaminating yourself.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Lab Coat Lab Coat Goggles/Face Shield->Lab Coat Respirator Respirator Lab Coat->Respirator

Caption: PPE Doffing Workflow.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid.

  • Waste Segregation: All materials contaminated with the compound, including gloves, weighing paper, and pipette tips, must be segregated from other laboratory waste[7].

  • Waste Collection:

    • Solid Waste: Collect in a clearly labeled, sealed, and compatible hazardous waste container.

    • Liquid Waste: Collect in a separate, clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid"[7].

  • Disposal: Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations[2][3].

Storage: Maintaining Compound Integrity

For long-term storage and to maintain the stability of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid, it is recommended to store the lyophilized solid in a tightly sealed container at -20°C[8][9][10]. Before use, allow the container to warm to room temperature in a desiccator to prevent condensation and moisture absorption[8][11].

By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.

References

  • NextSDS. (n.d.). 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride.
  • TCI Chemicals. (2025, October 16). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-4,6-dimethylbenzonitrile.
  • Cayman Chemical. (2025, September 29). Safety Data Sheet.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • Unknown Source. (n.d.). Biological Safety Personal Protective Equipment.
  • Sigma-Aldrich. (2025, December 27). SAFETY DATA SHEET.
  • Fisher Scientific. (2013, August 27). SAFETY DATA SHEET.
  • CymitQuimica. (2026, January 26). SAFETY DATA SHEET.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • Thermo Fisher Scientific. (n.d.). Handling and Storage Instructions Standard Peptides.
  • Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid
Reactant of Route 2
2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid
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